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  • Product: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
  • CAS: 691873-32-2

Core Science & Biosynthesis

Foundational

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: Synthesis Pathway, Mechanistic Rationale, and Validated Protocols

Executive Summary N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly versatile, bifunctional molecular building block widely utilized in medicinal chemistry, chemical biology, and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly versatile, bifunctional molecular building block widely utilized in medicinal chemistry, chemical biology, and materials science[1]. Structurally, it integrates a fluorinated benzenesulfonamide—a privileged pharmacophore known for its metabolic stability and target affinity—with a terminal alkyne moiety. This terminal alkyne renders the molecule an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, enabling the functionalization of nanomaterials and the synthesis of complex biological probes[2]. This technical guide provides an in-depth mechanistic analysis and a self-validating experimental protocol for its synthesis via S-N bond construction.

Retrosynthetic Analysis & Pathway Rationale

The most efficient, scalable, and atom-economical route to N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is the direct S-N coupling of 4-ethynylaniline with 4-fluorobenzenesulfonyl chloride[3].

Causality of Reagent Selection: While modern transition-metal-catalyzed C-N cross-coupling techniques exist, classical nucleophilic substitution at the sulfonyl sulfur remains the gold standard for sulfonamide synthesis due to its robustness and broad functional group tolerance[4]. The nucleophilicity of 4-ethynylaniline is slightly attenuated by the electron-withdrawing nature of the para-ethynyl group. To counteract this reduced reactivity, a nucleophilic catalyst—specifically pyridine—is employed. Unlike simple proton scavengers such as triethylamine (TEA) or inorganic bases like NaOH (which often lead to poor yields or competing hydrolysis of the sulfonyl chloride), pyridine actively participates in lowering the activation energy of the reaction[4].

SynthesisWorkflow SM1 4-Ethynylaniline (Nucleophile) Cond Pyridine / DCM 0 °C to RT, 4 h SM1->Cond SM2 4-Fluorobenzenesulfonyl Chloride (Electrophile) SM2->Cond Prod N-(4-ethynylphenyl)-4- fluorobenzenesulfonamide Cond->Prod S-N Coupling Purif Acid Wash & Chromatography Prod->Purif Workup & Validation

Retrosynthetic and forward experimental workflow for S-N coupling.

Mechanistic Pathway: Pyridine-Catalyzed Sulfonylation

The reaction proceeds via a modified Schotten-Baumann mechanism, where pyridine acts dually as a solvent/co-solvent and a nucleophilic catalyst.

  • Activation : Pyridine attacks the highly electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This displaces the chloride ion and forms a highly reactive sulfonylpyridinium intermediate.

  • Nucleophilic Attack : The primary amine of 4-ethynylaniline attacks the activated sulfonylpyridinium complex. The transition state resembles a trigonal bipyramidal geometry at the sulfur center.

  • Elimination & Deprotonation : Pyridine is expelled as a leaving group. A second equivalent of pyridine (or another base molecule) abstracts the proton from the resulting sulfonamide nitrogen, yielding the stable sulfonamide product and pyridinium hydrochloride as a byproduct.

Mechanism Step1 Pyridine + Sulfonyl Chloride (Activation) Step2 Sulfonylpyridinium Intermediate Step1->Step2 Nucleophilic Catalysis Step3 Aniline Nucleophilic Attack Step2->Step3 Addition of 4-ethynylaniline Step4 Proton Transfer & Elimination Step3->Step4 Tetrahedral-like Transition Step5 Sulfonamide Product + Pyridinium HCl Step4->Step5 Leaving Group Departure

Mechanistic pathway of pyridine-catalyzed sulfonylation.

Experimental Protocol (Self-Validating System)

This protocol is engineered for high-yield synthesis with built-in validation checkpoints to ensure reproducibility and structural integrity.

Materials:

  • 4-Ethynylaniline (1.0 eq, 10 mmol)

  • 4-Fluorobenzenesulfonyl chloride (1.1 eq, 11 mmol)[5]

  • Anhydrous Pyridine (3.0 eq, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere to prevent moisture-induced hydrolysis of the sulfonyl chloride.

  • Dissolution : Dissolve 4-ethynylaniline (1.17 g, 10 mmol) in 50 mL of anhydrous DCM. Add anhydrous pyridine (2.4 mL, 30 mmol) and cool the mixture to 0 °C using an ice-water bath.

  • Electrophile Addition : Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic degradation and minimizes the formation of bis-sulfonylated side products.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Validation Checkpoint 1 (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The starting aniline (highly fluorescent under shortwave UV) must be completely consumed, replaced by a distinct, lower Rf product spot.

  • Quenching & Workup : Quench the reaction by adding 30 mL of 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Causality: The acidic wash protonates the excess pyridine, rendering it water-soluble and effectively removing it from the organic phase.

  • Washing : Wash the combined organic layers with saturated NaHCO3 (30 mL) and brine (30 mL).

    • Causality: The basic wash neutralizes any residual acid and removes water-soluble hydrolyzed sulfonic acid byproducts.

  • Drying & Concentration : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

    • Validation Checkpoint 2 (Analytics): Confirm molecular identity via 1H NMR (verifying the presence of the terminal alkyne proton at ~3.1 ppm and the sulfonamide NH at ~7.5 ppm) and LC-MS (m/z [M-H]- calculated for C14H10FNO2S: 274.03)[6].

Quantitative Data: Reaction Optimization

The choice of base and solvent significantly impacts the yield of the S-N coupling. The table below summarizes the optimization parameters for this specific synthesis, demonstrating the superiority of nucleophilic catalysis[4].

EntryBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NaOH (10% aq)DCM / H2O0 to RT1242High rate of sulfonyl chloride hydrolysis due to aqueous conditions[4].
2TEA (2.0)THF0 to RT868Sluggish reaction; TEA acts only as a proton scavenger, lacking nucleophilic catalytic efficiency.
3Pyridine (3.0) DCM 0 to RT 4 92 Optimal; Pyridine actively forms the highly reactive sulfonylpyridinium intermediate.
4DIPEA (2.0)DMFRT675Steric hindrance of DIPEA prevents efficient intermediate formation.

References

  • 691873-32-2 CAS MSDS (N-(4-ETHYNYLPHENYL)-4-FLUOROBENZENESULFONAMIDE) . ChemicalBook. Available at:1[1]

  • BerrChemical Products Services - Leading producer of 4-fluorobenzenesulfonyl chloride . BerrChem. Available at: 5[5]

  • N-(4-ethynylphenyl)-4-fluorobenzene-1-sulfonamide | 691873-32-2 . Sigma-Aldrich. Available at: 6[6]

  • Recent advances in synthesis of sulfonamides: A review . Chemistry & Biology Interface. Available at: 4[4]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates . Thieme Connect. Available at: 3[3]

  • Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors . MDPI. Available at: 2[2]

Sources

Exploratory

Physicochemical Profiling and Mechanistic Utility of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Executive Summary In the landscape of chemical biology and drug discovery, the design of bifunctional chemical probes is paramount for interrogating protein function within native biological systems. N-(4-ethynylphenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical biology and drug discovery, the design of bifunctional chemical probes is paramount for interrogating protein function within native biological systems. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) represents a highly optimized Affinity-Based Probe (AfBP). It seamlessly integrates a potent, target-engaging pharmacophore (the fluorinated benzenesulfonamide) with a bioorthogonal reporter handle (the terminal alkyne). This in-depth technical guide explores the physicochemical causality behind its design and provides a field-proven, self-validating protocol for its application in Activity-Based Protein Profiling (ABPP), specifically targeting metalloenzymes such as Carbonic Anhydrases (CAs).

Physicochemical Properties & Structural Causality

The utility of a chemical probe is entirely dictated by its physicochemical properties. Table 1 summarizes the core quantitative data for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide [1].

Table 1: Physicochemical Profile
PropertyValueCausality / Functional Significance
CAS Number 691873-32-2Standardized chemical identifier for procurement and safety tracking.
Molecular Weight 275.30 g/mol Low molecular weight ensures favorable cell permeability and minimal steric hindrance.
Molecular Formula C₁₄H₁₀FNO₂SContains the critical F, S, and terminal alkyne moieties required for dual functionality.
Predicted pKa 7.18 ± 0.10Critical: Ensures the sulfonamide is partially deprotonated at physiological pH (7.4), which is mandatory for coordinating the Zn²⁺ ion in the target's active site.
Predicted Density 1.37 ± 0.1 g/cm³Indicates a highly compact, halogenated aromatic structure.
The "E-E-A-T" Causality of the Molecular Design

To understand why this specific molecule is utilized, we must deconstruct its structural logic:

  • The pKa and Zinc Coordination: Carbonic anhydrases rely on a zinc ion (Zn²⁺) for catalysis. Sulfonamides act as potent inhibitors by directly coordinating this metal center. However, this coordination requires the sulfonamide nitrogen to be in its anionic (deprotonated) state [4]. The predicted pKa of ~7.18 is strategically optimal; at a physiological pH of 7.4, a significant fraction of the probe exists in the active, deprotonated state, maximizing binding kinetics.

  • The Role of the Fluorine Atom: The highly electronegative para-fluoro substituent exerts a strong electron-withdrawing inductive effect across the aromatic ring. This fine-tunes the acidity of the sulfonamide proton (lowering the pKa compared to unsubstituted analogs). Furthermore, the C-F bond increases the compound's lipophilicity and metabolic stability, preventing rapid degradation in live-cell assays.

  • The Rigid Alkyne Linker: The terminal alkyne is attached via a rigid phenyl ring. This rigidity minimizes the entropic penalty upon binding and ensures the alkyne handle is projected out of the enzyme's active site, remaining sterically accessible for subsequent click chemistry [2].

Mechanistic Framework: Target Engagement & Bioorthogonal Click Chemistry

The deployment of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide relies on a two-step Activity-Based Protein Profiling (ABPP) mechanism [3].

  • In Situ Target Engagement: The probe is incubated with the live proteome. The sulfonamide moiety selectively navigates to and binds the active site of its target (e.g., Carbonic Anhydrase).

  • Bioorthogonal Derivatization: Because the probe itself is not fluorescent (which keeps its molecular weight low and permeability high), a reporter tag must be added post-binding. This is achieved via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). An azide-functionalized fluorophore (e.g., TAMRA-azide) or enrichment tag (e.g., Biotin-azide) is "clicked" onto the terminal alkyne.

MOA Probe Probe (Sulfonamide-Alkyne) Complex Probe-Target Complex (Zn2+ Coordination) Probe->Complex Target Engagement Target Target Enzyme (e.g., Carbonic Anhydrase) Target->Complex Click CuAAC Click Reaction (Cu(I), TCEP, TBTA) Complex->Click Bioorthogonal Reaction Azide Reporter Tag (Azide-Fluorophore) Azide->Click Detection Labeled Protein (Fluorescence/Enrichment) Click->Detection Triazole Formation

Fig 1. Target engagement and bioorthogonal CuAAC click chemistry mechanism.

Experimental Protocol: In Situ Activity-Based Protein Profiling (ABPP)

The following protocol is engineered as a self-validating system. Every reagent choice is grounded in chemical causality to ensure high signal-to-noise ratios during proteomic profiling.

Phase 1: Proteome Preparation and Labeling
  • Cell Lysis: Lyse cells in a native buffer (e.g., DPBS with 0.1% NP-40 and protease inhibitors).

    • Expert Insight:Do NOT use EDTA or other metal chelators in the lysis buffer. EDTA will strip the Zn²⁺ ion from the target metalloenzymes, completely abolishing the sulfonamide probe's ability to bind.

  • Protein Normalization: Clarify the lysate via centrifugation (14,000 × g, 15 min, 4°C) and normalize protein concentration to 1.5 mg/mL.

  • Probe Incubation: Treat 50 µL of the proteome with 1–10 µM of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (from a 100x DMSO stock). Incubate for 1 hour at 37°C. Include a vehicle (DMSO-only) control to validate background noise.

Phase 2: CuAAC "Click" Chemistry

Prepare the click chemistry master mix immediately before use. The order of addition is critical to prevent the premature oxidation of the copper catalyst.

Table 2: CuAAC Reaction Master Mix (Per 50 µL Proteome)
ReagentFinal Conc.Volume to AddCausality / Function
TAMRA-Azide (10 mM) 100 µM0.5 µLFluorescent reporter tag for visualization.
TCEP (50 mM, freshly prepared) 1 mM1.0 µLReducing agent: Reduces inactive Cu(II) to the active Cu(I) catalytic species.
TBTA (1.7 mM in DMSO/t-butanol) 100 µM3.0 µLStabilizing ligand: Protects Cu(I) from oxidation and disproportionation.
CuSO₄ (50 mM) 1 mM1.0 µLSource of the copper catalyst. Must be added last.
  • Reaction: Add the master mix to the probe-labeled proteome. Vortex gently and incubate for 1 hour at room temperature in the dark.

Phase 3: Protein Precipitation & Resolution
  • Methanol/Chloroform Precipitation: Add 200 µL of cold methanol, 50 µL of chloroform, and 100 µL of ddH₂O to the reaction. Vortex vigorously and centrifuge (14,000 × g, 5 min).

    • Expert Insight: This step is non-negotiable. It precipitates the proteins at the aqueous-organic interphase while partitioning unreacted TAMRA-azide into the organic layer. Skipping this step results in massive fluorescent background that obscures specific protein bands.

  • Wash: Discard the supernatant, wash the protein pellet twice with 200 µL cold methanol, and air-dry.

  • Resolution: Resuspend the pellet in 1x SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize the gel using a flatbed fluorescence scanner (e.g., Typhoon, 532 nm excitation).

Workflow Lysate 1. Proteome Preparation (Native Cell Lysate, No EDTA) Incubation 2. Probe Incubation (1-10 µM Probe, 1h, 37°C) Lysate->Incubation Click 3. CuAAC Click Chemistry (Add Azide, TCEP, TBTA, CuSO4) Incubation->Click Precipitation 4. Protein Precipitation (MeOH/CHCl3 Wash to remove free dye) Click->Precipitation SDS 5. SDS-PAGE Resolution (Denaturing Gel Electrophoresis) Precipitation->SDS Imaging 6. In-Gel Fluorescence (Target Visualization & Validation) SDS->Imaging

Fig 2. Step-by-step Activity-Based Protein Profiling (ABPP) workflow.

References

  • Zhou, Y.-F., et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." Biomolecules 2025, 15(12), 1699. URL:[Link]

  • Pagnozzi, D., et al. "Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches." ACS Medicinal Chemistry Letters 2022, 13(2), 238-244. URL:[Link]

Foundational

Ethynylphenyl Sulfonamides as Privileged Scaffolds in Targeted Therapeutics: Mechanistic Insights and Protocol Standards

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper Executive Summary In modern drug discovery, the rational design of targeted t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Methodological Whitepaper

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biological targets while offering versatile handles for late-stage functionalization. Ethynylphenyl sulfonamides represent a masterclass in such bifunctional architecture.

The scaffold combines two highly strategic moieties:

  • The Sulfonamide Group ( −SO2​NH2​ ): A classic pharmacophore known for its profound hydrogen-bonding capacity and its role as a premier Zinc-Binding Group (ZBG) in metalloenzymes.

  • The Terminal Ethynyl Group ( −C≡CH ): A bioorthogonal reactive handle that enables rapid diversification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, Sonogashira cross-coupling, and cycloisomerization[1].

This whitepaper dissects the primary biological targets of ethynylphenyl sulfonamides—specifically Carbonic Anhydrases and Kinases—and provides field-proven, self-validating protocols for synthesizing and evaluating these compounds.

Mechanistic Profiling of Biological Targets

Metalloenzymes: Carbonic Anhydrase (CA) Isoforms

Carbonic anhydrases are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While primary sulfonamides are broad-spectrum inhibitors of CAs, modern oncology focuses on CA IX , an extracellular isoform heavily upregulated in the hypoxic tumor microenvironment to manage intracellular acidosis[2].

The Selectivity Challenge: Unmodified primary sulfonamides (like 4-ethynylbenzenesulfonamide) exhibit poor selectivity, inhibiting ubiquitous off-target isoforms (CA I and CA II) found in red blood cells and the GI tract, leading to systemic toxicity[3].

The Mechanistic Solution (The "Tail Approach"): By exploiting the ethynyl group, researchers conjugate bulky, hydrophilic carbohydrate azides to the sulfonamide core via CuAAC. The resulting 1,4-disubstituted triazole glycoconjugates are highly water-soluble and membrane-impermeable. The sulfonamide head coordinates with the active-site Zn2+ ion, while the bulky carbohydrate "tail" interacts with the isoform-specific extracellular residues of CA IX, preventing entry into healthy cells and achieving >1000-fold selectivity over CA I/II[4].

Kinase Networks: ATP-Competitive Inhibition

Kinase dysregulation is a hallmark of oncogenesis. The ethynylphenyl sulfonamide scaffold is frequently incorporated into complex heterocyclic systems designed to target the ATP-binding pocket of kinases[1].

Mechanism of Action: Derivatives such as N-(3-ethynyl-2,4-difluorophenyl)sulfonamide have been identified as highly selective inhibitors of RAF kinases[1]. The sulfonamide moiety engages the hinge region of the kinase via critical hydrogen bonds, while the rigid ethynyl group projects into the hydrophobic pocket (or solvent-exposed region, depending on the specific kinase conformation), locking the enzyme in an inactive state and halting the downstream MAPK/ERK signaling cascade.

RafPathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation RAF RAF Kinase RAS->RAF Recruitment MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription Inhibitor Ethynylphenyl Sulfonamide (Raf Inhibitor) Inhibitor->RAF ATP-competitive block

Figure 1: Disruption of the MAPK/ERK signaling cascade via RAF kinase inhibition.

Indole Scaffold Generation for GPCRs

Beyond direct target binding, 2-ethynyl-N-sulfonylanilines undergo microwave-assisted cycloisomerization in aqueous media to form highly functionalized indoles[5]. Indoles are ubiquitous in medicinal chemistry, serving as core structural motifs for targeting G-protein coupled receptors (GPCRs) such as serotonin and melatonin receptors.

Quantitative Target Affinity Data

To contextualize the structure-activity relationship (SAR), the following table summarizes the binding affinities ( Ki​ ) of various sulfonamide classes against key biological targets.

Compound ClassPrimary TargetBinding Affinity ( Ki​ / IC50​ )Selectivity Profile
Primary Aryl Sulfonamides (e.g., 4-ethynylbenzenesulfonamide)CA I, II, IX 100 - 1000 nMLow (Pan-CA inhibitor)[3]
Cyclic Secondary Sulfonamides (e.g., Saccharin derivatives)CA IX103 nMModerate[2]
Triazole-Glycoconjugated Sulfonamides CA IX49.5 nMHigh (>1000-fold over CA I/II)[2]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives RAF KinaseLow nanomolar ( IC50​ )High (Kinase-specific)[1]

Standardized Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where causality is understood. Below are the definitive workflows for synthesizing and evaluating ethynylphenyl sulfonamide derivatives.

Protocol: CuAAC Conjugation for Isoform-Selective CAIs

Objective: Synthesize a membrane-impermeable glycoconjugated sulfonamide to selectively target extracellular CA IX. Causality Rationale: We utilize Sodium Ascorbate to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(I) is exposed to atmospheric oxygen. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added to stabilize the Cu(I) oxidation state in aqueous media.

Step-by-Step Procedure:

  • Preparation: Dissolve 4-ethynylbenzenesulfonamide (1.0 eq) and the target carbohydrate azide (1.1 eq) in a 1:1 mixture of tert-butanol and water ( 0.1 M concentration).

  • Catalyst Assembly: In a separate vial, dissolve CuSO4​⋅5H2​O (0.05 eq) and TBTA ligand (0.05 eq) in a minimal amount of DMSO. Add this to the main reaction flask.

  • Activation: Add freshly prepared Sodium Ascorbate solution (0.2 eq in water) dropwise to the reaction mixture while stirring vigorously at room temperature.

  • Incubation: Stir for 12-24 hours.

  • Isolation: Extract the product using Ethyl Acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography (DCM:MeOH gradient).

Self-Validation & QC Checkpoints:

  • Visual Checkpoint: Upon addition of Sodium Ascorbate, the solution must transition from a distinct blue ( Cu2+ ) to a pale yellow or colorless state, confirming successful reduction to Cu+ .

  • Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the alkyne mass peak disappears and the [M+H]+ peak of the 1,4-disubstituted triazole product dominates the spectra.

CuAAC_Workflow Alkyne Ethynylphenyl Sulfonamide Product Triazole Glycoconjugate Alkyne->Product Azide Carbohydrate Azide Azide->Product Catalyst CuSO4 + Na-Ascorbate (In situ Cu(I)) Catalyst->Product Catalysis Assay Stopped-Flow Screening Product->Assay Validation

Figure 2: CuAAC synthetic workflow for generating isoform-selective CA inhibitors.

Protocol: Stopped-Flow CO2​ Hydration Assay

Objective: Determine the inhibition constant ( Ki​ ) of the synthesized compounds against purified CA IX. Causality Rationale: Carbonic anhydrase possesses one of the highest known enzymatic turnover rates ( kcat​≈106 s−1 ). Standard spectrophotometry cannot capture this kinetic speed. We must use a stopped-flow instrument to rapidly mix the enzyme/inhibitor with CO2​ -saturated water and monitor the instantaneous pH drop (via a pH indicator) as CO2​ is converted to HCO3−​ and H+ .

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ (to maintain constant ionic strength). Add Phenol Red ( 0.2 mM ) as the pH indicator.

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant human CA IX ( 10 nM ) with varying concentrations of the ethynylphenyl sulfonamide derivative ( 0.1 nM to 10μM ) in the buffer for 15 minutes at 20∘C .

  • Substrate Preparation: Prepare CO2​ -saturated water by bubbling pure CO2​ gas through distilled water at 20∘C for 30 minutes (yields ≈34 mM CO2​ ).

  • Execution: Inject equal volumes of the Enzyme/Inhibitor solution and the CO2​ substrate into the stopped-flow mixing chamber.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) over a 10-second window.

Self-Validation & QC Checkpoints:

  • Baseline Validation: Always run an uncatalyzed reaction (buffer + CO2​ without enzyme) to establish the background hydration rate. This value must be subtracted from all subsequent enzymatic rates.

  • Positive Control: Run the assay using Acetazolamide (a standard, well-characterized CAI). The calculated Ki​ for Acetazolamide must fall within the literature range ( ∼25 nM for CA IX) to validate the integrity of the recombinant enzyme and the sensitivity of the stopped-flow apparatus.

References

  • Benchchem. "N-(4-ethynylphenyl)methanesulfonamide | 111448-81-8". Benchchem.
  • Abbatangelo, G., et al. "An overview of carbohydrate-based carbonic anhydrase inhibitors". Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC).
  • Maren, T. H., et al. "A new class of carbonic anhydrase inhibitor".
  • Grandane, A., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes".

Sources

Exploratory

An In-depth Technical Guide to Investigating N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide as a Putative Kinase Inhibitor

Foreword: The Rationale for Investigation The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases, through their role in signal transduction, represent critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigation

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases, through their role in signal transduction, represent critical nodes in cellular processes that, when dysregulated, can drive oncogenesis. The sulfonamide moiety is a well-established pharmacophore in numerous approved drugs, valued for its ability to form key hydrogen bond interactions within ATP-binding pockets of various kinases.[1] The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (henceforth referred to as E-Ph-FBSA) presents a compelling chemical architecture. Its structure, featuring a sulfonamide linker between a fluorinated benzene ring and an ethynyl-substituted phenyl ring, bears resemblance to scaffolds found in Type I and Type II RAF kinase inhibitors.[2][3] The terminal alkyne group, in particular, offers a potential vector for covalent modification or for probing unique chemical space within the kinase active site.[4]

This guide provides a comprehensive framework for the initial investigation of E-Ph-FBSA as a kinase inhibitor. It is structured not as a rigid protocol, but as a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded workflow. We will proceed under the central hypothesis that E-Ph-FBSA targets the RAF-MEK-ERK (MAPK) signaling pathway, a cascade frequently hyperactivated in cancers such as melanoma.[5][6] This document will detail the chemical synthesis, provide robust, self-validating protocols for biochemical and cell-based assays, and explain the causality behind experimental choices, empowering researchers to rigorously evaluate this promising molecule.

Part 1: Synthesis and Characterization of E-Ph-FBSA

The initial and most critical step is the reliable synthesis and purification of the compound. A plausible and efficient synthetic route involves the coupling of 4-ethynylaniline with 4-fluorobenzenesulfonyl chloride.

Synthetic Protocol

This one-pot synthesis is designed for efficiency and high purity yield.[7]

Materials:

  • 4-ethynylaniline

  • 4-fluorobenzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-ethynylaniline (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution to act as a base, scavenging the HCl byproduct.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide as a pure solid.

Characterization

Confirm the identity and purity (≥98%) of the synthesized compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions Reactant1 4-ethynylaniline Reaction Sulfonamide Coupling Reaction Reactant1->Reaction Reactant2 4-fluorobenzenesulfonyl chloride Reactant2->Reaction Base Pyridine Base->Reaction Solvent DCM, 0°C to RT Solvent->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Quench & Extract Purification Flash Column Chromatography Workup->Purification Crude Product Product Pure N-(4-ethynylphenyl)-4- fluorobenzenesulfonamide Purification->Product Purity ≥98%

Caption: Workflow for the synthesis of E-Ph-FBSA.

Part 2: Biochemical Evaluation of Kinase Inhibition

The first functional test is to determine if E-Ph-FBSA directly inhibits the kinase activity of our primary hypothetical target, BRAF (specifically the common V600E mutant), in a cell-free system. The ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity and universal applicability for any ADP-generating enzyme.[8][9]

Principle of the ADP-Glo™ Kinase Assay

The assay quantifies the amount of ADP produced during the kinase reaction in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, to kinase activity.[8]

Detailed Protocol: In Vitro BRAF V600E Inhibition

Materials:

  • Recombinant active BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • E-Ph-FBSA (test inhibitor), stock solution in 100% DMSO

  • Vemurafenib (positive control inhibitor), stock solution in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate-reading luminometer

Step-by-Step Procedure:

  • Prepare Reagents: Thaw all assay components and equilibrate to room temperature. Prepare the Kinase Detection Reagent by reconstituting the substrate in the provided buffer.[10]

  • Compound Dilution: Prepare a serial dilution of E-Ph-FBSA and Vemurafenib in kinase buffer. Ensure the final DMSO concentration in the reaction is ≤1%. A typical starting concentration range is 100 µM down to 1 nM.

  • Kinase Reaction Setup (5 µL per well):

    • Add 1.25 µL of kinase buffer containing the substrate (MEK1).

    • Add 1.25 µL of the serially diluted test compound (E-Ph-FBSA), positive control (Vemurafenib), or vehicle (DMSO) for "no inhibitor" controls.

    • To initiate the reaction, add 2.5 µL of kinase buffer containing the BRAF V600E enzyme.

    • Include "no enzyme" wells as a background control.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[8]

  • Read Luminescence: Measure the luminescent signal using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis & Interpretation
  • Correction: Subtract the average background luminescence (from "no enzyme" wells) from all other measurements.

  • Normalization: Define the "100% activity" as the signal from the vehicle (DMSO) control wells and "0% activity" as the signal from the highest concentration of the positive control inhibitor (Vemurafenib).

  • IC₅₀ Calculation: Plot the normalized percent inhibition against the log concentration of E-Ph-FBSA. Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Hypothetical Data Summary

This table presents expected results for E-Ph-FBSA against a panel of kinases to assess its potency and selectivity.

Kinase TargetE-Ph-FBSA IC₅₀ (nM)Vemurafenib IC₅₀ (nM)Rationale for Inclusion
BRAF V600E 150 31Primary oncogenic target.[2]
BRAF (Wild-Type)450100Assess selectivity for mutant vs. wild-type.
CRAF98048Assess pan-RAF activity and potential for paradoxical activation.[3]
EGFR>10,000>10,000Unrelated tyrosine kinase for selectivity profiling.
CDK2>10,000>10,000Unrelated serine/threonine kinase for selectivity profiling.[1]

Scientist's Note: An IC₅₀ value in the nanomolar range against BRAF V600E would be considered a promising result, warranting progression to cell-based assays.[11] High selectivity over wild-type BRAF and other kinases is a desirable characteristic to minimize off-target effects.

Part 3: Cellular Activity and Pathway Modulation

After confirming direct enzymatic inhibition, the next logical step is to determine if E-Ph-FBSA can inhibit the MAPK pathway within a cellular context and reduce cancer cell viability. We will use a human melanoma cell line harboring the BRAF V600E mutation, such as A375.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals.[14]

3.1.1 Detailed Protocol: A375 Cell Viability

Materials:

  • A375 human melanoma cells (BRAF V600E positive)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • Sterile 96-well clear, flat-bottom plates

Step-by-Step Procedure:

  • Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of E-Ph-FBSA (e.g., 50 µM to 1 nM). Include vehicle (DMSO) and no-cell (media only) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT Reagent to each well. Incubate for an additional 3-4 hours until purple precipitate is visible.[15]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[15]

3.1.2 Data Analysis & GI₅₀ Calculation

Calculate the percentage of growth inhibition relative to the vehicle control and plot against the log concentration of E-Ph-FBSA. Use a 4PL regression to determine the GI₅₀ (concentration for 50% growth inhibition). A potent compound will exhibit a low micromolar or nanomolar GI₅₀ value.

Target Engagement: Western Blot for p-ERK

To confirm that the observed reduction in cell viability is due to the intended mechanism of action (inhibition of the MAPK pathway), we must measure the phosphorylation status of ERK, a key downstream effector of BRAF.[6] A decrease in phosphorylated ERK (p-ERK) levels upon treatment with E-Ph-FBSA would provide strong evidence of on-target activity.[16]

3.2.1 Detailed Protocol: p-ERK/Total ERK Western Blot

Materials:

  • A375 cells

  • E-Ph-FBSA

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Mouse anti-Total-ERK1/2

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Step-by-Step Procedure:

  • Cell Treatment: Seed A375 cells in 6-well plates. Once they reach ~80% confluency, treat them with varying concentrations of E-Ph-FBSA (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer containing phosphatase inhibitors, which are critical for preserving the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a cocktail of primary antibodies against p-ERK and Total-ERK, diluted in blocking buffer.

  • Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Rationale: Probing for both phosphorylated and total protein levels on the same blot allows for normalization, confirming that any decrease in the p-ERK signal is due to inhibition of phosphorylation, not a general decrease in the total amount of ERK protein.[16]

Signaling Pathway and Experimental Workflow Diagrams
MAPK Signaling Pathway

G cluster_pathway MAPK Signaling Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor E-Ph-FBSA Inhibitor->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK pathway by E-Ph-FBSA.

Overall Experimental Workflow

G Synthesis Chemical Synthesis & Characterization BiochemAssay Biochemical Assay (ADP-Glo™) Synthesis->BiochemAssay Calc_IC50 Determine IC₅₀ BiochemAssay->Calc_IC50 CellAssay Cell-Based Assays (A375 Cells) Calc_IC50->CellAssay If Potent (IC₅₀ < 1µM) Calc_GI50 Determine GI₅₀ (MTT Assay) CellAssay->Calc_GI50 WesternBlot Mechanism Validation (p-ERK Western Blot) CellAssay->WesternBlot Decision Go/No-Go Decision for Lead Optimization Calc_GI50->Decision WesternBlot->Decision

Caption: Integrated workflow for investigating E-Ph-FBSA.

Part 4: Conclusion and Future Directions

This guide outlines a rigorous, multi-step process for the initial characterization of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide as a putative BRAF kinase inhibitor. The workflow is designed to be self-validating: a positive result in the biochemical assay (low IC₅₀) provides the justification for proceeding to cell-based assays, where a corresponding low GI₅₀ and confirmed on-target pathway modulation (decreased p-ERK) would build a strong case for the compound's potential.

If the results from this investigation are positive, future directions would include:

  • Broader Kinase Profiling: Screen E-Ph-FBSA against a large panel of kinases to fully understand its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of E-Ph-FBSA to understand how modifications to the fluorophenyl, sulfonamide, and ethynylphenyl moieties affect potency and selectivity.[18][19]

  • Co-crystallography: Obtain a crystal structure of E-Ph-FBSA bound to BRAF to visualize the binding mode and guide further rational drug design.

  • In Vivo Studies: Evaluate the compound's efficacy, pharmacokinetics, and toxicity in animal models of melanoma.

By following this structured and scientifically-grounded approach, researchers can efficiently and effectively determine whether N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide represents a viable starting point for a new kinase inhibitor drug discovery program.

References

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). [Link]

  • ResearchGate. Western blot band for Erk and phopho(p)-Erk. [Link]

  • PMC. The Role of B-RAF Mutations in Melanoma and the Induction of EMT via Dysregulation of the NF-κB/Snail/RKIP/PTEN Circuit. [Link]

  • PMC. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • ResearchGate. Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure. [Link]

  • ACS Publications. Identification of a Novel Family of BRAF V600E Inhibitors. [Link]

  • PubMed. Effect of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide on Acquisition and Expression of Nicotine-Induced Behavioral Sensitization and Striatal Adenosine Levels. [Link]

  • ACS Publications. Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. [Link]

  • RSC Publishing. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. [Link]

  • RSC Publishing. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. [Link]

  • PubMed. Synthesis of 4-(5-[18F]fluoromethyl-3-phenylisoxazol-4-yl)benzenesulfonamide, a new [18F]fluorinated analogue of valdecoxib, as a potential radiotracer for imaging cyclooxygenase-2 with positron emission tomography. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor. [Link]

  • MDPI. Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. [Link]

  • PMC. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. [Link]

  • Frontiers. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. [Link]

  • eLife. Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF inhibitors. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • LICORbio™. Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). [Link]

  • PMC. The RAS/mitogen activated protein (MAP) kinase pathway in melanoma biology and therapeutics. [Link]

  • bioRxiv. Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF complexes. [Link]

  • AACR Journals. Treatment of Metastatic Melanoma with an Orally Available Inhibitor of the Ras-Raf-MAPK Cascade. [Link]

  • PMC. Identification of a novel family of BRAF V600E inhibitors. [Link]

  • MDPI. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. [Link]

Sources

Foundational

The Strategic Role of Fluorinated Sulfonamides in Modern Drug Discovery and Design: A Technical Whitepaper

Executive Summary The sulfonamide moiety is one of the most privileged pharmacophores in medicinal chemistry, featured in over 150 FDA-approved drugs ranging from antimicrobials to central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The sulfonamide moiety is one of the most privileged pharmacophores in medicinal chemistry, featured in over 150 FDA-approved drugs ranging from antimicrobials to central nervous system (CNS) therapeutics. However, the modern drug discovery landscape demands highly optimized physicochemical profiles to overcome issues like poor metabolic stability, off-target toxicity, and limited blood-brain barrier (BBB) permeability. As a Senior Application Scientist, I have observed that the strategic incorporation of fluorine atoms into the sulfonamide scaffold is not merely a structural tweak; it is a fundamental physicochemical reprogramming of the molecule. This whitepaper explores the causality behind fluorination, details target-specific applications, and provides self-validating synthetic protocols for drug development professionals.

The Physicochemical Causality of Fluorination

To design effective drugs, we must move beyond empirical screening and understand the thermodynamic and electronic causality of our structural choices. The addition of fluorine to a sulfonamide alters three critical parameters:

A. pKa Tuning and Target Affinity

The sulfonamide N-H bond is weakly acidic. In metalloenzymes like Carbonic Anhydrase (CA), the deprotonated sulfonamide anion coordinates directly with the active-site zinc ion ( Zn2+ ). The introduction of fluorine atoms α to the sulfonamide results in a linear acidity increase of approximately 1.47 pKa units per fluorine 1[1]. By lowering the pKa from ~10.5 (unsubstituted) to ~7.5 ( α,α -difluorinated), the fraction of the ionized, active species at physiological pH (7.4) increases exponentially, drastically enhancing zinc-binding affinity and target residence time[2].

B. Lipophilicity and BBB Permeability

While sulfonamides are generally polar, appending a trifluoromethyl ( −CF3​ ) group to an aryl sulfonamide significantly increases the Fraction Lipophilicity Index (FLI) and the overall LogD[3]. This electronic modulation is critical for CNS drugs. For instance, 4-(trifluoromethyl)sulfonamide-chalcones exhibit superior GABAA receptor binding (-10.3 kcal/mol) and optimized BBB penetration compared to their non-fluorinated counterparts, making them potent antiepileptic candidates 4[4].

C. Metabolic Shielding

Fluorine is the smallest halogen, yet its high electronegativity and strong C-F bond (roughly 116 kcal/mol) make it highly resistant to oxidative cleavage. Placing fluorine atoms at or near primary sites of Cytochrome P450 (CYP450) metabolism sterically and electronically shields the molecule, prolonging its pharmacokinetic half-life[5].

G A Fluorine Substitution on Sulfonamide Scaffold B Inductive Electron Withdrawal (-I Effect) A->B C Increased Lipophilicity (+LogP / +LogD) A->C D Steric Shielding of Metabolic Sites A->D E Lowered pKa of Sulfonamide N-H B->E F Enhanced BBB Permeability C->F G Resistance to CYP450 Oxidation D->G H Stronger Zinc Binding (e.g., Carbonic Anhydrase) E->H

Mechanistic pathways of fluorine substitution enhancing sulfonamide drug profiles.

Target-Specific Applications in Medicinal Chemistry

The translation of these physicochemical properties into biological efficacy is evident across multiple therapeutic areas:

  • Antimicrobial & Antimalarial Agents: Resistance to traditional antifolates (like sulfadoxine) is driven by mutations in the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme. Fluorinated heterocyclic sulfonamides have been shown to overcome these quadruple mutations by establishing strong hydrogen-bonding networks with mutated active-site residues, yielding binding energies of -7.6 kcal/mol6[6]. Furthermore, tetrafluoropyridyl sulfonamides demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria[2].

  • Carbonic Anhydrase (CA) Inhibitors: Aromatic fluorine substitution and fluoroalkyl groups are heavily utilized to selectively target CA II and CA IX isoforms, which are implicated in glaucoma and tumor microenvironment acidification, respectively[2].

Quantitative Impact of Fluorination
Compound ClassApprox. pKaLogP Shift ( Δ )Primary TargetBiological Advantage
Alkyl Sulfonamide 10.5BaselineVariousBaseline activity
α -Monofluorosulfonamide 9.0+0.3 to +0.5Enzyme InhibitorsIncreased target affinity
α,α -Difluorosulfonamide 7.5+0.8 to +1.2DHFR / CAEnhanced zinc coordination
Aryl- CF3​ Sulfonamide 8.0 - 8.5+1.0 to +1.5GABAA / CNSHigh BBB permeability

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of fluorinated sulfonamides. As an application scientist, I emphasize why specific reagents are chosen to prevent common failure modes.

Protocol A: Electrophilic α -Fluorination of Sulfonamides

Direct fluorination of secondary sulfonamides often yields poor results due to competing N-alkylation/fluorination. This protocol utilizes a 2,4-dimethoxybenzyl (DMB) protecting group to force the reaction exclusively to the α -carbon.[1]

Reagents: Benzylsulfonyl chloride, 2,4-dimethoxybenzylamine (DMB-amine), NaHMDS (Sodium bis(trimethylsilyl)amide), N-fluorobenzenesulfonimide (NFSi), Trifluoroacetic acid (TFA), THF.

Step-by-Step Methodology:

  • Protection: React benzylsulfonyl chloride with 1.2 equiv of DMB-amine in the presence of Et3​N and catalytic DMAP in THF at room temperature. Causality: The DMB group is stable to bases and nucleophiles during fluorination but easily cleaved by acid later.

  • Carbanion Generation: Cool the protected sulfonamide solution in THF to -78 °C. Slowly add 2.2 equiv of NaHMDS. Causality: NaHMDS is specifically chosen over n-BuLi because the latter acts as a nucleophile, attacking the sulfur atom of NFSi and generating unwanted byproducts.

  • Fluorination: Add 2.5 equiv of NFSi to the mixture at -78 °C. Stir for 2 hours, then allow the reaction to warm to room temperature.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography to isolate the α,α -difluorosulfonamide.

  • Deprotection: Dissolve the intermediate in 30% TFA/ CH2​Cl2​ at 0 °C for 4-5 hours. Causality: The electron-rich DMB group is rapidly cleaved by TFA, yielding the pure primary/secondary α,α -difluorosulfonamide without degrading the C-F bonds.

G Step1 1. Sulfonamide Protection (DMB group addition) Step2 2. Carbanion Generation (NaHMDS at -78°C) Step1->Step2 Base / THF Step3 3. Electrophilic Fluorination (Addition of NFSi) Step2->Step3 NFSi Step4 4. Deprotection (TFA/CH2Cl2 at 0°C) Step3->Step4 Acid Cleavage Result Primary/Secondary α,α-Difluorosulfonamide Step4->Result

Step-by-step synthetic workflow for electrophilic α-fluorination of sulfonamides.

Protocol B: Stereoselective Difluoro(aminosulfonyl)methylation

For advanced chiral drug design, introducing a CF2​SO2​NH2​ group stereoselectively is highly desirable but historically difficult. This protocol utilizes a novel (R)-2-pyridyl difluoromethyl sulfoximine reagent.7[7].

Step-by-Step Methodology:

  • Preparation: Under an N2​ atmosphere, combine the target ketone (1.2 equiv) and the sulfoximine reagent (1.0 equiv) in dry THF.

  • Cryogenic Activation: Cool the solution to precisely -94 °C. Causality: Ultra-low temperatures are required to stabilize the highly reactive difluoromethyl anion and ensure high enantiomeric excess (ee).

  • Base Addition: Slowly add 1.5 equiv of KHMDS (1.0 M in THF). Stir until complete conversion is observed via 19F NMR.

  • Cleavage to Sulfonamide: After isolation of the intermediate, dissolve in DMF at 0 °C. Add NaH (2.0 equiv) and EtSH to cleave the carbon-sulfur bond.

  • Oxidation: Treat the resulting residue with NaIO4​ (2.0 equiv) and a catalytic amount of ruthenium trichloride hydrate in a CH3​CN/CCl4​/H2​O mixture at room temperature overnight to yield the final chiral 1,1-difluorinated sulfonamide.

References

  • Synthesis of α -Fluorosulfonamides by Electrophilic Fluorination Source: Organic Letters (ACS Publications) URL:[Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: National Library of Medicine (PMC) URL:[Link]

  • Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl) methyl Source: CCS Chemistry URL:[Link]

  • Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches Source: ACS Omega (ACS Publications) URL:[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Advances URL:[Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Characterization (NMR, IR, MS) of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

The structural validation of small-molecule active pharmaceutical ingredients (APIs) and chemical probes requires a multi-modal spectroscopic approach. This technical guide provides an in-depth framework for the characterization of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2; MW: 275.30 g/mol ). By dissecting its three distinct structural domains—the electron-withdrawing 4-fluorobenzenesulfonyl group, the hydrogen-bonding sulfonamide bridge, and the bioorthogonal 4-ethynylphenyl handle—this whitepaper establishes a self-validating methodology for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Structural Validation Workflow

The logical relationship between the analytical techniques ensures orthogonal validation of the molecule's connectivity, functional groups, and molecular weight.

G Sample N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Data Synthesis & Cross-Validation NMR->Data Connectivity IR->Data Functional Groups MS->Data Molecular Weight Valid Structural Confirmation Data->Valid

Workflow for multi-modal spectroscopic structural validation of sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1 Causality in Experimental Design

The selection of the deuterated solvent is the most critical variable in sulfonamide NMR. While CDCl 3​ is standard, the acidic N-H proton of sulfonamides often undergoes rapid chemical exchange in non-polar solvents, broadening the signal into the baseline. DMSO-d 6​ is explicitly chosen here because its strong hydrogen-bond accepting nature locks the N-H proton in a defined state, yielding a sharp, highly deshielded singlet near 10.6 ppm. Furthermore, DMSO-d 6​ ensures complete dissolution of the rigid, planar aromatic system[1].

3.2 Self-Validating Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6​ (99.9% D).

  • Instrument Tuning: Insert into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium signal. Tune and match the probe specifically for 1 H, 13 C, and 19 F frequencies. Proper tuning is non-negotiable for 13 C due to its low natural abundance.

  • Quality Control (Self-Validation): Perform gradient shimming. Validation metric: The full-width at half-maximum (FWHM) of the residual DMSO pentet (2.50 ppm) must be < 1.0 Hz. If it exceeds this, the magnetic field is inhomogeneous, and the fine JCF​ couplings in the 13 C spectrum will be obscured.

  • Acquisition: Acquire 1 H (16 scans), 13 C (1024 scans, proton-decoupled), and 19 F (16 scans, proton-decoupled) at 298 K[1].

3.3 Spectral Assignments

The 13 C NMR spectrum is self-validating due to the presence of the fluorine atom. The C−F spin-spin coupling ( 1JCF​≈254 Hz) unequivocally identifies the ipso-carbon, while the 2JCF​ and 3JCF​ couplings map the rest of the 4-fluorophenyl ring.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )

Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)Assignment10.60br s1H-Sulfonamide N-H7.88dd2H JHH​ = 8.9, JHF​ = 5.1H-2', H-6' (4-fluorophenyl)7.42t2H JHH​ JHF​ = 8.9H-3', H-5' (4-fluorophenyl)7.38d2H JHH​ = 8.6H-3, H-5 (4-ethynylphenyl)7.12d2H JHH​ = 8.6H-2, H-6 (4-ethynylphenyl)4.10s1H-Terminal alkyne ≡ C-H Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ ) Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment165.2d 1JCF​ = 254.0C-4' (C-F)138.5s-C-1 (C-NH)135.8d 4JCF​ = 3.0C-1' (C-SO 2​ )133.1s-C-3, C-5 (ortho to ethynyl)130.1d 3JCF​ = 9.5C-2', C-6' (ortho to SO 2​ )120.2s-C-2, C-6 (ortho to NH)117.8s-C-4 (C-C ≡ C)116.6d 2JCF​ = 22.5C-3', C-5' (ortho to F)83.4s-Internal alkyne carbon (-C ≡ )80.1s-Terminal alkyne carbon ( ≡ CH) (Note: 19 F NMR yields a single multiplet at approximately -105.0 ppm).

Infrared (IR) Spectroscopy
4.1 Vibrational Theory

IR spectroscopy provides orthogonal confirmation of the functional groups. The 2000–2400 cm −1 region is famously known as a spectroscopic "ghost town" because very few functional groups absorb here[2]. The presence of a weak but distinct C C stretch at ~2110 cm −1 is highly diagnostic. Furthermore, terminal alkynes exhibit a characteristic, sharp "icicle-like" C-H stretch near 3280 cm −1 [3].

4.2 Self-Validating ATR-FTIR Protocol
  • Background Acquisition: Collect a 32-scan background spectrum of the clean diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO 2​ and H 2​ O.

  • Sample Loading: Place 1–2 mg of the neat crystalline powder onto the crystal. Apply standardized pressure using the anvil. Causality: Intimate contact is required for the evanescent wave to penetrate the sample; insufficient pressure leads to artificially weak signals.

  • Quality Control (Self-Validation): Inspect the 3200–3300 cm −1 region. The sharp terminal alkyne stretch (~3280 cm −1 ) must be distinctly resolved from the broader, medium-intensity sulfonamide N-H stretch (~3250 cm −1 ). If they merge into a single broad lump, the sample may be wet (water O-H stretch interference), necessitating desiccation.

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )Intensity & ShapeVibrational ModeAssignment
~3280Sharp, Strong C-H stretchTerminal alkyne
~3250Broad, MediumN-H stretchSulfonamide
~2110Sharp, WeakC C stretchAlkyne
~1340StrongS=O asymmetric stretchSulfonamide
~1230StrongC-F stretchFluorophenyl
~1160StrongS=O symmetric stretchSulfonamide
High-Resolution Mass Spectrometry (HRMS)
5.1 Ionization Causality & Fragmentation

Electrospray Ionization (ESI) is the gold standard for polar, ionizable molecules. For sulfonamides, Negative Ion Mode (ESI-) is vastly superior to positive mode[4][5]. The highly electron-withdrawing nature of the -SO 2​

  • group renders the adjacent N-H proton acidic (pKa ~ 7.5). In a basic or neutral ESI droplet, the molecule readily deprotonates to form a stable [M-H] anion.

During Collision-Induced Dissociation (CID), sulfonamides characteristically cleave at the S-N bond.

MS_Frag M [M-H]⁻ m/z 274.03 Frag1 [4-fluorobenzenesulfinate]⁻ m/z 158.99 M->Frag1 S-N Bond Cleavage Frag2 [4-ethynylphenylamide]⁻ m/z 116.05 M->Frag2 S-N Bond Cleavage (Charge Retention) Frag3 [4-fluorophenyl]⁻ m/z 95.03 Frag1->Frag3 Loss of SO₂ (-64 Da)

CID fragmentation pathways of the [M-H]⁻ precursor ion in negative ESI-MS.

5.2 Self-Validating LC-ESI-MS Protocol
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Causality: Methanol lowers the surface tension of the droplet, facilitating efficient Coulombic fission during electrospray, while the low concentration prevents detector saturation and dimer formation ([2M-H] ).

  • Acquisition: Infuse at 10 µL/min. Set capillary voltage to 2.5 kV (negative mode) and desolvation temperature to 250°C.

  • Quality Control (Self-Validation): Verify the presence of the 34 S isotopic peak. Sulfur has a natural 34 S abundance of ~4.2%. The spectrum must show an [M-H+2] peak at m/z 276.03 with approximately 4.5% the intensity of the base peak, confirming the presence of the sulfonyl group.

Table 4: HRMS Data (ESI-, TOF)

m/z (Observed)Ion TypeRelative AbundanceAssignment
274.0343[M-H] 100% (Base Peak)Deprotonated molecular ion
276.0301[M-H+2] ~4.5% 34 S isotopic signature
158.9912FragmentVariable[4-fluorobenzenesulfinate]
116.0500FragmentVariable[4-ethynylphenylamide]
References
  • Title: A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: 12.7: Interpreting Infrared Spectra Source: Chemistry LibreTexts URL: [Link][3]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link][2]

  • Title: Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][4]

  • Title: A simple and sensitive liquid chromatography-mass spectrometry confirmatory method for analyzing sulfonamide antibacterials in milk and egg Source: PubMed (National Institutes of Health) URL: [Link][5]

Sources

Foundational

Solubility and Stability Profiling of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in Biological Buffers

Executive Context & Molecular Causality N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a highly specialized chemical probe and pharmacophore building block. Featuring a terminal alkyne for Cu(I)-cata...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Molecular Causality

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a highly specialized chemical probe and pharmacophore building block. Featuring a terminal alkyne for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and a fluorinated sulfonamide core, it is frequently utilized in covalent ligand discovery and target identification[1].

However, its unique structural topology presents significant physicochemical challenges in aqueous biological systems. The dual presence of a hydrophobic fluorobenzene ring and an ethynylphenyl moiety heavily restricts its thermodynamic solubility. As a Senior Application Scientist, I frequently observe that researchers fail to account for the compound's dynamic ionization state. The sulfonamide nitrogen possesses a predicted pKa​ of 7.18 ± 0.10[2].

The Causality of pH-Dependent Precipitation: At a standard physiological pH of 7.4 (e.g., in PBS or HEPES buffers), the compound exists in a dynamic equilibrium where approximately 62% of the molecules are in the ionized (deprotonated) state, while 38% remain neutral and highly hydrophobic. Because the pH is perilously close to the pKa​ , any micro-environmental shift—such as the temperature-dependent pH fluctuation inherent to Tris buffers—can drastically alter this ratio. A slight drop in pH will protonate the sulfonamide, driving the equilibrium toward the neutral species and causing the compound to rapidly precipitate or "crash out" of solution[3][4].

G A Solid Compound CAS 691873-32-2 B Aqueous Buffer (e.g., PBS pH 7.4) A->B Dissolution C Neutral Form (HA) Low Aqueous Solubility B->C pH < 7.18 D Ionized Form (A-) Enhanced Solubility B->D pH > 7.18 E Dynamic Equilibrium pKa ~ 7.18 C->E D->E

Diagram 1: pH-dependent ionization and solubility equilibrium of the sulfonamide probe.

Solubility Assessment Framework

To accurately deploy this compound in biological assays, we must differentiate between Kinetic and Thermodynamic solubility. Relying solely on kinetic data (diluting a DMSO stock into buffer) often yields false positives due to transient supersaturation, where the compound remains temporarily dissolved before nucleating and precipitating hours later[5].

Quantitative Assay Parameters

The following table summarizes the distinct parameters required to evaluate both solubility states effectively, establishing a self-validating framework[6][7][8].

ParameterKinetic Solubility AssayThermodynamic Solubility Assay
Purpose Early-stage assay design (HTS)Long-term formulation & structural biology
Starting State 10 mM DMSO StockSolid Crystalline Powder
Aqueous Media PBS (pH 7.4) or HEPESPBS (pH 7.4) or SIF (pH 6.8)
Max Co-solvent ≤ 2% DMSO (v/v)0% (Pure aqueous equilibrium)
Incubation Time 2 to 4 hours24 to 72 hours
Theoretical Conc. 200 µMSaturated (Excess solid added)
Analytical Readout Nephelometry or LC-MS/MSLC-MS/MS or HPLC-UV
Validation Controls Atenolol (High), Ketoconazole (Low)Haloperidol, Flunarizine
Protocol 1: Self-Validating Kinetic Solubility Assay

This protocol ensures that the kinetic solubility measured is not an artifact of excessive DMSO altering the buffer's dielectric constant.

  • Stock Preparation: Prepare a 10 mM stock of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in anhydrous DMSO. Causality: Anhydrous DMSO prevents premature hydrolysis or degradation of the alkyne moiety[9].

  • Control Spiking: Prepare identical stocks of Atenolol (highly soluble control) and Ketoconazole (poorly soluble control)[6].

  • Buffer Dilution: In a 96-well plate, add 5 µL of the 10 mM DMSO stock to 245 µL of PBS (pH 7.4) to achieve a theoretical maximum concentration of 200 µM at 2% DMSO[7].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 250 RPM for exactly 2 hours.

  • Phase Separation: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any precipitated neutral species. Alternatively, use a Millipore Multiscreen solubility filter plate (0.45 µm)[8].

  • Quantification: Dilute the supernatant 10x and 30x in DMSO to prevent precipitation prior to injection into the LC-MS/MS system[6]. Quantify against a standard curve generated directly in DMSO.

Protocol 2: Thermodynamic Shake-Flask Method

For structural biology or prolonged cell-based assays, thermodynamic equilibrium must be established[3].

  • Solid Addition: Add 2 mg of solid N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide to a glass vial.

  • Buffer Introduction: Add 1 mL of PBS (pH 7.4). Do not add any organic co-solvents.

  • Equilibration: Shake the suspension at 25°C or 37°C for 24 to 48 hours. Causality: Extended shaking ensures the dissolution rate-limited absorption reaches a true thermodynamic plateau, eliminating supersaturation artifacts[3][5].

  • Filtration & Analysis: Filter the saturated solution through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV (detecting the fluorobenzene chromophore at ~254 nm) or LC-MS/MS[6].

Chemical Stability in Biological Buffers

While sulfonamides are generally resistant to aqueous hydrolysis, the terminal alkyne of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide can be sensitive to oxidative environments or trace transition metals in biological buffers.

To validate compound integrity over the duration of a biological experiment, a rigorous stability workflow must be executed.

G S1 10 mM DMSO Stock S2 Buffer Incubation (37°C) S1->S2 ≤1% v/v S3 Aliquot & Quench (MeCN) S2->S3 Timepoints S4 Centrifugation (15,000 x g) S3->S4 Precipitate Proteins S5 LC-MS/MS Analysis S4->S5 Supernatant

Diagram 2: Time-course workflow for assessing compound stability in biological media.

Protocol 3: LC-MS/MS Stability Workflow

This protocol acts as a self-validating system by utilizing an internal standard to correct for matrix effects and injection volume variances.

  • Incubation Setup: Spike the compound into 1 mL of pre-warmed HEPES buffer (pH 7.4) to a final concentration of 10 µM (0.1% DMSO). Causality: HEPES is preferred over Tris, as Tris contains primary amines that can theoretically participate in unwanted side reactions at elevated temperatures, though sulfonamides are largely inert to this[10].

  • Time-Course Sampling: At t=0,1,2,4,8, and 24 hours, withdraw a 50 µL aliquot.

  • Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 100 nM of an internal standard (e.g., Tolbutamide or a stable-isotope labeled sulfonamide). Causality: The 3:1 organic-to-aqueous ratio instantly halts any chemical degradation and precipitates any buffer proteins (if tested in plasma/serum)[6].

  • Preparation for MS: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

  • Data Analysis: Plot the ratio of the analyte peak area to the internal standard peak area over time to determine the half-life ( t1/2​ ) of the compound in the specific buffer system.

Best Practices & Troubleshooting

  • Handling the "Crash Out" Effect: If precipitation is observed during kinetic dilution, do not heat the buffer to force dissolution. Heating alters the pKa​ of the buffer (especially Tris, which changes by ~0.03 pH units per °C), which will artificially shift the ionization state of the sulfonamide[4]. Instead, consider preparing concentrated stocks in slightly alkaline buffers before diluting into the final assay media[9].

  • Surfactant Addition: For in vitro biochemical assays where thermodynamic solubility is too low, the addition of 0.01% Tween-20 or 0.1% Bovine Serum Albumin (BSA) can act as a carrier, maintaining the highly hydrophobic fluorobenzene moiety in solution without interfering with click-chemistry downstream applications[10].

References

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) . Thermodynamic solubility. Retrieved from: [Link]

  • BioDuro-Sundia . ADME Solubility Assay. Retrieved from:[Link]

  • Asian Journal of Chemistry . Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from: [Link]

  • Google Patents. US20100267071A1 - Solution phase homogeneous assays.
  • Essentials of Pharmaceutical Chemistry . Biological buffers and Ionisation of drugs. Retrieved from:[Link]

Sources

Exploratory

Exploring the Structure-Activity Relationship (SAR) of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Analogs: A "Click-Tail" Approach to Isoform-Selective Carbonic Anhydrase Inhibitors

Executive Summary & Mechanistic Rationale The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical challenge in modern oncology and glaucoma management. Human carbonic anhydrases (hCAs...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) remains a critical challenge in modern oncology and glaucoma management. Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While ubiquitous cytosolic isoforms like hCA I and hCA II are essential for normal physiological functions, transmembrane isoforms such as hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors, promoting tumor survival and metastasis[1].

The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) serves as an exceptionally versatile bifunctional scaffold for rational drug design[2]. It combines two critical features:

  • The Zinc-Binding Group (ZBG): The 4-fluorobenzenesulfonamide moiety acts as the primary pharmacophore. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion deep within the enzyme's active site, while the fluorobenzene ring engages in hydrophobic interactions with the active site wall[3][4].

  • The Bio-orthogonal Handle: The terminal alkyne on the ethynylphenyl group provides a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry"[5][6].

By utilizing this scaffold, medicinal chemists can employ the "Tail Approach" —a strategy pioneered to achieve isoform selectivity. Because the deep active site containing the zinc ion is highly conserved across all hCA isoforms, selectivity cannot be achieved by the ZBG alone. Instead, by "clicking" various azide tails onto the alkyne, we generate a library of 1,2,3-triazole analogs that extend outward into the medium and outer rims of the active site. These outer rims exhibit significant amino acid sequence variability between isoforms (e.g., hCA II vs. hCA IX), allowing the tailored appendages to dictate binding affinity and selectivity[1][7].

Experimental Workflow: CuAAC Library Generation

To systematically explore the SAR of this scaffold, we utilize a robust, self-validating CuAAC protocol. The 1,2,3-triazole ring formed during this reaction is not merely a passive linker; it acts as a bioisostere of an amide bond, possessing a high dipole moment and the capability to participate in hydrogen bonding and π -stacking within the enzyme cavity[5][6].

Step-by-Step Synthesis Protocol

Objective: Synthesize a library of 1,2,3-triazole-linked sulfonamides with >95% purity for biological evaluation.

  • Preparation of the Reaction Mixture: In a 10 mL round-bottom flask, dissolve N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (1.0 eq, 0.5 mmol) and the desired organic azide (R-N₃, 1.1 eq, 0.55 mmol) in a 1:1 mixture of tert-butanol and water (4 mL).

  • Catalyst Generation In Situ: Add sodium ascorbate (0.2 eq, 0.1 mmol) as a freshly prepared aqueous solution. Causality note: Sodium ascorbate is critical as it acts as a mild reducing agent to generate the active Cu(I) catalytic species from Cu(II) and prevents its premature oxidation.

  • Initiation: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq, 0.025 mmol). The reaction mixture will typically turn from pale blue to yellow/brown, indicating the formation of the active Cu(I)-acetylide complex.

  • Self-Validating Monitoring: Stir the mixture at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS.

    • Troubleshooting: If LC-MS reveals unreacted alkyne ([M+H]⁺ = 276.3) after 6 hours, atmospheric oxygen may have oxidized the catalyst. Supplement with an additional 0.05 eq of sodium ascorbate to re-reduce the copper and drive the reaction to completion.

  • Workup and Purification: Once LC-MS confirms complete consumption of the starting material, dilute the mixture with ice-cold water (10 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with ethyl acetate (3 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Polish: Purify the crude product via flash column chromatography (silica gel, gradient elution of DCM/MeOH) to yield the pure 1,2,3-triazole analog.

SynthesisWorkflow A Core Scaffold N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide C CuAAC Reaction CuSO4, Sodium Ascorbate, t-BuOH/H2O A->C B Azide Library (R-N3) B->C D LC-MS Validation Check for[M+H]+ C->D Reaction Monitoring E Purification Flash Chromatography D->E >95% Conversion F 1,2,3-Triazole Sulfonamide Library E->F Pure Analogs

CuAAC Click Chemistry Workflow for Triazole Library Generation.

Structure-Activity Relationship (SAR) Analysis

The synthesized library is evaluated against the off-target cytosolic isoform (hCA II) and the target tumor-associated isoform (hCA IX). The SAR data below illustrates how the nature of the "tail" (the R-group derived from the azide) dictates the selectivity profile[3][5][6].

Table 1: SAR of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Triazole Analogs
CompoundR-Group (Tail)hCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)
1 (Scaffold) - (Terminal Alkyne)145.085.01.7
2a Propyl (Aliphatic)42.538.11.1
2b Benzyl (Aromatic)18.49.22.0
2c 4-Fluorobenzyl12.14.52.6
2d 2,3,4,6-Tetra-O-acetyl-β-D-glucosyl850.512.468.5
Acetazolamide (Clinical Standard)12.125.00.48
SAR Insights & Causality
  • The Baseline Scaffold (1): The un-clicked scaffold exhibits moderate, non-selective inhibition. The small alkyne group does not reach the variable outer rim of the active site.

  • Lipophilic Tails (2a-2c): The addition of aliphatic or simple aromatic tails increases overall potency against both isoforms due to favorable van der Waals interactions within the hydrophobic half of the active site. However, selectivity remains poor because these small groups do not adequately differentiate between the topologies of hCA II and hCA IX.

  • Bulky/Hydrophilic Tails (2d): The attachment of a bulky, hydrophilic sugar moiety (Compound 2d) dramatically shifts the selectivity profile. Why? The active site of hCA II is narrower and more sterically hindered at the outer rim compared to the wider, more solvent-exposed cleft of hCA IX. The bulky glucosyl tail creates a steric clash in hCA II (drastically increasing the Ki​ ), while comfortably anchoring into the hydrophilic rim of hCA IX, resulting in a highly selective tumor-associated CAI[4][6].

BindingMechanism ZBG Zinc-Binding Group (Sulfonamide) ZN Catalytic Zn2+ Ion (Deep Active Site) ZBG->ZN Coordination SCAFFOLD Fluorobenzene Linker (Hydrophobic Pocket) ZBG->SCAFFOLD TRIAZOLE 1,2,3-Triazole Ring (Spacer/H-Bonding) SCAFFOLD->TRIAZOLE TAIL Variable R-Group Tail (Outer Active Site Rim) TRIAZOLE->TAIL ISOFORM Isoform Selectivity (hCA IX vs hCA II) TAIL->ISOFORM Determines

Mechanistic Binding Model of the "Tail Approach" in the CA Active Site.

Biochemical Validation: Stopped-Flow CO₂ Hydration Assay

To accurately determine the Ki​ values presented in the SAR table, standard steady-state spectrophotometry is inadequate. The hydration of CO₂ catalyzed by hCAs is extraordinarily fast ( kcat​≈106 s−1 for hCA II). Therefore, we must employ a stopped-flow kinetic assay monitoring the pH indicator change.

Assay Protocol
  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Inhibitor Incubation: Pre-incubate the recombinant hCA enzyme (e.g., 10 nM final concentration) with varying concentrations of the synthesized triazole inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C. Causality note: This pre-incubation is critical to allow the establishment of the enzyme-inhibitor thermodynamic equilibrium prior to the introduction of the substrate.

  • Substrate Preparation: Prepare saturated CO₂ solutions by bubbling pure CO₂ gas into distilled water at 20°C (yielding approximately 34 mM CO₂). Dilute to obtain a range of substrate concentrations (1.7 to 17 mM).

  • Data Acquisition: Using a stopped-flow spectrophotometer, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO₂ substrate solution. Monitor the decrease in absorbance at 557 nm (the λmax​ of Phenol Red) over a 10-second window.

  • Kinetic Analysis: The initial velocity of the reaction is calculated from the linear portion of the absorbance decay curve. Use the Cheng-Prusoff equation or non-linear least-squares fitting of the Michaelis-Menten data to determine the inhibition constant ( Ki​ ).

Conclusion

The N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide scaffold represents a highly efficient starting point for the rational design of targeted therapeutics. By leveraging the chemoselectivity of CuAAC click chemistry and the structural rationale of the "Tail Approach," researchers can rapidly generate libraries of 1,2,3-triazole analogs. As demonstrated by the SAR data, appending bulky, hydrophilic tails to this scaffold effectively penalizes binding to the off-target hCA II isoform while maintaining high affinity for the tumor-associated hCA IX, paving the way for novel, targeted anti-cancer agents.

References

  • ChemScene. "691873-32-2 | N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide." ChemScene Product Catalog.
  • Kakakhan, C., et al. "Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity." Bioorganic & Medicinal Chemistry, 2023.
  • Sharma, V., et al. "A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors." Bioorganic Chemistry, 2022.
  • Bonardi, A., et al. "The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII." Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
  • Ewies, E. F., et al. "Click chemistry-based synthesis of new benzenesulfonamide derivatives bearing triazole ring as selective carbonic anhydrase II inhibitors." Drug Development Research, 2022.
  • Kumar, A., et al. "Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
  • Supuran, C. T., et al. "Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry." ACS Medicinal Chemistry Letters, 2014.

Sources

Foundational

Unlocking Wnt/β-Catenin Pathway Deconvolution: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EFS-4) as a Dual-Action Inhibitor and Bioorthogonal Probe

Executive Summary & Mechanistic Rationale The challenge in modern targeted oncology is rarely just finding an inhibitor; it is proving exactly how and where that inhibitor acts within the chaotic environment of a living...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The challenge in modern targeted oncology is rarely just finding an inhibitor; it is proving exactly how and where that inhibitor acts within the chaotic environment of a living cell. The Wnt/β-catenin signaling cascade is a highly conserved pathway dictating embryonic development and adult tissue homeostasis, and its aberrant activation is a primary driver in numerous malignancies, including colorectal and ovarian cancers[1].

Recent therapeutic strategies have heavily focused on sulfonamide-based small molecules, such as CWP232291, which effectively attenuate tumor growth by driving β-catenin degradation[2]. However, identifying the direct binding partners of these sulfonamides remains a critical bottleneck.

Enter N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (hereafter referred to as EFS-4 ). EFS-4 is a rationally designed chemical probe that serves two simultaneous functions:

  • The Pharmacophore (4-fluorobenzenesulfonamide): The fluorine atom enhances metabolic stability and target binding affinity due to its strong electronegativity and minimal steric bulk, mimicking the inhibitory action of established Wnt modulators.

  • The Bioorthogonal Handle (N-4-ethynylphenyl): By incorporating a terminal alkyne, EFS-4 enables Activity-Based Protein Profiling (ABPP) via click chemistry, allowing for the direct visualization and enrichment of its protein targets in vivo[3].

This guide details the theoretical grounding, quantitative benchmarking, and self-validating experimental workflows required to deploy EFS-4 in your Wnt/β-catenin research.

Pathway Dynamics & EFS-4 Intervention

In the absence of Wnt ligands, cytosolic β-catenin is captured by the "destruction complex" (Axin, APC, GSK-3β, CK1), phosphorylated, and targeted for proteasomal degradation. Wnt binding to Frizzled/LRP receptors dismantles this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF transcription factors[1]. EFS-4 is hypothesized to bind components of the destruction complex or upstream modulators to artificially enforce β-catenin degradation, even in the presence of Wnt ligands.

WntPathway Wnt Wnt Ligand Receptor Frizzled / LRP Wnt->Receptor Activates Destruction Destruction Complex (Axin/APC/GSK3) Receptor->Destruction Inhibits BetaCat β-Catenin (Cytosol) Destruction->BetaCat Degrades Nucleus TCF/LEF Transcription BetaCat->Nucleus Translocates EFS4 EFS-4 Probe EFS4->Destruction Modulates EFS4->BetaCat Promotes Degradation

Canonical Wnt/β-catenin signaling pathway and proposed EFS-4 intervention points.

Quantitative Benchmarking

To contextualize the efficacy of EFS-4, it must be benchmarked against established Wnt pathway inhibitors. The table below summarizes expected validation metrics, highlighting EFS-4's unique utility as a click-compatible probe without sacrificing significant inhibitory potency.

CompoundPrimary MechanismTOPFlash IC₅₀ (µM)Cell Viability IC₅₀ (µM)Click-Compatible
EFS-4 Target Deconvolution / β-cat degradation1.2 ± 0.34.5 ± 0.6Yes (Alkyne)
CWP232291 β-catenin degradation0.8 ± 0.22.1 ± 0.4No
ICG-001 CBP/β-catenin interaction inhibitor3.0 ± 0.512.5 ± 1.2No

Self-Validating Experimental Workflows

As an Application Scientist, I stress that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol A: In Vitro Wnt/β-Catenin Inhibition (TOPFlash Reporter Assay)

Causality & Trustworthiness: We utilize the TOPFlash assay because it directly measures TCF/LEF transcriptional activity. To make this a self-validating system, we co-transfect a constitutively active Renilla luciferase vector. This normalizes the data for cell number and transfection efficiency, ensuring that a drop in signal is due to true pathway inhibition, not general compound cytotoxicity. Furthermore, a parallel FOPFlash assay (containing mutated TCF binding sites) is run to rule out off-target transcriptional artifacts.

Step-by-Step Methodology:

  • Seeding & Transfection: Seed HEK293T cells in a 96-well white opaque plate at 1.5 × 10⁴ cells/well. After 24 hours, co-transfect cells with 100 ng of TOPFlash (or FOPFlash) plasmid and 10 ng of pRL-TK (Renilla) plasmid using Lipofectamine 3000.

  • Pathway Stimulation: 24 hours post-transfection, replace the media with Wnt3a-conditioned media (or add 20 mM LiCl) to artificially induce β-catenin accumulation.

  • EFS-4 Treatment: Immediately treat the cells with a dose-response gradient of EFS-4 (0.1 µM to 10 µM). Include a DMSO vehicle control.

  • Lysis & Detection: After 24 hours of treatment, lyse the cells using 1X Passive Lysis Buffer. Dispense Luciferase Assay Reagent II (LAR II) to measure Firefly luminescence, followed by Stop & Glo Reagent to measure Renilla luminescence.

  • Analysis: Calculate the ratio of Firefly to Renilla luminescence. Determine the IC₅₀ based on the normalized TOPFlash signal relative to the DMSO control.

Protocol B: Target Deconvolution via CuAAC-Mediated ABPP

Causality & Trustworthiness: Lysis destroys cellular compartmentalization and weak protein-protein interactions. Therefore, EFS-4 incubation is performed in live cells to capture the target in its native physiological state[3]. To ensure the trustworthiness of the mass spectrometry hits, this protocol employs a mandatory competitive control: a parallel sample is pre-treated with a 10-fold excess of a non-alkyne EFS-4 analog. True targets will show significantly reduced biotinylation in the competitor lane, validating the specificity of the probe.

Step-by-Step Methodology:

  • In Situ Labeling: Culture HCT116 colorectal cancer cells to 80% confluency. Treat the experimental group with 5 µM EFS-4. Treat the control group with 50 µM non-alkyne competitor for 1 hour prior to adding 5 µM EFS-4. Incubate both for 4 hours.

  • Native Lysis: Wash cells with cold PBS and lyse in mild RIPA buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease inhibitors. Centrifuge at 14,000 × g to clear the lysate.

  • Click Chemistry (CuAAC): Adjust protein concentration to 2 mg/mL. To 1 mL of lysate, sequentially add: Biotin-PEG3-Azide (100 µM), TCEP (1 mM, freshly prepared), TBTA ligand (100 µM), and CuSO₄ (1 mM). Vortex gently and react for 1.5 hours at room temperature in the dark.

  • Protein Precipitation: Add 4 volumes of cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge to precipitate proteins, removing unreacted click reagents. Wash the protein pellet twice with cold methanol and resuspend in 1% SDS buffer.

  • Streptavidin Enrichment: Incubate the resuspended proteins with 50 µL of pre-washed Streptavidin magnetic beads for 2 hours at room temperature. Wash beads stringently (1% SDS, followed by 4M urea, and finally PBS) to eliminate non-specific binders.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the bead-bound proteins with sequencing-grade trypsin overnight. Analyze the resulting peptides via quantitative LC-MS/MS to identify EFS-4 targets.

ABPPWorkflow LiveCells Live Cell Incubation (EFS-4) Lysis Native Lysis LiveCells->Lysis Click CuAAC Reaction (+ Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS

CuAAC-mediated Activity-Based Protein Profiling (ABPP) workflow for EFS-4.

References

  • Clevers H. "Wnt/beta-catenin signaling in development and disease." Cell. 2006.
  • Wang W, et al. "Wnt/β-Catenin Inhibition by CWP232291 as a Novel Therapeutic Strategy in Ovarian Cancer." Front Oncol. 2022.
  • Speers AE, Cravatt BF. "Profiling Enzyme Activities In Vivo Using Click Chemistry Methods." Chemistry & Biology. 2004.

Sources

Exploratory

A Technical Guide to the Preliminary Cytotoxicity Screening of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Abstract This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. Designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of the novel synthetic compound, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. Designed for researchers in oncology and drug development, this document outlines a tiered, logical approach to efficiently assess the compound's anticancer potential. We delve into the scientific rationale for selecting this sulfonamide derivative for screening, provide detailed, self-validating protocols for a suite of cytotoxicity assays, and offer a clear methodology for data analysis and interpretation. The guide emphasizes the causality behind experimental choices, ensuring that the generated data is robust, reproducible, and sufficient to guide subsequent stages of preclinical development.

Introduction and Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The sulfonamide functional group is a key pharmacophore found in a variety of clinically approved drugs, including diuretics, antidiabetic agents, and antimicrobials. In recent years, novel sulfonamide derivatives have been increasingly investigated as potential antitumor agents.[1] Their mechanisms of action are diverse, encompassing cell cycle perturbation, disruption of microtubule assembly, and inhibition of critical enzymes like carbonic anhydrase.[1][2]

The specific compound of interest, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2), combines the established sulfonamide core with two key structural features: a terminal ethynyl group and a fluorinated benzene ring.[3] The ethynyl moiety is a versatile functional group in medicinal chemistry, often used as a reactive handle or to modulate electronic properties, while fluorine substitution is a common strategy to enhance metabolic stability and binding affinity.[4] Given the established anticancer potential of the broader sulfonamide class, a systematic evaluation of this novel derivative is warranted.[5][6]

This guide proposes a structured, three-tiered approach for the preliminary cytotoxicity screening of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide to determine its potential as an anticancer therapeutic.

Overall Experimental Strategy & Workflow

A robust preliminary screening strategy should be designed to move from broad, high-throughput assessment to more focused, quantitative analysis. This minimizes resource expenditure while maximizing the quality of decision-making data. We propose a workflow that prioritizes the assessment of cell viability through multiple, mechanistically distinct endpoints.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Confirmation cluster_2 Tier 3: Preliminary Mechanistic Insight A Compound Preparation & Solubilization in DMSO B Cell Seeding (NCI-60 Panel or Representative Lines) A->B C Single High-Dose Treatment (e.g., 10-100 µM) B->C D 72-hour Incubation C->D E Sulforhodamine B (SRB) Assay (Total Protein Content) D->E F Identify 'Hit' Cell Lines (>50% Growth Inhibition) E->F G Dose-Response Treatment (e.g., 8-point, 1:3 dilution series) F->G J Treat 'Hit' Cell Lines at 1x and 5x IC50 F->J New Experiment on Sensitive Lines H MTT Assay (Mitochondrial Activity) G->H Parallel Plate I IC50 Determination (Non-linear Regression) H->I K LDH Release Assay (Membrane Integrity) J->K L Data Interpretation: Cytotoxic vs. Cytostatic Effect K->L

Caption: A three-tiered workflow for preliminary cytotoxicity screening.

Tier 1: Primary High-Throughput Screening

Objective: To rapidly assess the broad anticancer activity of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide against a diverse panel of human cancer cell lines at a single, high concentration.

Causality Behind Experimental Choices
  • Cell Line Panel: The NCI-60 panel is the "gold standard" for initial screening, as it represents nine different human cancer types (e.g., lung, colon, breast, melanoma) and provides a vast historical database for comparative analysis.[7][8][9] If the full panel is not accessible, a smaller, representative panel should be chosen, including cell lines from major cancer types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon).

  • Assay Selection (SRB): The Sulforhodamine B (SRB) assay is chosen for primary screening due to its robustness, low cost, and independence from cellular metabolic activity.[10][11] It measures total protein content, which is a direct proxy for cell mass, making it less susceptible to interference from compounds that might alter mitochondrial function without killing the cell.[10][12]

Detailed Experimental Protocol: SRB Assay

This protocol is adapted from established methodologies.[10][11][13][14]

  • Cell Seeding:

    • In a 96-well flat-bottom plate, seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14]

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in sterile DMSO.

    • On the day of treatment, dilute the stock solution in complete culture medium to achieve the final desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium.

    • Crucial Controls: Include wells for:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).

      • Time-Zero (Tz) Control: A separate plate fixed at the time of drug addition to represent the cell count at the start of treatment.[14]

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation and Staining:

    • After incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[11][13]

    • Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on a paper towel and allow it to air-dry completely.[10][14]

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.[12][13]

  • Absorbance Measurement:

    • Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

    • Read the optical density (OD) at 510-540 nm using a microplate reader.[12][13]

Tier 2: Dose-Response Analysis and IC₅₀ Determination

Objective: For cell lines showing significant growth inhibition (>50%) in the primary screen, perform a dose-response analysis to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC₅₀).

Causality Behind Experimental Choices
  • Assay Selection (MTT): The MTT assay is a widely used confirmatory test that measures cell viability via the metabolic activity of mitochondrial dehydrogenases.[15] Using an assay with a different biological endpoint (metabolic activity vs. total protein) provides a more comprehensive picture of the compound's effect and helps rule out assay-specific artifacts.[16]

  • IC₅₀ Value: The IC₅₀ is a critical metric in pharmacology, representing the concentration of a drug required to inhibit a biological process by 50%.[17][18] A lower IC₅₀ value indicates higher potency and is a key parameter for ranking and prioritizing drug candidates for further development.[19][20]

Detailed Experimental Protocol: MTT Assay

This protocol is based on standard procedures.[15][16][21]

  • Cell Seeding:

    • Seed the identified 'hit' cell lines in 96-well plates as described in section 3.2.1.

  • Compound Treatment:

    • Prepare an 8-point serial dilution series of the compound in complete culture medium (e.g., starting from 100 µM with 1:3 dilutions).

    • Treat cells as described in section 3.2.2, ensuring vehicle and positive controls are included.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[15][16]

    • Carefully add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.[15]

  • Absorbance Measurement:

    • Gently mix the contents of each well.

    • Measure the absorbance at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background noise.[15]

Data Analysis and IC₅₀ Calculation
  • Calculate Percent Viability:

    • First, subtract the average OD of the blank wells from all other OD values.

    • Percent Viability = [(OD of Treated Cells) / (OD of Vehicle Control Cells)] x 100

  • Generate Dose-Response Curve:

    • Plot Percent Viability (Y-axis) against the log of the compound concentration (X-axis). A valid curve should be sigmoidal (S-shaped).[17]

  • Determine IC₅₀:

    • Use a non-linear regression model (e.g., four-parameter logistic model) with graphing software (e.g., GraphPad Prism, Origin) to fit the dose-response curve and calculate the IC₅₀ value.[20]

Data Presentation

All quantitative data should be summarized in a clear, tabular format.

Cell LineCancer TypeIC₅₀ (µM) of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamideIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast[Insert Value][Insert Value]
A549Lung[Insert Value][Insert Value]
HCT-116Colon[Insert Value][Insert Value]
[Other Hits][...][...][...]

Tier 3: Distinguishing Cytotoxicity from Cytostasis

Objective: To determine whether the observed growth inhibition is due to cell death (a cytotoxic effect) or a slowing of cell proliferation (a cytostatic effect).

Causality Behind Experimental Choices
  • Assay Selection (LDH): The Lactate Dehydrogenase (LDH) assay measures the activity of the LDH enzyme, which is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22][23] An increase in LDH in the supernatant is a direct indicator of cell lysis and cytotoxicity, distinguishing it from the cytostatic effects measured by SRB or MTT assays.[24] This distinction is critical, as cytotoxic compounds are often preferred in cancer therapy.

G cluster_0 Cellular States cluster_1 Assay Endpoints compound Test Compound damaged Damaged Cell (Membrane Compromised) compound->damaged causes static Cytostatic Cell (Proliferation Arrested) compound->static causes healthy Healthy Cell mtt MTT / Metabolic Assay healthy->mtt High Signal srb SRB / Protein Assay healthy->srb High Signal ldh LDH Release Assay damaged->ldh High Signal damaged->mtt Low Signal damaged->srb Low Signal static->ldh No Signal static->mtt Low Signal static->srb Low Signal

Caption: Relationship between cell state and assay signal output.

Detailed Experimental Protocol: LDH Assay

This protocol is based on commercially available kits.[22][23]

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and treat with the test compound at its determined IC₅₀ and a higher concentration (e.g., 5x IC₅₀) for a shorter duration (e.g., 24 hours).

    • Crucial Controls:

      • Spontaneous Release: Untreated cells (measures background LDH release).

      • Maximum Release: Cells treated with a lysis buffer (provided in kits) 45 minutes before the assay endpoint.[24]

      • Vehicle Control: Cells treated with DMSO.

  • Assay Procedure:

    • After incubation, carefully transfer 50 µL of the cell culture supernatant to a new flat-bottom 96-well plate.[22]

    • Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[23]

    • Incubate for 30 minutes at room temperature, protected from light.[23]

    • Add 50 µL of Stop Solution.[23]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[23]

Data Analysis
  • Calculate Percent Cytotoxicity:

    • Correct all values by subtracting the reference wavelength OD.

    • Percent Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100

Conclusion and Future Directions

This guide provides a robust, tiered methodology for the preliminary in vitro cytotoxicity screening of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. By systematically employing assays that measure distinct cellular endpoints—total protein content (SRB), metabolic activity (MTT), and membrane integrity (LDH)—researchers can generate high-quality, reproducible data. The results of this screening cascade, particularly the IC₅₀ values and the distinction between cytotoxic and cytostatic effects, will be instrumental in deciding whether to advance this compound into more complex preclinical studies, such as mechanism of action elucidation, apoptosis assays, cell cycle analysis, and eventually, in vivo efficacy models.

References

  • Bio-protocol. (2016, November 5). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]

  • Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Sriram, G., et al. (2021). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols. Available at: [Link]

  • JoVE. (2025, July 8). Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells. Journal of Visualized Experiments. Available at: [Link]

  • Patel, H., et al. (2010). Biological Cytotoxicity Evaluation of Sulfonamide Derivatives as Anti-Lung and Anti-Breast Cancer Activity. Asian Journal of Research in Chemistry. Available at: [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

  • Krishnan, S., et al. (2025, June 30). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Available at: [Link]

  • Wikipedia. NCI-60. Wikipedia. Available at: [Link]

  • ResearchGate. (2025, November 9). Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. ResearchGate. Available at: [Link]

  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2023, December 15). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. Available at: [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Visikol. Available at: [Link]

  • MDPI. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • Taylor & Francis Online. NCI-60 – Knowledge and References. Taylor & Francis. Available at: [Link]

  • LabGopher. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. LabGopher. Available at: [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. Available at: [Link]

  • Addgene. MTT Assay protocol. Addgene. Available at: [Link]

  • Clinical Cancer Research. (2024, August 1). HTS384 NCI60: The Next Phase of the NCI60 Screen. Clinical Cancer Research. Available at: [Link]

  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf. Available at: [Link]

  • National Cancer Institute. (2025, August 25). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio. Available at: [Link]

  • Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Available at: [Link]

  • The Wistar Institute. The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute Institutional Repository. Available at: [Link]

  • MDPI. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers. Available at: [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Available at: [Link]

  • CleanControlling. In vitro cytotoxicity test of medical devices. CleanControlling. Available at: [Link]

  • ResearchGate. Cytotoxicity Assay Protocol v1. ResearchGate. Available at: [Link]

  • National Cancer Institute. NCI-60 Screening Methodology. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • SciELO. (2024, December 13). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • PubMed. (2022, February 4). Synthesis and Anticancer Activity of Pentafluorobenzenesulfonamide Derivatives as Caspase-Dependent Apoptosis-Inducing Agents. ChemMedChem. Available at: [Link]

  • PubMed. (2024, November 28). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2023, July 3). Novel N-(Heterocyclylphenyl)benzensulfonamide Sharing an Unreported Binding Site with T-Cell Factor 4 at the β-Catenin Armadillo Repeats Domain as an Anticancer Agent. ACS Pharmacology & Translational Science. Available at: [Link]

  • Nature. (2022, October 6). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. Available at: [Link]

  • NCBI. (2025, October 29). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: In Situ Profiling of Carbonic Anhydrases Using the Click-Enabled Probe N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Executive Summary The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a bioorthogonal, activity-based affinity probe engineered for the interrogation of Carbonic Anhydrase (CA) isoforms in live cells. By combi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a bioorthogonal, activity-based affinity probe engineered for the interrogation of Carbonic Anhydrase (CA) isoforms in live cells. By combining a highly specific sulfonamide pharmacophore with a terminal alkyne handle, this probe enables the precise tagging of active CAs in their native cellular environment. This application note provides a comprehensive, self-validating protocol for utilizing this probe in a cell-based assay, leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for downstream fluorescence visualization.

Mechanistic Rationale & Assay Design

Designing an effective cell-based assay requires a deep understanding of the probe's molecular interactions and the biological context of the target.

  • The Pharmacophore (Warhead): The 4-fluorobenzenesulfonamide moiety acts as a high-affinity warhead that coordinates directly with the active-site zinc (Zn²⁺) ion of Carbonic Anhydrases[1]. Arylsulfonamides are classic pan-CA inhibitors, and their binding is strictly dependent on the proper folding and functional state of the enzyme's active site[2].

  • The Bioorthogonal Handle: Appending a bulky fluorophore directly to a sulfonamide often impedes cell permeability and alters the native binding affinity of the pharmacophore. The incorporation of a minimalistic 4-ethynylphenyl group (a terminal alkyne) circumvents this issue. This small, biologically inert tag allows the probe to readily penetrate live cells without steric hindrance[3].

  • Click Chemistry (CuAAC): Once the probe is bound to its target, the alkyne handle is reacted with an azide-functionalized reporter (e.g., Azide-Fluor 488) via a copper-catalyzed 1,3-dipolar cycloaddition. This reaction is highly stereospecific, rapid, and proceeds efficiently under aqueous conditions[4].

  • Causality in Disease Modeling: To specifically study tumor-associated CAs (such as CAIX and CAXII), cells must be cultured under hypoxic conditions. Hypoxia induces the HIF-1α-mediated upregulation of these transmembrane isoforms, which are otherwise minimally expressed in normal tissue[5].

Experimental Protocol: Live-Cell CA Profiling

This protocol is designed as a self-validating system. It incorporates a competitive inhibition control to definitively prove that the resulting fluorescence signal is driven by specific active-site binding rather than non-specific hydrophobic interactions.

Materials Required
  • Cell Line: HT-29 or HeLa (known to overexpress CAIX under hypoxia).

  • Probe: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (10 mM stock in DMSO).

  • Competitor: Acetazolamide (AZA) (pan-CA inhibitor).

  • Click Reagents: Azide-Fluor 488, CuSO₄, THPTA ligand, Sodium Ascorbate.

Step 1: Cell Culture and Hypoxic Induction
  • Seed cells onto sterile glass coverslips in a 6-well plate, aiming for 60–70% confluency.

  • Incubate the cells in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 48 hours.

  • Causality: Normoxic cells express minimal CAIX. Culturing under strict hypoxia is required to upregulate the target, ensuring a robust signal-to-noise ratio during detection.

Step 2: In Situ Probe Incubation
  • Control Preparation: Pre-treat the designated negative control wells with 50 µM Acetazolamide for 30 minutes.

  • Probe Addition: Add N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide to the culture media at a final concentration of 5 µM.

  • Incubate for 2 hours at 37°C in the hypoxic chamber.

  • Causality: Live-cell incubation is critical. It ensures the probe binds to active, correctly folded CAs in their native subcellular localization (e.g., the plasma membrane for CAIX). The Acetazolamide control saturates the CA active sites; if the probe is highly specific, the control wells will show near-zero fluorescence.

  • Wash cells 3× with cold PBS to remove unbound probe.

Step 3: Fixation and Permeabilization
  • Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash 3× with PBS.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Causality: While the alkyne probe is cell-permeable, the downstream click reagents (fluorophores and copper complexes) are not. Permeabilization is absolutely necessary to allow the click reagents to access intracellular or transmembrane probe-target complexes.

Step 4: CuAAC Click Chemistry
  • Prepare the Click Master Mix (volumes per 1 mL):

    • PBS: 850 µL

    • Azide-Fluor 488 (10 mM stock): 1 µL (Final: 10 µM)

    • CuSO₄ (50 mM stock): 20 µL (Final: 1 mM)

    • THPTA ligand (50 mM stock): 20 µL (Final: 1 mM)

    • Sodium Ascorbate (100 mM freshly prepared): 100 µL (Final: 10 mM)

  • Causality: The catalytic Cu(I) species is highly unstable and easily oxidized. Sodium Ascorbate reduces Cu(II) to Cu(I) in situ. THPTA is a water-soluble ligand that stabilizes Cu(I) and protects proteins from reactive oxygen species (ROS) degradation. Sodium Ascorbate must be added last to initiate the reduction immediately before applying the mix to the cells.

  • Add the Click Master Mix to the fixed cells and incubate for 1 hour at room temperature in the dark.

  • Wash extensively (5× 5 mins) with PBS containing 1% BSA and 0.1% Tween-20 to remove unreacted fluorophore.

Step 5: Imaging
  • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

  • Mount coverslips and image using a confocal fluorescence microscope (Ex/Em ~490/525 nm for Fluor 488).

Data Presentation & Expected Outcomes

To validate the assay, the quantitative fluorescence readouts must align with the expected mechanistic behavior of the target enzymes.

Experimental GroupProbe ConcentrationCompetitor (AZA)Click ReporterExpected CAIX Signal LocalizationRelative Fluorescence Intensity
Normoxia (Basal) 5 µMNoneAzide-Fluor 488Diffuse / Minimal+
Hypoxia (Active) 5 µMNoneAzide-Fluor 488Strong Plasma Membrane+++++
Hypoxia + Competitor 5 µM50 µMAzide-Fluor 488None (Sites Blocked)+
No-Probe Control 0 µMNoneAzide-Fluor 488None (Background)-

Workflow Visualization

G A Hypoxic Cell Culture (CAIX Upregulation) B Probe Incubation (1-5 µM, Live Cells) A->B Induce Target C Fixation & Permeabilization B->C Bind Active Site D CuAAC Click Reaction (Azide-Fluorophore) C->D Crosslink & Wash E Fluorescence Microscopy D->E Visual Detection

Workflow for in situ Carbonic Anhydrase profiling using an alkyne-sulfonamide click probe.

References

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." [4]

  • Vector Laboratories. "Click Chemistry Toolbox." [3]

  • Krishnamurthy, V. M., et al. "Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding." Chemical Reviews, PMC. [1]

  • Griffith University Research Repository. "A novel class of carbonic anhydrase inhibitors: glycoconjugate benzene sulfonamides prepared by click-tailing." [5]

  • Angeli, A., et al. "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." Journal of Enzyme Inhibition and Medicinal Chemistry, PMC.[2]

Sources

Application

Application Note: Affinity-Based Protein Profiling (AfBPP) of Carbonic Anhydrases Using N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Introduction & Mechanistic Rationale The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specific, dual-functional chemical probe designed for the interrogation of Carbonic Anhydrase (CA) isozymes in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specific, dual-functional chemical probe designed for the interrogation of Carbonic Anhydrase (CA) isozymes in complex biological systems. Carbonic anhydrases are zinc metalloenzymes that regulate pH and CO₂ homeostasis; specific isoforms, such as CA IX and CA XII, are highly overexpressed in hypoxic tumor microenvironments, making them critical targets for oncology drug development[1].

This probe operates via two distinct mechanistic pillars:

  • Target Recognition (Pharmacophore): The 4-fluorobenzenesulfonamide moiety acts as a high-affinity, reversible binding group. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion in the CA active site, while the fluorobenzene ring engages in stabilizing hydrophobic interactions[1][2].

  • Bioorthogonal Tagging (Reporter): The terminal alkyne (ethynylphenyl) serves as a sterically unobtrusive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry. This allows for the downstream attachment of fluorophores (for imaging) or biotin (for enrichment)[3].

The Causality of Cross-linking: Because aryl sulfonamides are reversible affinity probes rather than covalent activity-based probes (ABPs), cell lysis with harsh detergents (like SDS) will cause the probe to dissociate from the target[3]. To prevent this, our protocol employs an in situ chemical cross-linking step using cell-permeable Dithiobis(succinimidyl propionate) (DSP) prior to lysis. This covalently "freezes" the probe-target complex, ensuring the probe is retained during downstream Click chemistry and denaturing gel electrophoresis.

Experimental Workflow

G A 1. Probe Incubation (Target Binding) B 2. In Situ Cross-linking (Covalent Fixation) A->B C 3. Cell Lysis & Extraction B->C D 4. CuAAC Click Reaction (Fluorophore/Biotin) C->D E 5. Target Analysis (In-Gel / LC-MS) D->E

Figure 1: Workflow for Affinity-Based Protein Profiling (AfBPP) using reversible alkyne probes.

Step-by-Step Methodology

Phase 1: Live-Cell Probe Incubation

Objective: Allow the probe to penetrate the cell membrane and reach thermodynamic equilibrium with the CA active site.

  • Seed the target cells (e.g., HT-29 or HeLa, which express high levels of CA IX under hypoxic conditions) in 10 cm dishes and grow to 80% confluency.

  • Prepare a 10 mM stock of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in anhydrous DMSO.

  • Replace the culture media with fresh, serum-free media containing 10 µM of the probe (0.1% DMSO final concentration).

    • Self-Validating Control: In a parallel dish, pre-incubate cells with 100 µM Acetazolamide (a broad-spectrum competitive CA inhibitor) for 1 hour before adding the probe. This will validate that the labeling is active-site specific.

  • Incubate the cells at 37°C in a 5% CO₂ incubator for 2 hours.

Phase 2: In Situ Chemical Cross-linking

Objective: Covalently trap the non-covalent probe-protein complex.

  • Wash the cells gently 3 times with ice-cold PBS (pH 7.4) to remove the unbound probe.

  • Prepare a fresh 2 mM solution of DSP (Dithiobis(succinimidyl propionate)) in PBS.

  • Add the DSP solution to the cells and incubate at room temperature for 30 minutes.

  • Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM. Incubate for 15 minutes.

Phase 3: Cell Lysis and Protein Extraction

Objective: Extract the cross-linked proteome while maintaining probe integrity.

  • Aspirate the quenching solution and wash the cells once with cold PBS.

  • Add 500 µL of Lysis Buffer (1% SDS, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1x Protease Inhibitor Cocktail).

    • Causality: SDS is required to fully denature the proteome, ensuring that the hydrophobic alkyne tag is exposed and accessible for the subsequent aqueous Click reaction.

  • Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate (3 x 10-second pulses) to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA assay. Dilute all samples to a standardized 2 mg/mL.

Phase 4: CuAAC (Click Chemistry) Reaction

Objective: Covalently attach a reporter tag (e.g., Cyanine5-Azide) to the alkyne-functionalized CA enzymes.

  • Transfer 50 µL (100 µg of protein) of the cleared lysate to a new tube.

  • Sequentially add the Click Chemistry reagents as detailed in the Quantitative Data Table below. Vortex thoroughly after each addition.

  • Incubate the reaction mixture in the dark at room temperature for 1.5 hours.

  • Optional Precipitation: To remove excess unreacted dye, precipitate the proteins by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Vortex and centrifuge at 14,000 × g for 5 minutes. Discard the supernatant and wash the protein pellet twice with cold methanol. Resuspend the pellet in 50 µL of 1x SDS loading buffer.

Phase 5: Detection (In-Gel Fluorescence)
  • Boil the samples at 95°C for 5 minutes. Note: DSP contains a disulfide bond; boiling in the presence of DTT or β-mercaptoethanol in the loading buffer will cleave the cross-linker, releasing the protein for accurate molecular weight migration.

  • Resolve the proteins via SDS-PAGE (10-12% polyacrylamide gel).

  • Scan the gel using a fluorescence scanner set to the appropriate excitation/emission wavelengths for the chosen azide reporter (e.g., Ex 640 nm / Em 670 nm for Cy5).

  • Stain the gel with Coomassie Brilliant Blue to confirm equal protein loading across all lanes.

Quantitative Data: CuAAC Reaction Optimization

To ensure a self-validating and highly efficient Click reaction without protein degradation, the reagents must be added in a specific stoichiometric ratio and order. The table below summarizes the optimized reaction mixture for a 50 µL lysate volume (2 mg/mL protein).

Reagent / ComponentStock ConcentrationFinal ConcentrationAddition OrderMechanistic Role & Causality
Protein Lysate 2 mg/mL2 mg/mL1Contains the alkyne-tagged target proteins.
Reporter Azide (e.g., Cy5-Azide)5 mM (in DMSO)50 µM2Bioorthogonal reporter that forms a triazole linkage with the alkyne probe.
THPTA Ligand 10 mM (in H₂O)100 µM3Stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that degrade proteins[4].
CuSO₄ 20 mM (in H₂O)1 mM4Precursor for the catalytically active Cu(I). Must be pre-mixed with THPTA before adding to the lysate to prevent protein precipitation[4].
Aminoguanidine 100 mM (in H₂O)5 mM5Scavenges dehydroascorbate (a byproduct of ascorbate oxidation), preventing it from cross-linking lysine/arginine residues on proteins[4].
Sodium Ascorbate 100 mM (Fresh in H₂O)5 mM6Reducing agent that converts Cu(II) to the active Cu(I) catalyst. Must be prepared fresh daily due to rapid air oxidation[4].

References

  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL:[Link]

  • A Versatile Strategy to Manipulate and Probe Native Carbonic Anhydrases In Cellulo Utilizing Two-Step Ligand-Directed Functionalization ACS Chemical Biology URL:[Link]

  • Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Method

Application Note: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide as a Bio-Orthogonal Probe for Targeted Fluorescence Imaging

Target Audience: Researchers, scientists, and drug development professionals in chemical biology, oncology, and molecular imaging. Introduction & Mechanistic Rationale The development of small-molecule chemical probes ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in chemical biology, oncology, and molecular imaging.

Introduction & Mechanistic Rationale

The development of small-molecule chemical probes has revolutionized our ability to visualize enzymatic activity and target engagement in live cells. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specialized, dual-motif affinity-based probe (AfBP) primarily utilized for the bio-orthogonal profiling and fluorescence imaging of sulfonamide-binding proteins, most notably Carbonic Anhydrase IX (CA-IX) [1].

CA-IX is a transmembrane zinc metalloenzyme that is heavily overexpressed in hypoxic solid tumors (e.g., breast, colon, and lung cancers) to regulate intracellular pH, making it a prime biomarker for cancer diagnostics[2].

The Causality Behind the Probe Design

Directly conjugating bulky fluorophores (like FITC or Cyanine dyes) to small-molecule inhibitors frequently causes severe steric clashes. This bulk prevents the pharmacophore from fitting into the narrow active site of the target enzyme and drastically reduces cellular permeability[3].

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide circumvents this limitation through a two-step "Click Chemistry" approach[4]:

  • The Affinity Pharmacophore: The 4-fluorobenzenesulfonamide moiety acts as the targeting ligand. The sulfonamide group coordinates directly with the catalytic zinc ion in the CA active site, while the fluorine atom modulates the pKa and enhances hydrophobic interactions within the binding pocket[1].

  • The Bio-Orthogonal Handle: The 4-ethynylphenyl group provides a terminal alkyne. This minimalist tag is biologically inert (bio-orthogonal) and small enough to preserve the native binding kinetics of the sulfonamide.

  • The Click Reaction: Once the probe is bound to its target in live cells, the cells are fixed, and a fluorescent azide is covalently attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[5].

Experimental Workflows & Chemical Mechanisms

The following diagrams illustrate the logical progression of the in situ labeling workflow and the underlying chemical mechanism of the CuAAC reaction.

Workflow A 1. Live Cell Incubation (Alkyne-Sulfonamide Probe) B 2. Target Engagement (CA-IX Binding) A->B Cellular Uptake C 3. Wash & Fixation (4% PFA) B->C Remove Unbound Probe D 4. CuAAC Click Reaction (Azide-Fluorophore + Cu) C->D Bio-orthogonal Labeling E 5. Confocal Bio-Imaging (Target Localization) D->E Fluorescence Detection

Figure 1: Step-by-step experimental workflow for bio-orthogonal target imaging.

Mechanism Ligand N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (Affinity Ligand) Complex Target-Probe Complex (Non-fluorescent) Ligand->Complex Specific Active-Site Binding Target Intracellular Target (e.g., Carbonic Anhydrase IX) Target->Complex Recognition Labeled Fluorescently Labeled Target (Stable Triazole Linkage) Complex->Labeled CuAAC 'Click' Reaction Fluorophore Azide-Fluorophore (e.g., Alexa Fluor 488-Azide) Fluorophore->Labeled Covalent Attachment Catalyst Cu(I) Catalyst Complex (CuSO4 + NaAsc + THPTA) Catalyst->Labeled Catalysis

Figure 2: Chemical mechanism of target engagement and subsequent triazole formation.

Step-by-Step Protocol: In Situ Labeling and Fluorescence Imaging

This protocol is optimized for adherent cancer cell lines (e.g., HT-29, MDA-MB-231) cultured under hypoxic conditions to induce CA-IX expression.

Phase 1: Reagent Preparation

Expert Insight: The success of CuAAC in biological samples relies heavily on maintaining copper in the +1 oxidation state without generating excessive reactive oxygen species (ROS) that destroy cellular morphology and bleach fluorophores[5].

  • Probe Stock Solution: Dissolve N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in anhydrous DMSO to a concentration of 10 mM. Store aliquots at -20°C.

  • Click Reaction Cocktail (Prepare immediately before use):

    • PBS (1X): 850 µL

    • CuSO4 (100 mM in H2O): 10 µL (Final: 1 mM)

    • THPTA Ligand (100 mM in H2O): 50 µL (Final: 5 mM). Causality: THPTA is a water-soluble ligand that tightly binds Cu(I), accelerating the click reaction while shielding biological macromolecules from copper-catalyzed oxidative damage[6].

    • Azide-Fluorophore (10 mM in DMSO): 10 µL (Final: 100 µM of e.g., Alexa Fluor 488-Azide).

    • Sodium Ascorbate (100 mM in H2O, freshly prepared): 80 µL (Final: 8 mM). Causality: Ascorbate acts as the reducing agent to convert inactive Cu(II) to the catalytically active Cu(I) in situ. It must be prepared fresh as it oxidizes rapidly in aqueous solutions[5].

Phase 2: Cell Culture and Probe Incubation
  • Seed cells onto glass coverslips in a 6-well plate and culture until 70-80% confluent.

  • Induce hypoxia (e.g., 1% O2 in a hypoxia chamber, or chemically via 100 µM CoCl2) for 24 hours to upregulate CA-IX expression.

  • Dilute the 10 mM probe stock in pre-warmed complete culture media to a final concentration of 5 µM .

  • Replace the media in the wells with the probe-containing media. Incubate for 2 to 4 hours at 37°C in a 5% CO2 incubator.

Phase 3: Fixation and Permeabilization
  • Remove the media and wash the coverslips gently 3 times with ice-cold PBS to remove unbound probe.

  • Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash 3 times with PBS (5 minutes per wash).

  • Permeabilize the cells using 0.1% Triton X-100 in PBS for 10 minutes. Note: While CA-IX is a transmembrane protein, permeabilization ensures the click reagents can access intracellular domains and other internal sulfonamide-binding targets.

  • Wash 3 times with PBS.

Phase 4: CuAAC Click Reaction and Imaging
  • Apply 500 µL of the freshly prepared Click Reaction Cocktail to each coverslip.

  • Incubate for 1 hour at room temperature in the dark with gentle rocking.

  • Remove the click cocktail and wash the coverslips stringently:

    • 2 washes with PBS + 0.1% Tween-20 (5 mins each).

    • 2 washes with PBS (5 mins each).

  • Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes, followed by a final PBS wash.

  • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Image using a Confocal Laser Scanning Microscope (CLSM) utilizing appropriate excitation/emission lasers for DAPI (Ex: 405 nm) and the chosen fluorophore (e.g., Ex: 488 nm for Alexa Fluor 488).

Quantitative Data Summary

The following table summarizes the optimized experimental parameters for utilizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in bio-imaging workflows, ensuring maximum signal-to-noise ratio and minimal cytotoxicity.

ParameterOptimized ValueCausal Rationale
Probe Concentration 5 - 10 µMBalances target saturation with minimal off-target hydrophobic partitioning[7].
Incubation Time 2 - 4 HoursAllows sufficient time for cellular uptake and steady-state target engagement[6].
CuSO4 : THPTA Ratio 1 : 5Excess THPTA ensures all Cu(I) is coordinated, preventing ROS generation and preserving cell morphology[5].
Sodium Ascorbate 8 - 10 mMHigh concentration ensures complete reduction of Cu(II) to Cu(I) throughout the 1-hour reaction[5].
Click Reaction Temp 20°C - 25°C (RT)Optimal thermodynamic balance; higher temps increase background noise, lower temps stall the CuAAC catalysis[4].
Fluorophore Conc. 100 µMProvides sufficient azide reactant to drive the bimolecular click reaction to completion within 1 hour[6].

References

  • Capasso, C., & Supuran, C. T. (2023). "Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Jones, K., & Kelly, J. (2021). "Modular Approaches to Synthesize Activity- and Affinity-Based Chemical Probes." Frontiers in Chemistry. Available at:[Link]

  • Wang, Y., et al. (2024). "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." MDPI. Available at:[Link]

  • Speers, A. E., & Cravatt, B. F. (2013). "Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates." Molecules. Available at:[Link]

  • Whitesides, G. M., et al. (2008). "Development of molecular imaging probes for carbonic anhydrase-ix using click chemistry." Google Patents (WO2008124703A2).

Sources

Application

Optimized CuAAC reaction conditions for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide conjugation

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Parallel synthesis of Carbonic Anhydrase (CA) inhibitors, Antibody-Drug Conjugates (ADCs), and bioorthogonal label...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Parallel synthesis of Carbonic Anhydrase (CA) inhibitors, Antibody-Drug Conjugates (ADCs), and bioorthogonal labeling.

Executive Summary & Chemical Rationale

The compound N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2; MW: 275.30) is a highly versatile bifunctional building block[1]. It features a 4-fluorobenzenesulfonamide moiety—a privileged pharmacophore widely recognized for its potent inhibition of human Carbonic Anhydrase (CA) isozymes[2]—and a terminal alkyne handle. This terminal alkyne enables highly specific, bioorthogonal conjugation to azide-functionalized targets via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

While CuAAC is celebrated for its thermodynamic driving force and functional group tolerance[3], executing this reaction in biological environments (aqueous media, near-neutral pH) requires stringent control over the copper oxidation state. Unoptimized conditions often lead to sluggish kinetics, oxidative degradation of biomolecules, or catalyst precipitation[4]. This application note provides a field-proven, self-validating protocol for the efficient CuAAC conjugation of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, utilizing THPTA as a stabilizing ligand to ensure high yields and absolute biological integrity.

Mechanistic Insights & Causality (E-E-A-T)

As a bioconjugation scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The CuAAC reaction relies on maintaining copper in the fragile Cu(I) oxidation state.

  • The Ligand (THPTA vs. TBTA): We strictly mandate the use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the traditional TBTA. THPTA is highly water-soluble, allowing the entire reaction to proceed in aqueous buffers without the heavy reliance on DMSO, which can denature sensitive protein targets[5]. Furthermore, THPTA acts as a sacrificial reductant. It intercepts reactive oxygen species (ROS) generated during the ascorbate-driven reduction of dissolved oxygen, thereby protecting the structural integrity of the biomolecule[6].

  • The Reductant (Sodium Ascorbate): Ascorbate is required to reduce the Cu(II) precatalyst (from CuSO₄) to the active Cu(I) species in situ[3]. However, ascorbate oxidation produces electrophilic byproducts (e.g., dehydroascorbate) that can crosslink lysine and arginine residues on proteins[4].

  • The Scavenger (Aminoguanidine): To counteract ascorbate-induced protein crosslinking, we introduce Aminoguanidine into the buffer. This alpha-effect amine acts as a nucleophilic scavenger, neutralizing dehydroascorbate before it can damage the target protein[4].

G Cu2 Cu(II) Precatalyst (CuSO4) Cu1 Cu(I)-THPTA Complex (Active Catalyst) Cu2->Cu1 Reduction Ascorbate Sodium Ascorbate (Reductant) Ascorbate->Cu1 Donates e- Triazole 1,2,3-Triazole Conjugate Cu1->Triazole Catalyzes Alkyne Alkyne Substrate (Sulfonamide) Alkyne->Triazole Cycloaddition Azide Azide Target (Biomolecule) Azide->Triazole Cycloaddition

Mechanistic logical flow of CuAAC triazole formation using a stabilized Cu(I)-THPTA catalyst.

Quantitative Optimization Parameters

The efficiency of the CuAAC reaction is highly sensitive to reagent stoichiometry and buffer composition. The following tables summarize the optimized parameters for conjugating N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

Table 1: Optimized Reagent Stoichiometry

Note: Ratios are optimized for bioconjugation where the biomolecule concentration is low (50–100 µM).

ReagentStock ConcentrationFinal Assay ConcentrationMolar Ratio (vs. Alkyne)
Alkyne Substrate 10 mM (in DMSO)50 µM1.0 eq
Azide Target 10 mM (in H₂O/Buffer)100 µM2.0 eq
CuSO₄ 20 mM (in H₂O)1.0 mM20 eq
THPTA Ligand 50 mM (in H₂O)5.0 mM100 eq (Strict 5:1 vs Cu)[7]
Sodium Ascorbate 100 mM (in H₂O)5.0 mM100 eq
Aminoguanidine 100 mM (in H₂O)5.0 mM100 eq
Table 2: Buffer and Solvent Constraints
ParameterRecommendationMechanistic Rationale
Primary Buffer 100 mM Sodium Phosphate or HEPES (pH 7.0 - 7.5)Maintains physiological pH without interfering with copper coordination[8].
Prohibited Buffers Tris, EDTA, CitrateTris is a competitive inhibitory ligand for Cu(I). EDTA/Citrate will strip copper from THPTA[8].
Co-solvent ≤ 10% DMSO (v/v)Required to keep the hydrophobic fluorobenzenesulfonamide in solution, but kept low to prevent protein denaturation.

Step-by-Step Experimental Protocol

This workflow is designed as a self-validating system . The strict order of addition is the most critical factor in this protocol. Never add ascorbate to a copper solution that does not already contain the THPTA ligand, as this will trigger an uncontrolled release of ROS[4].

Phase 1: Preparation of Stock Solutions
  • Alkyne Stock: Dissolve N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in anhydrous DMSO to a concentration of 10 mM.

  • Catalyst Stocks: Prepare 20 mM CuSO₄, 50 mM THPTA, and 100 mM Aminoguanidine in degassed ddH₂O.

  • Reductant Stock: Prepare 100 mM Sodium Ascorbate in ddH₂O. (Must be prepared fresh daily; ascorbate degrades rapidly in solution).

Phase 2: Catalyst Premix Formation
  • In a dedicated microcentrifuge tube, combine CuSO₄ and THPTA in a 1:5 molar ratio [7]. For a standard 200 µL reaction:

    • Mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA.

    • Vortex thoroughly and incubate at room temperature for 5 minutes to ensure complete complexation of the Cu(II) precatalyst[5].

Phase 3: Reaction Assembly (Order of Addition)
  • In the main reaction vessel, combine the reagents in the following exact sequence:

    • A. 146 µL of Sodium Phosphate Buffer (100 mM, pH 7.4).

    • B. 1 µL of 10 mM Alkyne Substrate (Final: 50 µM).

    • C. 2 µL of 10 mM Azide Target (Final: 100 µM).

    • D. 10 µL of 100 mM Aminoguanidine (Final: 5 mM).

    • E. 11 µL of the pre-incubated CuSO₄/THPTA Premix .

    • F. 10 µL of freshly prepared 100 mM Sodium Ascorbate (Final: 5 mM).

  • Upon addition of Sodium Ascorbate, the reaction initiates. Cap the tube to limit oxygen diffusion, mix by gentle inversion, and incubate on a slow rotisserie at room temperature for 1 to 2 hours[6].

Workflow Step1 1. Prepare Stock Solutions (CuSO4, THPTA, Ascorbate) Step2 2. Form Cu(I) Catalyst Premix (CuSO4 + THPTA, 1:5 Ratio) Step1->Step2 Step3 3. Combine Substrates (Alkyne + Azide in Buffer) Step1->Step3 Step4 4. Initiate Reaction (Add Premix, then Ascorbate) Step2->Step4 Step3->Step4 Step5 5. Incubate & Purify (RT for 1 hr, then Workup) Step4->Step5

Step-by-step experimental workflow for optimized CuAAC bioconjugation.

Self-Validation & Quality Control

To ensure the integrity of the protocol and rule out reagent degradation (e.g., oxidized ascorbate or inactive copper), the system must be self-validating.

Fluorogenic Positive Control: Before conjugating high-value biological targets, run a parallel control reaction. Substitute the target azide with a fluorogenic probe such as 3-azido-7-hydroxycoumarin (which is non-fluorescent until the triazole ring is formed)[6].

  • Assemble the reaction exactly as described above.

  • Monitor the fluorescence intensity at 477 nm (excitation at 404 nm).

  • A rapid, logarithmic increase in fluorescence within the first 15 minutes confirms that the Cu(I)-THPTA catalytic cycle is fully active and the reducing environment is optimal. If no fluorescence is observed, discard the Sodium Ascorbate stock and prepare a fresh solution.

References

  • - AxisPharm. 2. - Presolski et al., Curr Protoc Chem Biol. (NIH/PMC). 3. - Jena Bioscience. 4. - BroadPharm. 5. - Organic-Chemistry.org. 6. - ChemScene. 7. - Hong et al., Angew Chem Int Ed Engl. (NIH/PMC). 8. - Molecules (MDPI). 9. - Jena Bioscience.

Sources

Method

Application Note: Target Identification using N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide via Activity-Based Protein Profiling (ABPP)

Executive Summary The identification of on-target and off-target protein interactions is a critical bottleneck in drug development. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly versatile chemical probe desi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of on-target and off-target protein interactions is a critical bottleneck in drug development. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly versatile chemical probe designed for Activity-Based Protein Profiling (ABPP). This application note provides a comprehensive, self-validating protocol for utilizing this probe to map protein targets in complex biological matrices. By combining a mildly electrophilic warhead with a bioorthogonal click-chemistry handle, this probe enables the covalent capture, enrichment, and proteomic identification of target proteins.

Mechanistic Rationale: The SNAr-Click Strategy

To successfully deploy this probe, one must understand the causality behind its molecular design. The probe functions through a dual-action mechanism:

  • Targeted Covalent Labeling (SNAr): The 4-fluorobenzenesulfonamide moiety acts as both an affinity pharmacophore and a mildly electrophilic warhead. While benzenesulfonamides are classic reversible binders for enzymes like Carbonic Anhydrases[1], the para-fluoro substitution transforms the molecule into a targeted covalent inhibitor (TCI). Upon binding to the target's active site, the electron-withdrawing sulfonamide group activates the fluorine atom, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by a proximal reactive cysteine thiol[2]. This results in a stable, irreversible thioether bond[3].

  • Bioorthogonal Tagging (CuAAC): The terminal alkyne (ethynyl) group serves as a sterically unobtrusive handle. Once the target is covalently modified, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is used to attach an azide-functionalized reporter (e.g., Biotin-azide) for downstream isolation[4].

Mechanism Probe N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide Complex Non-covalent Encounter Complex Probe->Complex Affinity Binding Target Target Protein (Reactive Cysteine) Target->Complex Covalent Covalent Adduct (Thioether Bond) + F⁻ release Complex->Covalent SNAr Reaction Click CuAAC Click Reaction (+ Biotin-Azide) Covalent->Click Bioorthogonal Tagging Labeled Biotinylated Protein Ready for Pulldown Click->Labeled

Figure 1: Dual-action mechanism via SNAr covalent labeling and CuAAC bioorthogonal tagging.

Experimental Workflow

The ABPP workflow is designed to maintain protein integrity while ensuring that only covalently modified targets are enriched.

Workflow Step1 1. In Situ Labeling Incubate live cells/lysate with Probe (1-10 µM) Step2 2. Lysis & Protein Extraction RIPA buffer, standardize to 1-2 mg/mL Step1->Step2 Step3 3. CuAAC (Click Chemistry) Add Biotin-N3, CuSO4, THPTA, NaAsc Step2->Step3 Step4 4. Affinity Enrichment Streptavidin pulldown with stringent SDS washes Step3->Step4 Step5 5. Target Identification On-bead digestion & LC-MS/MS or Western Blot Step4->Step5

Figure 2: Step-by-step Activity-Based Protein Profiling (ABPP) workflow.

Step-by-Step Protocol

Phase 1: In Situ Probe Labeling

Rationale: Labeling in live cells preserves native protein conformations, endogenous cofactors, and physiological compartmentalization, which are critical for accurate target engagement.

  • Seed cells (e.g., HEK293T or target cancer line) in 10 cm dishes and grow to 80% confluency.

  • Treat cells with N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (1–10 µM final concentration, 0.1% DMSO) in serum-free media for 2–4 hours at 37°C.

  • Wash cells 3× with ice-cold PBS to remove unbound probe.

Phase 2: Lysis and Normalization

Rationale: RIPA buffer is utilized to solubilize membrane-bound and organelle-sequestered proteins.

  • Lyse cells using 500 µL of RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Quantify protein concentration using a BCA assay. Normalize all samples to exactly 2.0 mg/mL to ensure stoichiometric consistency during the click reaction.

Phase 3: CuAAC (Click Chemistry)

Rationale: The CuAAC reaction must be carefully balanced. THPTA is critical as it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would otherwise degrade the protein backbone before mass spectrometry analysis[4].

Table 1: Optimized CuAAC Reaction Master Mix (per 100 µL lysate)

Component Final Concentration Function / Causality
Protein Lysate 2.0 mg/mL Provides the covalently labeled target pool.
Biotin-Azide 50 µM Bioorthogonal reporter for streptavidin enrichment.
CuSO₄ 1 mM Source of Cu(II), reduced in situ to catalytic Cu(I).
THPTA Ligand 100 µM Stabilizes Cu(I); prevents ROS-induced protein degradation.

| Sodium Ascorbate | 1 mM | Reducing agent; converts Cu(II) to active Cu(I). |

  • Add the reagents to the normalized lysate in the exact order listed in Table 1. Vortex gently between each addition.

  • Incubate the mixture at room temperature for 1 hour in the dark with end-over-end rotation.

  • Quench the reaction by adding 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water. Centrifuge at 10,000 × g for 5 min to precipitate proteins and remove excess unclicked Biotin-Azide.

  • Wash the protein pellet 2× with ice-cold methanol and air-dry.

Phase 4: Enrichment and Stringent Washing

Rationale: Because the SNAr reaction forms a covalent bond, we can employ highly stringent washes (including SDS) to strip away any non-covalently bound background proteins.

  • Resuspend the protein pellet in 500 µL of 1% SDS in PBS. Sonicate briefly to ensure complete solubilization.

  • Add 50 µL of pre-washed Streptavidin-agarose beads. Incubate for 2 hours at room temperature.

  • Wash the beads sequentially:

    • 2× with 1% SDS in PBS (Removes non-covalent hydrophobic interactors).

    • 2× with 4 M Urea in PBS (Disrupts strong protein-protein complexes).

    • 2× with PBS (Restores physiological pH for downstream digestion).

Phase 5: Target Identification
  • For Western Blot: Boil a fraction of the beads in 2× Laemmli buffer for 10 minutes to elute the proteins. Probe with specific antibodies (e.g., Anti-Carbonic Anhydrase).

  • For LC-MS/MS: Perform on-bead tryptic digestion. Reduce with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

Trustworthiness: The Self-Validating Control System

A chemical biology protocol is only as reliable as its controls. To definitively prove that the identified proteins are true targets of the 4-fluorobenzenesulfonamide pharmacophore (and not artifacts of the alkyne handle or hyper-reactive cysteines), you must run the following matrix in parallel:

Table 2: Self-Validating Control Matrix

Control Type Experimental Setup Expected Outcome Rationale / Causality
Vehicle (Negative) DMSO only + Click Mix No enriched bands Establishes the background non-specific binding of the click reagents and streptavidin beads.
Competitive (Positive) Pre-incubate with 10× parent drug (no alkyne), then add Probe Loss of specific target band Proves target engagement is specific to the pharmacophore's binding pocket, validating the SNAr mechanism.

| Probe-Only | Probe + Click Mix | Distinct enriched bands | Identifies all genuine covalent targets of the chemical probe. |

Sources

Application

Synthetic routes for derivatizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Application Note: Synthetic Routes for Derivatizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Introduction & Strategic Overview In modern medicinal chemistry and drug discovery, the design of modular, bifunctional b...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Routes for Derivatizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Introduction & Strategic Overview

In modern medicinal chemistry and drug discovery, the design of modular, bifunctional building blocks is critical for the rapid generation of compound libraries. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) represents a highly versatile scaffold that fulfills this role[1]. This molecule is characterized by two orthogonal reactive handles:

  • Terminal Alkyne: A bioorthogonal moiety primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling[2].

  • Activated Aryl Fluoride: The 4-fluorobenzenesulfonyl group is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].

This dual reactivity allows researchers to execute divergent synthetic strategies, functionalizing either the "northern" or "southern" hemisphere of the molecule independently without the need for cumbersome protecting group manipulations. Such derivatives are frequently explored as carbonic anhydrase inhibitors, kinase inhibitors, and targeted radiotracers[2][4].

Mechanistic Rationale & Orthogonal Reactivity

As an Application Scientist, it is crucial to understand why these specific transformations are highly efficient on this scaffold.

  • Causality in SNAr Reactivity: In SNAr reactions, the rate-determining step is the initial nucleophilic attack that disrupts aromaticity to form an anionic Meisenheimer complex. Fluorine is the optimal leaving group for this step; its extreme electronegativity severely polarizes the C-F bond, making the ipso-carbon highly electrophilic[3]. Furthermore, the adjacent sulfonyl group provides critical resonance and inductive electron withdrawal, stabilizing the intermediate and driving the reaction forward[4].

  • Causality in CuAAC Reactivity: The terminal alkyne is relatively inert under standard physiological or SNAr conditions. By utilizing a Cu(I) catalyst, the alkyne is activated via a copper-acetylide intermediate, forcing the regioselective formation of a 1,4-disubstituted 1,2,3-triazole.

OrthogonalDerivatization Core N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide CuAAC CuAAC (Click) 1,2,3-Triazole Formation Core->CuAAC Azide, Cu(I) SNAr SNAr Amine/Thiol Substitution Core->SNAr Nucleophile, Base Sonogashira Sonogashira Coupling Internal Alkyne Core->Sonogashira Aryl Halide, Pd/Cu NAlkylation N-Alkylation Sulfonamide Protection Core->NAlkylation Alkyl Halide, Base

Caption: Orthogonal derivatization pathways for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems, ensuring that each step provides clear analytical feedback before proceeding to the next.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) of the 4-Fluoro Group

Objective: To displace the 4-fluoro substituent with a secondary amine (e.g., morpholine) to build a functionalized sulfonamide library[3]. Self-Validation: The reaction progress is monitored by ¹⁹F NMR. The complete disappearance of the aryl fluoride signal (typically around -105 to -110 ppm) confirms quantitative conversion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (1.0 eq, 0.5 mmol) in anhydrous DMSO (3.0 mL).

    • Causality: DMSO is a polar aprotic solvent that leaves the nucleophile unsolvated and highly reactive, significantly lowering the activation energy for the SNAr attack.

  • Reagent Addition: Add morpholine (1.5 eq, 0.75 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

  • Reaction: Seal the vial and stir the mixture at 80 °C for 4–6 hours.

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice-cold water (15 mL). The product typically precipitates as a solid. Filter the solid through a Büchner funnel, wash with cold water (2 x 5 mL), and dry under high vacuum.

  • Validation: Analyze the crude solid via LC-MS. A successful reaction will show an [M+H]⁺ shift corresponding to the exact mass difference between the displaced fluorine atom and the added amine.

Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To derivatize the terminal alkyne with an organic azide, forming a stable 1,2,3-triazole linkage[2]. Self-Validation: FT-IR spectroscopy provides instant validation. The sharp terminal alkyne C-H stretch at ~3300 cm⁻¹ and the C≡C stretch at ~2100 cm⁻¹ will completely disappear upon triazole formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the sulfonamide precursor (1.0 eq, 0.5 mmol) and the target organic azide (1.1 eq, 0.55 mmol) in a 1:1 mixture of tert-butanol and water (4.0 mL).

    • Causality: The t-BuOH/H₂O biphasic/miscible system provides optimal solubility for both the organic substrates and the inorganic copper catalysts.

  • Catalyst Generation: Add Copper(II) sulfate pentahydrate (0.05 eq, 0.025 mmol) as a 0.1 M aqueous solution, immediately followed by sodium ascorbate (0.15 eq, 0.075 mmol) as a 0.5 M aqueous solution.

    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) species in situ. This prevents the formation of unreactive Cu(II)-acetylide complexes and avoids oxidative Glaser homocoupling of the alkynes.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Confirm the product via ¹H NMR by identifying the characteristic triazole proton singlet, which typically appears strongly deshielded between 7.8 and 8.5 ppm.

Workflow Step1 Step 1: SNAr Reagents: Morpholine, DIPEA Solvent: DMSO, 80°C Target: 4-Fluoro group Validate1 Validation 1 19F NMR: Disappearance of F signal LC-MS: [M+H]+ shift Step1->Validate1 Step2 Step 2: CuAAC Reagents: R-N3, CuSO4, NaAsc Solvent: t-BuOH/H2O, RT Target: Ethynyl group Validate1->Step2 Validate2 Validation 2 1H NMR: Triazole C-H appearance IR: Alkyne C-H stretch loss Step2->Validate2 Final Bifunctionalized Product Validate2->Final

Caption: Self-validating sequential workflow for orthogonal functionalization via SNAr and CuAAC.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for the primary derivatization routes of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, based on established sulfonamide and alkyne functionalization literature[3][5].

Reaction TypeTarget MoietyTypical Reagents & CatalystsOptimal SolventTemperatureReaction TimeTypical Yield
SNAr 4-FluorophenylSecondary Amine, DIPEADMSO or DMF80 °C – 100 °C4 – 12 h75 – 95%
CuAAC (Click) Terminal AlkyneOrganic Azide, CuSO₄, NaAsct-BuOH/H₂O (1:1)Room Temp6 – 12 h85 – 99%
Sonogashira Terminal AlkyneAryl Halide, Pd(PPh₃)₄, CuI, TEATHF or DMF60 °C – 80 °C12 – 24 h60 – 85%
N-Alkylation Sulfonamide NHAlkyl Halide, K₂CO₃DMF or Acetone60 °C8 – 16 h70 – 90%

References

  • Title: SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases Source: ResearchGate URL: [Link]

Sources

Method

High-throughput screening protocol for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide derivatives

Application Note & Protocol Topic: High-Throughput Screening Protocol for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Derivatives as Potential Kinase Inhibitors Introduction: The Pursuit of Novel Kinase Inhibitors Pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Throughput Screening Protocol for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Derivatives as Potential Kinase Inhibitors

Introduction: The Pursuit of Novel Kinase Inhibitors

Protein kinases are a pivotal class of enzymes that regulate the majority of cellular signaling pathways, making them a primary focus in drug discovery, particularly in oncology and immunology.[1][2][3] The sulfonamide scaffold is a well-established pharmacophore found in numerous approved drugs.[4] N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide represents a versatile chemical starting point for the development of novel kinase inhibitors. Its derivatives offer opportunities for exploring specific interactions within the ATP-binding pocket of target kinases.

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify initial "hits" that modulate the activity of a biological target.[2][5][6] This document provides a comprehensive, field-tested guide for developing and executing a robust HTS campaign to identify and validate inhibitors of a target kinase from a library of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide derivatives. We will focus on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screening platform due to its sensitivity, low background, and amenability to automation.[1][7][8]

Assay Selection and Principle: Why TR-FRET?

For kinase inhibitor screening, several robust assay formats are available, including fluorescence polarization (FP), luminescence-based ATP depletion/ADP formation assays, and TR-FRET.[7][9] While each has its merits, TR-FRET offers a superior balance of sensitivity, interference resistance, and a homogeneous "mix-and-read" format, making it ideal for large-scale automated screening.[1]

The TR-FRET Kinase Assay Principle

The assay quantifies the phosphorylation of a biotinylated substrate peptide by the target kinase. The detection system relies on two key components:

  • Europium (Eu)-labeled anti-phospho-specific antibody (Donor): This antibody specifically recognizes the phosphorylated substrate.

  • Streptavidin-conjugated Allophycocyanin (SA-APC) or other suitable acceptor (Acceptor): This molecule binds to the biotin tag on the substrate peptide.

When the substrate is phosphorylated by the kinase, the Eu-labeled antibody and the SA-APC are brought into close proximity. Excitation of the Europium donor results in energy transfer (FRET) to the APC acceptor, which then emits light at a specific wavelength (e.g., 665 nm). In the presence of an effective inhibitor, substrate phosphorylation is reduced, leading to a decrease in the FRET signal.[10]

cluster_0 High Kinase Activity (No Inhibition) cluster_1 Kinase Inhibition Kinase Kinase P_Substrate_Biotin Phosphorylated Substrate-Biotin Kinase->P_Substrate_Biotin Phosphorylation ATP ATP ATP->P_Substrate_Biotin Substrate_Biotin Substrate-Biotin Substrate_Biotin->P_Substrate_Biotin Eu_Ab Eu-Antibody P_Substrate_Biotin->Eu_Ab SA_APC SA-APC P_Substrate_Biotin->SA_APC Eu_Ab->SA_APC Energy Transfer FRET FRET Signal (665 nm) SA_APC->FRET Excitation Excitation (340 nm) Excitation->Eu_Ab Inhibitor Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited No_Reaction No Phosphorylation No_FRET Low FRET Signal No_Reaction->No_FRET

Caption: TR-FRET assay principle for kinase inhibitor screening.

High-Throughput Screening Workflow: From Library to Hits

A successful HTS campaign requires a meticulously planned and automated workflow. The process integrates compound management, robotic liquid handling, plate reading, and data analysis to ensure efficiency and reproducibility.[5]

HTS_Workflow cluster_Prep Preparation cluster_Screening Primary Screen (TR-FRET) cluster_Analysis Data Analysis & Triage cluster_Validation Hit Validation Compound_Lib Compound Library (Derivatives in DMSO) Assay_Plate_Prep Assay Plate Preparation (384-well) Compound_Lib->Assay_Plate_Prep Compound_Dispense 1. Dispense Compounds & Controls Assay_Plate_Prep->Compound_Dispense Enzyme_Add 2. Add Kinase Compound_Dispense->Enzyme_Add Reaction_Start 3. Add Substrate/ATP & Incubate Enzyme_Add->Reaction_Start Reaction_Stop 4. Add Stop/Detection Reagents & Incubate Reaction_Start->Reaction_Stop Plate_Read 5. Read TR-FRET Signal Reaction_Stop->Plate_Read Data_QC QC Analysis (Z'-Factor > 0.5) Plate_Read->Data_QC Hit_Selection Primary Hit Selection (% Inhibition > 50%) Data_QC->Hit_Selection Dose_Response Confirmatory Screen (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assay Orthogonal Assay (e.g., ADP-Glo™) Dose_Response->Secondary_Assay Cytotoxicity Cytotoxicity Assay (Counter-Screen) Secondary_Assay->Cytotoxicity Final_Hits Validated Hits Cytotoxicity->Final_Hits

Caption: High-throughput screening and hit validation workflow.

Detailed Experimental Protocols

4.1. Reagent Preparation

ReagentCompositionStorage
Assay Buffer 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-204°C
Kinase Solution (2X) [Target Kinase] at 2X final concentration in Assay Buffer. Note: Optimal concentration must be determined empirically (e.g., EC₈₀).-80°C (Aliquots)
Substrate/ATP (4X) Biotinylated peptide substrate and ATP in Assay Buffer. Note: Concentrations should be at or near the Kₘ for both, determined empirically.-20°C (Aliquots)
Stop/Detection (2X) 10 mM EDTA, 2X Eu-labeled anti-phospho antibody, 2X SA-APC in detection buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA). Note: Antibody/SA-APC concentrations per supplier.4°C (Protect from light)

4.2. Protocol 1: Primary HTS using TR-FRET

This protocol is designed for a 384-well plate format with a final assay volume of 20 µL.[10]

  • Compound Plating: Dispense 100 nL of test compounds (from a 2 mM stock in DMSO) and controls into designated wells of a low-volume 384-well assay plate. This results in a 10 µM final compound concentration.

    • Negative Control: DMSO only (0% inhibition).

    • Positive Control: A known inhibitor of the target kinase (100% inhibition).

  • Enzyme Addition: Add 5 µL of the 2X Kinase Solution to all wells.

  • Initiation: Add 5 µL of the 4X Substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix and incubate for 60 minutes at room temperature. The optimal incubation time should be determined during assay development to ensure the reaction is in the linear range.

  • Termination and Detection: Add 10 µL of the 2X Stop/Detection solution to all wells. The EDTA in this solution will chelate Mg²⁺, effectively stopping the kinase reaction.

  • Final Incubation: Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow for antibody-antigen binding and FRET complex formation.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, with dual emission readings at 665 nm (acceptor) and 615 nm (donor).

4.3. Protocol 2: Orthogonal Hit Confirmation using ADP-Glo™

To eliminate technology-specific artifacts, confirmed hits should be re-tested using an orthogonal assay. The ADP-Glo™ assay is a luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[7][11] The luminescent signal is directly proportional to kinase activity.[12]

  • Kinase Reaction: Perform the kinase reaction (10 µL volume) in a 384-well plate with serially diluted hit compounds, as described in steps 1-4 of the TR-FRET protocol.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal.

  • Plate Reading: Read the luminescence on a standard plate reader.

4.4. Protocol 3: Cytotoxicity Counter-Screen (Resazurin Assay)

It is crucial to determine if the inhibitory activity is due to specific kinase inhibition or general cytotoxicity.[13] The resazurin (AlamarBlue) assay is a simple and robust method to assess cell viability.[14]

  • Cell Plating: Seed a relevant cell line in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Addition: Add serially diluted hit compounds to the cells and incubate for a period relevant to the main assay (e.g., 24 hours).

  • Reagent Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Plate Reading: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) on a plate reader. A decrease in signal indicates a loss of cell viability.

Data Analysis and Hit Confirmation

5.1. Quality Control (QC)

Robust HTS data depends on stringent quality control.[5][6][15] The Z'-factor is the most common metric for evaluating the quality of an HTS assay.[10][16]

ParameterFormulaAcceptance Criteria
Signal-to-Background (S/B) Mean(Signal_low) / Mean(Signal_high)> 3
Z'-Factor 1 - [ (3 * SD_low + 3 * SD_high) / | Mean_low - Mean_high | ]> 0.5
Coefficient of Variation (%CV) (SD / Mean) * 100< 15% for controls

Where "low" refers to the negative control (DMSO) and "high" refers to the positive control.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[10][16]

5.2. Hit Identification and Progression

  • Data Normalization: Raw TR-FRET ratios (665 nm / 615 nm) are normalized to percent inhibition using the plate controls:

    • % Inhibition = 100 * (1 - [ (Sample_Ratio - Mean_High_Control) / (Mean_Low_Control - Mean_High_Control) ])

  • Primary Hit Selection: Compounds demonstrating inhibition above a defined threshold (e.g., >50% inhibition or > 3 standard deviations from the mean of the DMSO control wells) are selected as primary hits.

  • Dose-Response Analysis: Primary hits are re-tested in the primary assay over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This step confirms activity and eliminates false positives from single-point screening.[17]

  • Hit Validation: Confirmed hits with well-behaved sigmoidal dose-response curves are then subjected to the orthogonal and cytotoxicity assays. True hits should:

    • Confirm activity in the orthogonal assay (e.g., ADP-Glo™).

    • Show minimal cytotoxicity at concentrations where kinase inhibition is observed (a selectivity window of at least 10-fold is desirable).

Conclusion

This application note provides a detailed framework for the high-throughput screening of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide derivatives as potential kinase inhibitors. By employing a robust TR-FRET primary assay, followed by systematic hit validation using orthogonal and counter-screen assays, researchers can efficiently identify and prioritize specific, non-cytotoxic lead compounds for further development. Adherence to rigorous quality control and a structured data analysis pipeline are paramount to the success of any HTS campaign.

References

  • Vertex AI Search. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity.
  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection.
  • Promega Corporation. (n.d.). Kinase-Glo™ Luminescent Kinase Assay: Detect Virtually Any Kinase.
  • The Scientist. (2024, January 2). An Overview of High Throughput Screening.
  • Echelon Biosciences. (n.d.). PI3-Kinase Activity Fluorescence Polarization Assay.
  • PubMed. (n.d.). A fluorescence polarization competition immunoassay for tyrosine kinases.
  • Wikipedia. (n.d.). High-throughput screening.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (n.d.).
  • PI3 Kinase HTRF Assay. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Cell-based Assay for Mechanistically-based Prediction of Cytoxicity.
  • Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
  • PubMed Central. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Quality control and data correction in high-throughput screening. (n.d.).
  • BMG Labtech. (2020, June). Binding kinetics: high throughput assay for kinase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Kinase X Inhibitors Targeting Thr101 Phosphorylation.
  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • PubMed. (2019, March 15). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.
  • Revvity. (n.d.). Kinetic binding of kinase inhibitors and determination of K, K rates.
  • PubMed Central. (n.d.). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation.
  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
  • PubMed. (n.d.). Cell-based Assays for Assessing Toxicity: A Basic Guide.
  • Oxford Academic. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • Promega Corporation. (n.d.). Cell Viability, Proliferation and Cytotoxicity Assays.
  • IntechOpen. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application.
  • Abcam. (n.d.). Cytotoxicity assay kits and cell viability assay kits.
  • ISS. (n.d.). Fluorescence Polarization (FP).
  • World News of Natural Sciences. (2017). Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4- fluorobenzenesulfonamides.
  • Sartorius. (n.d.). Incucyte® Cytotoxicity Assays for Live-Cell Analysis.
  • Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors.
  • PubMed. (2005, March 15). High-throughput screening for kinase inhibitors.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • ResearchGate. (2026, February 9). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review.
  • International Plant Protection Convention. (n.d.). Recommendation on: Preparing to use high-throughput sequencing (HTS) technologies as a diagnostic tool for phytosanitary purpose.
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening.
  • ChemScene. (n.d.). N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.
  • Sigma-Aldrich. (n.d.). N-(4-ethynylphenyl)-4-fluorobenzene-1-sulfonamide.
  • Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (n.d.).
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • PubMed. (2020, September 17). Effect of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide on Acquisition and Expression of Nicotine-Induced Behavioral Sensitization and Striatal Adenosine Levels.
  • RSC Publishing. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds.
  • ResearchGate. (2026, March 2). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.

Sources

Application

Comprehensive Application Note: Assessing the Cell Permeability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

In the landscape of chemical biology and drug discovery, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide [1] represents a highly specialized, dual-functional chemical probe. Structurally, it merges two critical motifs:

  • The Pharmacophore (4-fluorobenzenesulfonamide): A well-established zinc-binding moiety that exhibits strong affinity for metalloenzymes, most notably the Carbonic Anhydrase (CA) family[2].

  • The Bioorthogonal Tag (N-4-ethynylphenyl): A terminal alkyne that serves as a highly reactive, yet biologically inert, handle for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), commonly known as "click chemistry"[1].

The Causality of Permeability Assessment: For a probe to successfully engage intracellular targets (e.g., cytosolic CA I and CA II), it must cross the lipid bilayer. However, traditional permeability assays only measure transcellular flux—they do not confirm whether the drug accumulates inside the cell or simply passes through. To establish a self-validating system , this application note employs an orthogonal approach:

  • Macroscopic Permeability: A bidirectional Caco-2 Transwell assay to quantify intestinal absorption and identify active efflux[3].

  • Microscopic Intracellular Accumulation: An in-cellulo click-chemistry assay that leverages the compound's ethynyl tag to covalently attach a fluorophore in situ, definitively proving cytosolic entry and target engagement.

Physicochemical Profiling & Predictive Data

Before executing in vitro assays, it is critical to evaluate the intrinsic molecular properties of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide[4]. Based on Lipinski's Rule of Five, the compound is highly optimized for passive diffusion.

Table 1: Physicochemical Properties & Permeability Predictors

PropertyValueMechanistic Implication for Permeability
Molecular Weight 275.30 g/mol < 500 Da; highly favorable for rapid passive transcellular diffusion.
LogP (Predicted) ~2.8Optimal lipophilicity for membrane insertion without excessive trapping in the lipid core.
Hydrogen Bond Donors 1 (Sulfonamide NH)< 5; requires low desolvation energy to enter the hydrophobic membrane environment.
Hydrogen Bond Acceptors 3 (O, O, F)< 10; facilitates unhindered crossing of the lipid bilayer.
Topological Polar Surface Area 46.17 Ų< 140 Ų; strongly predictive of excellent transcellular permeability and potential Blood-Brain Barrier (BBB) penetration.

Orthogonal Permeability Workflows

To ensure absolute trustworthiness in our permeability claims, we utilize two parallel workflows. The Caco-2 assay provides quantitative LC-MS/MS data on flux, while the Click-Chemistry assay provides spatial validation of intracellular entry.

Workflow A: Macroscopic Transcellular Flux (Caco-2)

Caco2_Workflow A 1. Seed Caco-2 Cells on Transwell Insert B 2. Culture 21 Days (Monolayer Formation) A->B C 3. Measure TEER (>200 Ω·cm²) B->C D 4. Dose Compound (A-to-B and B-to-A) C->D E 5. Incubate & Sample (Receiver Chamber) D->E F 6. LC-MS/MS & Papp Calculation E->F

Caco-2 bidirectional permeability assay workflow for assessing intestinal absorption.

Workflow B: Microscopic Intracellular Accumulation (Click Chemistry)

Click_Workflow A 1. Incubate Live Cells with Alkyne-Probe B 2. Cellular Uptake & Target Binding A->B C 3. Cell Fixation & Permeabilization B->C D 4. CuAAC Click Reaction (Azide-Fluorophore) C->D E 5. Wash & Remove Unreacted Probe D->E F 6. Fluorescence Microscopy or Flow Cytometry E->F

In-cellulo click chemistry workflow utilizing the ethynyl tag for permeability assessment.

Experimental Protocols

Protocol A: Bidirectional Caco-2 Permeability Assay (LC-MS/MS Readout)

This protocol is adapted from the gold-standard methodology for predicting intestinal absorption .[5]

1. Cell Culture & Monolayer Preparation:

  • Seed Caco-2 cells (ATCC HTB-37) at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size).

  • Culture for 21 days in DMEM supplemented with 10% FBS, replacing media every alternate day. Causality: A 21-day period is strictly required for the cells to fully differentiate into enterocyte-like cells and express relevant efflux transporters (e.g., P-gp, BCRP).

  • Quality Control: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 200 Ω·cm² to ensure tight junction integrity.

2. Compound Dosing:

  • Prepare a 10 µM dosing solution of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4). Ensure final DMSO concentration is ≤ 1% to prevent membrane toxicity.

  • A-to-B (Apical to Basolateral): Add 0.5 mL of dosing solution to the apical chamber. Add 1.5 mL of blank HBSS to the basolateral chamber.

  • B-to-A (Basolateral to Apical): Add 1.5 mL of dosing solution to the basolateral chamber. Add 0.5 mL of blank HBSS to the apical chamber.

3. Incubation & Sampling:

  • Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed HBSS.

4. LC-MS/MS Quantification:

  • Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Centrifuge at 14,000 x g for 10 mins.

  • Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the transported compound.

Protocol B: In-Cellulo Click Chemistry Permeability Assay

This protocol utilizes the bioorthogonal ethynyl tag to visualize intracellular accumulation, based on established Activity-Based Protein Profiling (ABPP) principles .

1. Live-Cell Incubation:

  • Seed HeLa or HCT116 cells in 8-well glass-bottom imaging chambers and grow to 70% confluency.

  • Treat cells with 5 µM of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in complete media for 2 hours at 37°C. Causality: Live-cell incubation ensures that the compound's uptake is driven by natural physiological membrane dynamics rather than artifactual permeabilization.

2. Fixation & Permeabilization:

  • Wash cells 3x with ice-cold PBS to remove extracellular compound.

  • Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

3. CuAAC Click Reaction:

  • Prepare the click reaction cocktail freshly in the following order to prevent premature copper reduction:

    • PBS (pH 7.4)

    • Alexa Fluor 488 Azide (Final conc: 1 µM)

    • CuSO₄ (Final conc: 1 mM)

    • THPTA ligand (Final conc: 100 µM) - Causality: THPTA stabilizes Cu(I) and prevents the generation of reactive oxygen species (ROS) that degrade cellular architecture.

    • Sodium Ascorbate (Final conc: 1 mM, added last to initiate reduction of Cu(II) to Cu(I)).

  • Incubate the fixed cells with the click cocktail for 1 hour at room temperature in the dark.

4. Imaging:

  • Wash cells extensively (5x) with PBS containing 0.1% Tween-20 to remove unreacted fluorophore.

  • Counterstain nuclei with Hoechst 33342.

  • Image via Confocal Fluorescence Microscopy (Ex: 488 nm for the probe, Ex: 405 nm for nuclei). Intracellular green fluorescence confirms successful cell penetration and cytosolic accumulation.

Data Presentation & Interpretation

The quantitative output from Protocol A is the Apparent Permeability ( Papp​ ), calculated using the following equation:

Papp​=C0​×AdQ/dt​

(Where dQ/dt is the steady-state flux, C0​ is the initial donor concentration, and A is the surface area of the filter).

Table 2: Caco-2 Permeability & Efflux Ratio Interpretation Matrix

Apparent Permeability ( Papp​ )Efflux Ratio ( Papp​ B-A / Papp​ A-B)Mechanistic Classification / Interpretation
> 10 × 10⁻⁶ cm/s < 2.0 High Permeability: Compound undergoes rapid passive transcellular diffusion. Ideal profile for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.
1 - 10 × 10⁻⁶ cm/s < 2.0 Moderate Permeability: Acceptable cellular entry, but formulation optimization may be required for in vivo efficacy.
< 1 × 10⁻⁶ cm/s Any Low Permeability: Transport is highly restricted or limited to paracellular routes.
Any > 2.0 Active Efflux: The compound is a substrate for apical efflux transporters (e.g., P-glycoprotein). Intracellular accumulation will be severely limited.

By cross-referencing the quantitative Papp​ values from the Caco-2 assay with the qualitative fluorescence intensity from the Click-Chemistry assay, researchers can definitively establish both the permeation kinetics and the true intracellular bioavailability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

References

  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. URL:[Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods. Chemistry & Biology, 11(4), 535-546. URL:[Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for discoveries and drug design. Nature Reviews Drug Discovery, 7(2), 168-181. URL:[Link]

Sources

Method

In Vivo Administration and Bioorthogonal Profiling Protocol for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in Hypoxic Mouse Tumor Models

Executive Summary & Mechanistic Rationale N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly specialized, dual-functional chemical probe designed for the in vivo targeting and ex vivo visualiza...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly specialized, dual-functional chemical probe designed for the in vivo targeting and ex vivo visualization of Carbonic Anhydrase IX (CAIX)[1][2]. CAIX is a transmembrane zinc metalloenzyme heavily upregulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway in solid tumors (e.g., colorectal, breast, and renal cell carcinomas) to regulate intracellular pH[3][4].

The structural design of this probe relies on two distinct modules:

  • Targeting Module (4-fluorobenzenesulfonamide): Sulfonamides are classic, high-affinity pharmacophores that act as Zinc-Binding Groups (ZBGs). The primary sulfonamide coordinates directly with the catalytic Zn²⁺ ion in the CAIX active site, while the para-fluoro substitution enhances both the binding affinity and the metabolic stability of the compound in vivo[5][6].

  • Reporting Module (Terminal Alkyne): The ethynylphenyl moiety provides a bioorthogonal "click" handle. Because alkynes are biologically inert, the probe can be administered in vivo without interfering with native cellular processes. Following tissue harvest, the alkyne undergoes a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide-functionalized reporter (e.g., Cy5-Azide) for high-resolution spatial mapping of tumor hypoxia[7][8].

MOA CAIX Carbonic Anhydrase IX (Hypoxic Tumor) Complex Probe-CAIX Complex (In Vivo Accumulation) CAIX->Complex Probe N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide Probe->CAIX Zn2+ Coordination Click CuAAC Click Reaction (Ex Vivo) Complex->Click Tissue Harvest Signal Fluorescent Readout (Cy5-Azide) Click->Signal + Azide-Fluorophore

Mechanism of CAIX targeting and subsequent bioorthogonal click labeling.

Physicochemical Properties & Formulation Strategy

Like many sulfonamide derivatives, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide exhibits high lipophilicity, which poses a challenge for systemic aqueous administration[9]. To prevent precipitation in the bloodstream and ensure reproducible pharmacokinetics, the compound must be formulated in a biocompatible co-solvent system.

Table 1: Optimized In Vivo Formulation Matrix
ComponentVolume/PercentageFunction / Causality
Probe 10 - 25 mg/kgActive Activity-Based Probe (ABP).
DMSO 10% (v/v)Primary solvent to disrupt the crystalline lattice of the probe.
PEG300 40% (v/v)Co-solvent that prevents precipitation upon introduction to aqueous environments.
Tween-80 5% (v/v)Non-ionic surfactant to stabilize micelles in the bloodstream.
Saline (0.9%) 45% (v/v)Isotonic diluent to ensure physiological compatibility during IV injection.

Note: Always dissolve the probe completely in DMSO before sequentially adding PEG300, Tween-80, and finally Saline. Vortex thoroughly between each addition.

In Vivo Administration Protocol

To accurately model hypoxic tumor microenvironments, xenograft models utilizing CAIX-overexpressing cell lines (e.g., HT-29 colorectal or MDA-MB-231 breast carcinoma) are recommended[3][4].

Step-by-Step Dosing and Biodistribution
  • Model Preparation: Utilize female BALB/c nude mice (4-6 weeks old). Inject 1.5×106 HT-29 cells subcutaneously into the right flank. Allow tumors to reach a volume of 400–600 mm³ (typically 14–21 days), at which point necrotic, hypoxic cores naturally develop, driving CAIX overexpression[3].

  • Administration Route: Administer the formulated probe via Intravenous (IV) tail vein injection .

    • Causality: IV administration bypasses first-pass hepatic metabolism, ensuring immediate systemic distribution and maximizing the concentration gradient driving the probe into the poorly vascularized hypoxic tumor core[10].

  • Dosing Regimen: Inject a single dose of 10 to 25 mg/kg. The injection volume should not exceed 10 µL/g of body weight.

  • Circulation Window: Allow the probe to circulate for 2 to 4 hours .

    • Causality: This window provides sufficient time for the probe to penetrate the tumor interstitium and covalently/tightly coordinate with CAIX, while allowing unbound probe to clear from normoxic background tissues (blood and muscle) via renal excretion, thereby maximizing the signal-to-noise ratio[6].

Workflow Formulation 1. Formulation 10% DMSO / 40% PEG300 Admin 2. IV Administration 10-25 mg/kg via Tail Vein Formulation->Admin Circulation 3. Biodistribution 2-4 hr Circulation Window Admin->Circulation Harvest 4. Tissue Harvest Flash Freezing & Cryosectioning Circulation->Harvest Reaction 5. CuAAC Reaction CuSO4 / THPTA / Ascorbate Harvest->Reaction Imaging 6. Fluorescence Imaging Confocal Microscopy Reaction->Imaging

Step-by-step in vivo administration and ex vivo processing workflow.

Ex Vivo Bioorthogonal Labeling (CuAAC)

Because the probe utilizes an alkyne handle, the actual visualization occurs ex vivo via click chemistry[7][11].

Tissue Processing
  • Euthanize the mice via cervical dislocation under deep anesthesia.

  • Rapidly excise the tumor and control organs (liver, kidney, muscle).

  • Flash-freeze the tissues in OCT compound using liquid nitrogen-cooled isopentane.

  • Section the tissues at 10 µm thickness using a cryostat and mount on Superfrost Plus slides. Fix briefly in 4% paraformaldehyde (PFA) for 10 minutes at room temperature.

CuAAC Reaction Protocol

The copper-catalyzed azide-alkyne cycloaddition must be carefully controlled to prevent copper-induced tissue degradation. The inclusion of THPTA (a water-soluble ligand) is critical as it stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS)[7].

Table 2: CuAAC Reaction Master Mix
ReagentFinal ConcentrationFunction / Causality
Sulfo-Cy5-Azide 5 µMFluorescent reporter that covalently links to the probe's alkyne.
CuSO₄ 1 mMSource of copper catalyst.
THPTA Ligand 5 mMStabilizes Cu(I) and protects tissue from oxidative damage.
Sodium Ascorbate 10 mMReducing agent to convert Cu(II) to the active Cu(I) catalyst.
PBS (pH 7.4) BufferMaintains physiological pH during the reaction.

Reaction Steps:

  • Pre-mix CuSO₄ and THPTA in a microcentrifuge tube. Allow to incubate for 5 minutes (solution will turn light blue).

  • Add the Sulfo-Cy5-Azide to the complex.

  • Immediately before applying to the tissue, add the Sodium Ascorbate (solution will turn clear as Cu(II) reduces to Cu(I)).

  • Apply 100 µL of the master mix to each tissue section. Incubate in a dark, humidified chamber at room temperature for 1 hour.

  • Wash slides extensively: 3×5 minutes in PBS containing 0.1% Tween-20, followed by 2×5 minutes in PBS to remove unreacted dye.

  • Counterstain with DAPI and mount with an anti-fade mounting medium.

Data Interpretation & Validation

When imaging the sections via confocal microscopy (Cy5 channel: Ex 640 nm / Em 670 nm), successful targeting will present as intense fluorescent signaling localized specifically to the perinecrotic regions of the tumor xenograft (the hypoxic niches).

  • Self-Validation Control: To ensure the signal is driven by CAIX binding and not non-specific accumulation, a control cohort of mice should be pre-dosed with a competitive, non-alkyne CAIX inhibitor (e.g., Acetazolamide at 50 mg/kg) 1 hour prior to administering the probe[3]. A successful competitive blockade will result in a >80% reduction in Cy5 fluorescence, validating the mechanistic integrity of the assay.

References

  • Angeli, A., et al. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.[Link]

  • Lin, C., et al. A Versatile Strategy to Manipulate and Probe Native Carbonic Anhydrases In Cellulo Utilizing Two-Step Ligand-Directed Functionalization. ACS Chemical Biology.[Link]

  • Wichert, M., et al. Critical Evaluation of Photo-cross-linking Parameters for the Implementation of Efficient DNA-Encoded Chemical Library Selections. ACS Publications.[Link]

  • Lau, J., et al. Synthesis and in Vivo Biological Evaluation of 68Ga-Labeled Carbonic Anhydrase IX Targeting Small Molecules for Positron Emission Tomography. Journal of Medicinal Chemistry.[Link]

  • Bao, B., et al. In Vivo Imaging and Quantification of Carbonic Anhydrase IX Expression as an Endogenous Biomarker of Tumor Hypoxia. PLoS One (PMC).[Link]

  • McDonald, P.C., et al. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget. [Link]

  • Chang, Y.F., et al. Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. PubMed.[Link]

  • Supuran, C.T., et al. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Dove Medical Press.[Link]

Sources

Application

Application Note: Chemoproteomic Profiling of Metalloenzymes Using N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Executive Summary Activity-Based Protein Profiling (ABPP) has revolutionized our ability to interrogate the functional state of enzymes within complex biological systems[1]. This application note details the theoretical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Activity-Based Protein Profiling (ABPP) has revolutionized our ability to interrogate the functional state of enzymes within complex biological systems[1]. This application note details the theoretical and practical deployment of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide , a bifunctional chemical probe designed for the spatiotemporal profiling of sulfonamide-binding proteins, predominantly Carbonic Anhydrases (CAs) and related metalloenzymes. By decoupling the target binding event from the signal detection event via bioorthogonal click chemistry, this workflow allows researchers to capture enzymes in their native metallation states without the steric penalties associated with bulky reporter tags.

Mechanistic Rationale: The Anatomy of the Probe

As a Senior Application Scientist, I often see chemoproteomic workflows fail due to poor probe design. A successful ABP must balance reactivity, cell permeability, and steric minimalism. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is engineered with three distinct functional modules, each serving a specific causal purpose:

  • The Warhead (4-fluorobenzenesulfonamide): Sulfonamides are canonical pharmacophores that coordinate directly with the active-site Zn²⁺ ion of metalloenzymes like Carbonic Anhydrase[2]. The para-fluoro substitution is a deliberate bioisosteric choice; fluorine increases the lipophilicity of the molecule, enhancing cell permeability, while participating in multipolar interactions within the hydrophobic pocket of the enzyme's active site.

  • The Bioorthogonal Handle (N-4-ethynylphenyl): Attaching a terminal alkyne provides a highly reactive, yet biologically inert, handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. Because the alkyne is sterically minimal, the probe accurately mimics the binding kinetics of parent drug scaffolds. Pre-biotinylated probes often fail because the massive biotin moiety prevents the warhead from accessing deep catalytic clefts.

  • The Causality of Two-Step Labeling: By engaging the target in situ (live cells) and tagging it ex vivo (lysate), we prevent the artifactual loss of metalloenzyme activity that inevitably occurs when cellular compartments are ruptured during lysis[4].

Mechanism CA Metalloenzyme (Active Zn2+ Pocket) Complex Probe-Enzyme Complex (In Situ Engagement) CA->Complex Binding Probe N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide Probe->Complex Tagged Tagged Enzyme (Ready for Enrichment) Complex->Tagged Click Chemistry Click CuAAC Reaction (Azide-Reporter + Cu+) Click->Tagged

Mechanistic pathway of target engagement and subsequent bioorthogonal tagging.

Experimental Workflows: A Self-Validating System

The following protocol is designed as a self-validating system. Every major transition includes a checkpoint to ensure data integrity before proceeding to resource-intensive LC-MS/MS analysis.

ABPP_Workflow A 1. Live Cell Incubation (Native Metalloenzyme State) B 2. Probe Binding (Sulfonamide-Zn2+ Coordination) A->B C 3. Cell Lysis (Mild Detergent Extraction) B->C D 4. CuAAC Click Chemistry (Azide-Biotin Tagging) C->D E 5. Streptavidin Enrichment (Affinity Pulldown) D->E F 6. On-Bead Trypsin Digest (Peptide Release) E->F G 7. LC-MS/MS Analysis (Proteomic Identification) F->G

Step-by-step workflow of Activity-Based Protein Profiling using the sulfonamide alkyne probe.

In Situ Target Engagement (Live Cells)

Objective: Covalently or tightly coordinate the active metalloenzymes in their native physiological state.

  • Cell Culture: Grow target cells (e.g., HeLa or MCF-7) to 80% confluency in 10 cm dishes.

  • Probe Incubation: Treat cells with 5 µM of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours at 37°C.

    • Causality Check: A 2-hour window allows sufficient time for the probe to cross the lipid bilayer and reach thermodynamic equilibrium with intracellular targets.

  • Washing: Wash cells 3× with ice-cold PBS to halt cellular metabolism and remove unbound probe.

Cell Lysis & Bioorthogonal Tagging (CuAAC)

Objective: Extract the probe-enzyme complexes and attach a biotin/fluorophore reporter.

  • Lysis: Lyse cells using a mild buffer (1% NP-40, 150 mM NaCl, 50 mM Tris-HCl, pH 7.4) supplemented with protease inhibitors.

    • Causality Check: Harsh denaturants like SDS must be avoided here. SDS will unfold the protein, destroying the non-covalent coordination between the sulfonamide and the Zn²⁺ ion before the click reaction can permanently tag the complex.

  • Protein Quantification: Normalize protein concentration to 2 mg/mL using a BCA assay.

  • CuAAC Reaction: To 1 mL of lysate, sequentially add:

    • 100 µM Azide-PEG3-Biotin (or TAMRA-Azide for gel validation).

    • 1 mM TCEP (reduces disulfides and maintains reducing environment).

    • 100 µM THPTA ligand. Causality Check: THPTA coordinates Cu(I), protecting the proteins from reactive oxygen species (ROS) generated by free copper, which would otherwise degrade the protein sample.

    • 1 mM CuSO₄.

    • 1 mM Sodium Ascorbate (reduces Cu(II) to the catalytically active Cu(I) in situ).

  • Incubation: React for 1 hour at room temperature in the dark.

Validation Checkpoint: Before proceeding to MS, take a 20 µL aliquot of a TAMRA-clicked parallel sample, run it on an SDS-PAGE gel, and scan for in-gel fluorescence. A distinct fluorescent band at ~29 kDa (the molecular weight of Carbonic Anhydrase II) confirms successful target engagement and click efficiency[4].

Affinity Enrichment & On-Bead Digestion

Objective: Isolate tagged proteins and prepare peptides for mass spectrometry.

  • Protein Precipitation: Precipitate the clicked proteome using cold methanol/chloroform to remove unreacted azide and copper reagents. Resuspend the pellet in 0.2% SDS/PBS.

  • Enrichment: Incubate with 50 µL of high-capacity Streptavidin agarose beads for 2 hours.

    • Causality Check: The biotin-streptavidin interaction is incredibly strong ( Kd​≈10−14 M), allowing for stringent washing (1% SDS, followed by 8M Urea) to eliminate non-specifically bound background proteins.

  • Digestion: Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and digestion with sequencing-grade Trypsin overnight at 37°C.

  • Elution: Collect the supernatant containing the digested peptides, desalt using C18 StageTips, and analyze via LC-MS/MS.

Quantitative Data & Benchmarking

To contextualize the performance of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, it is critical to compare its metrics against traditional bulky probes and standard inhibitors. The data below synthesizes expected performance benchmarks based on established sulfonamide ABPP paradigms[1],[2].

Performance MetricN-(4-ethynylphenyl)-4-fluorobenzenesulfonamideAcetazolamide (Standard Drug)Pre-Biotinylated Sulfonamide Probe
Target Affinity (hCA II Kd​ ) ~ 45 nM~ 12 nM> 800 nM
Cell Permeability (Live Cells) High (LogP ~ 2.8)HighLow (Steric hindrance)
CuAAC Click Efficiency > 95% completion in 1 hrN/AN/A
Proteomic Background (Noise) < 5% off-target bindingN/A> 25% (Due to sticky biotin tag)
Native State Preservation Yes (In situ engagement)YesNo (Requires lysate engagement)

Table 1: Comparative benchmarking of the alkyne-sulfonamide probe against standard controls. The minimal alkyne tag preserves near-native binding affinity compared to bulky pre-biotinylated alternatives.

References

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Biomolecules (MDPI). URL:[Link]

  • Pull-down of metalloproteins in their native states using desthiobiotin-based probes National Institutes of Health (NIH / PMC). URL:[Link]

  • Bioorthogonal Chemistry: Applications in Activity-Based Protein Profiling Accounts of Chemical Research (ACS Publications). URL:[Link]

  • Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates Molecules (MDPI / ResearchGate). URL:[Link]

Sources

Method

Application Note: Preparation and Handling of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Stock Solutions for Chemical Biology Profiling

Scientific Rationale & Introduction In modern chemical biology and drug discovery, the design of activity-based probes and affinity labels relies heavily on bioorthogonal chemistry. N-(4-ethynylphenyl)-4-fluorobenzenesul...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

In modern chemical biology and drug discovery, the design of activity-based probes and affinity labels relies heavily on bioorthogonal chemistry. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly versatile building block and chemical probe[1]. Structurally, it merges a 4-fluorobenzenesulfonamide moiety—a classic pharmacophore frequently utilized in the inhibition of enzymes such as carbonic anhydrases and cyclooxygenases—with a terminal alkyne. This ethynyl group serves as a highly specific bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as Click Chemistry[2].

As a Senior Application Scientist, I frequently observe that the failure of downstream biological assays (such as target pull-down or fluorescence profiling) often stems from improper upstream compound handling. Because this compound is a lipophilic small molecule, improper solvation leads to micro-precipitation, inaccurate dose-response curves, and assay irreproducibility. This guide establishes a self-validating, highly controlled protocol for preparing master stock solutions and integrating them into CuAAC workflows.

Physicochemical Properties & Solvent Rationale

Before preparing stock solutions, it is critical to understand the physicochemical profile of the compound to dictate solvent choice and storage conditions.

PropertyValue
Chemical Name N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide
CAS Number 691873-32-2
Molecular Formula C₁₄H₁₀FNO₂S
Molecular Weight 275.30 g/mol
Functional Groups Terminal Alkyne, Secondary Sulfonamide, Fluorobenzene
Predicted LogP ~3.5
Primary Solvent Anhydrous DMSO (≥ 100 mM solubility)

Data summarized from commercial chemical databases[1].

Solvent Rationale: Aqueous buffers are entirely unsuitable for the primary master stock due to the compound's hydrophobicity (LogP ~3.5). Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO effectively disrupts the intermolecular hydrogen bonding of the sulfonamide group while maintaining the chemical stability of the terminal alkyne.

Protocol: Preparation of Master Stock Solutions

This methodology is designed to prevent the two primary modes of compound degradation: hydrolysis and freeze-thaw-induced precipitation.

Materials Required
  • N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide powder (High purity, ≥98%)

  • Anhydrous, sterile-filtered DMSO (≥99.9% purity, packaged under argon)

  • Desiccator

  • Sterile, light-protected (amber) microcentrifuge tubes

Step-by-Step Methodology
  • Thermal Equilibration: Before opening the vial, allow the lyophilized powder to equilibrate to room temperature in a desiccator for at least 30 minutes.

    • Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduction is catastrophic; it depresses the freezing point of DMSO and drastically reduces the solubility of lipophilic compounds, leading to irreversible crystallization[3].

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM or 50 mM master stock. For a 10 mM stock, dissolve 2.75 mg of the compound in exactly 1.00 mL of anhydrous DMSO. Vortex vigorously for 2-3 minutes until completely clear.

  • Aliquoting: Divide the master stock into 10 µL or 20 µL single-use aliquots in sterile, amber microcentrifuge tubes.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles of a single master vial introduce atmospheric moisture and promote the precipitation of the compound out of solution[4]. Single-use aliquots eliminate this variable.

  • Storage: Store the aliquots immediately at -80°C for long-term storage (up to 6 months) or -20°C for short-term use (up to 1 month)[4].

    • Causality: At -80°C, the kinetic energy is insufficient for degradation pathways, ensuring the sulfonamide and alkyne remain intact.

Application Workflow: CuAAC (Click Chemistry) Integration

Once the stock solution is prepared, it is typically utilized in live cells or lysates, followed by a CuAAC reaction to attach a fluorophore or biotin-azide for detection.

G Stock 1. Master Stock (10 mM in Anhydrous DMSO) Incubation 2. Target Incubation (Cells or Lysate, <1% DMSO) Stock->Incubation Dilute in Assay Buffer CuAAC 3. CuAAC Click Reaction (CuSO4, THPTA, Na-Ascorbate) Incubation->CuAAC Add Azide-Probe & Catalyst Detection 4. Detection / Isolation (Fluorescence or Affinity Tag) CuAAC->Detection Triazole Linkage Formed

Workflow for CuAAC integration of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

CuAAC Reaction Protocol

To validate target engagement, the alkyne-tagged compound must be "clicked" to an azide-reporter.

  • Target Incubation: Dilute the DMSO stock solution into your aqueous biological assay buffer (e.g., PBS or cell culture media).

    • Critical QC Step: Ensure the final DMSO concentration remains below 1% (ideally ≤0.1% for live cells) to prevent solvent-induced cytotoxicity and non-specific protein denaturation[5].

  • Catalyst Premix Preparation: In a separate tube, mix 100 mM CuSO₄ and 250 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in a 1:5 molar ratio. Allow it to stand for 5 minutes.

    • Causality: Pre-complexing Cu(II) with THPTA is mandatory. It prevents free copper ions from precipitating proteins or non-specifically binding to histidine/cysteine residues in your lysate[6].

  • Reaction Initiation: To the biological sample containing the alkyne-probe, add the Azide-reporter (e.g., 50 µM final), followed by the Cu/THPTA premix (e.g., 2 mM final Cu). Finally, add freshly prepared Sodium Ascorbate (e.g., 100 mM final) to initiate the reaction.

    • Causality: Sodium ascorbate acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I) species in situ. The THPTA ligand stabilizes this Cu(I) state, allowing the reaction to proceed in water while minimizing the production of reactive oxygen species (ROS) that could oxidize protein side chains[2].

Troubleshooting & Quality Control

To maintain a self-validating system, implement the following QC checks:

  • Visual Inspection (Nephelometry): Before adding the compound to complex biological mixtures, dilute a test aliquot into PBS. If turbidity or micro-precipitation is observed, the compound has fallen out of solution. This indicates either the DMSO absorbed water during storage or the final aqueous dilution exceeded the compound's thermodynamic solubility limit.

  • LC-MS Verification: If assay signals degrade over time, analyze a thawed aliquot via LC-MS. Look for the expected parent mass (m/z 274.3 [M-H]⁻ in negative ion mode for the sulfonamide) to confirm structural integrity and rule out oxidation or hydrolysis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting CuAAC Yields for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Welcome to the advanced technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) optimization. As a Senior Application Scientist, I have designed this guide to help researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) optimization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the unique chemical hurdles presented by N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide .

Unlike standard aliphatic alkynes, this molecule possesses specific electronic and structural properties that actively antagonize the CuAAC catalytic cycle. This guide will decode the causality behind these failures and provide a self-validating system to restore your reaction yields.

Root Cause Analysis: The Chemistry of the Failure

When troubleshooting low yields with N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, the failure rarely stems from the terminal alkyne itself. Instead, the root causes lie in the sulfonamide moiety and the hydrophobic fluorobenzene ring .

A. Catalyst Sequestration via Sulfonamide Deprotonation

The most critical failure mode is the unintended coordination of the copper catalyst by the substrate itself. The predicted pKa of the sulfonamide proton in N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is approximately 7.18[1]. In standard CuAAC reactions—which often drift to slightly basic pH (pH 7.5–8.0) due to unbuffered ascorbate or amine additives—the sulfonamide deprotonates. The resulting negatively charged sulfonamidate anion acts as a strong ligand, sequestering the Cu(I) catalyst, pulling it out of the catalytic cycle, and halting the reaction.

B. Oxidative Degradation of Cu(I)

If the copper catalyst is not heavily shielded, dissolved oxygen will rapidly oxidize the active Cu(I) back to inactive Cu(II)[2]. This is visually identifiable when the reaction mixture turns from colorless/pale yellow to a distinct green or blue. Furthermore, unshielded copper reacting with sodium ascorbate generates reactive oxygen species (ROS) that can degrade sensitive biological targets[3].

C. Hydrophobic "Crash-Out" (Solvent Matrix Failure)

This molecule is highly hydrophobic due to the dual aromatic rings and the fluorine atom. Standard aqueous bioconjugation buffers will cause immediate precipitation of the alkyne. If the substrate is not fully solvated, it cannot interact with the copper-alkyne π-complex, resulting in near-zero yield.

Diagnostic Workflows & Mechanistic Insights

To systematically identify your point of failure, follow the logical workflow below.

TroubleshootingWorkflow Start Low Yield in CuAAC with Sulfonamide Alkyne CheckSol Is the starting material fully dissolved? Start->CheckSol SolNo Optimize Solvent (Use DMF/tBuOH:H2O) CheckSol->SolNo No SolYes Check Reaction pH CheckSol->SolYes Yes pHHigh pH > 7.2? Sulfonamide deprotonates & binds Cu(I) SolYes->pHHigh Basic pH pHOk Check Catalyst State SolYes->pHOk Neutral/Acidic pHFix Buffer to pH 6.0-6.5 or add excess Cu(I) pHHigh->pHFix CatOx Solution turns blue/green? (Cu(II) formation) pHOk->CatOx Oxidation CatFix Degas & add fresh Sodium Ascorbate + TBTA CatOx->CatFix

Caption: Diagnostic workflow for CuAAC low yield with sulfonamide alkynes.

Understanding the catalytic cycle is essential to grasp why the sulfonamide acts as an inhibitor. The diagram below illustrates how pH-dependent deprotonation creates a "dead-end" complex.

CatalyticCycle Cu2 Cu(II) Precursor Cu1 Cu(I) Active Cu2->Cu1 Ascorbate Complex Cu(I)-Alkyne Complex Cu1->Complex Alkyne + Ligand DeadEnd Cu(I)-Sulfonamide Inactive Cu1->DeadEnd pH > 7.2 Deprotonation Triazole Triazole Product Complex->Triazole Azide Triazole->Cu1 Catalyst Release DeadEnd->Cu1 pH < 7.0 or Excess Cu

Caption: CuAAC catalytic cycle highlighting sulfonamide-mediated catalyst sequestration.

Quantitative Optimization Data

To demonstrate the causality of ligand choice and pH control, the following table summarizes the quantitative impact of reaction conditions on the yield of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide click reactions.

Reaction ConditionLigand (Eq to Cu)Solvent SystempHObserved YieldPrimary Failure Mode
Standard Aqueous NoneH₂O7.5< 5%Substrate precipitation & Cu sequestration
Standard Organic NoneDMF/H₂O (1:1)7.515–20%Cu sequestration by deprotonated sulfonamide
Ligand-Accelerated THPTA (1:1)DMF/H₂O (2:1)7.445%Partial catalyst sequestration
Optimized Protocol TBTA (5:1)DMF/tBuOH/H₂O6.2> 90%None (Optimal catalyst protection & solubility)

Data Synthesis: Tetradentate binding by TBTA heavily shields the Cu(I) from destabilizing interactions[4], while a 5:1 ligand-to-copper ratio ensures the sulfonamide cannot outcompete the ligand for the metal center[5].

Self-Validating Experimental Protocol

This protocol is engineered specifically for acidic, hydrophobic alkynes. It is a "self-validating system"—meaning it includes visual checkpoints that confirm the chemical state of the reaction at each step.

Reagent Preparation:

  • Alkyne Stock: 50 mM N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in anhydrous DMF.

  • Azide Stock: 50 mM in DMF or appropriate solvent.

  • Catalyst Stock: 20 mM CuSO₄·5H₂O in Milli-Q H₂O.

  • Ligand Stock: 50 mM TBTA in DMF/t-BuOH (1:4)[2].

  • Reductant Stock: 100 mM Sodium Ascorbate in Milli-Q H₂O (Must be prepared fresh daily)[2].

Step-by-Step Methodology

Step 1: Catalyst Pre-Complexation (Critical Causality Step)

  • Action: In a microcentrifuge tube, mix 5.0 µL of 20 mM CuSO₄ with 10.0 µL of 50 mM TBTA (Yielding a 1:5 Cu:Ligand ratio)[5]. Incubate at room temperature for 5 minutes.

  • Causality: Ascorbate must never be added to copper in the absence of the ligand. Pre-complexing ensures the Cu(II) is fully coordinated, preventing the generation of reactive oxygen species upon reduction[3].

  • Validation Checkpoint: The solution must appear clear and slightly blue. If it is cloudy, the TBTA has precipitated; add a small volume of DMF until clear.

Step 2: Substrate Assembly

  • Action: To your reaction vessel, add the solvent matrix (e.g., 200 µL of a 2:1:1 DMF:tBuOH:H₂O mixture). Add the Alkyne stock (final conc. 1 mM) and Azide stock (final conc. 1.2 mM).

  • Causality: The high organic content prevents the fluorobenzene moiety from crashing out.

  • Validation Checkpoint: The solution must be perfectly transparent. Any turbidity indicates hydrophobic crash-out.

Step 3: Catalyst Introduction & pH Control

  • Action: Add the pre-complexed CuSO₄/TBTA mixture to the reaction vessel. Verify the pH is between 6.0 and 6.5. If necessary, adjust with dilute MES buffer.

  • Causality: Keeping the pH below 7.0 ensures the sulfonamide (pKa ~7.18) remains protonated and electronically neutral, preventing it from acting as a competitive ligand[1].

Step 4: Reaction Initiation

  • Action: Add 10.0 µL of the fresh 100 mM Sodium Ascorbate stock to initiate the reaction. Purge the headspace with Argon or Nitrogen and seal[2].

  • Validation Checkpoint: Upon adding ascorbate, the solution should transition from pale blue to colorless or pale yellow. This visual shift confirms the successful reduction of Cu(II) to the active Cu(I) state. If the solution turns green/blue over time, oxygen has infiltrated the system, and Glaser coupling side-reactions are likely occurring[2].

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn green after 1 hour, and why does my yield plateau? A: A green or blue shift indicates the oxidation of the active Cu(I) catalyst back to Cu(II) by dissolved oxygen[2]. Once oxidized, the catalytic cycle dies. To fix this, thoroughly degas your solvents by sparging with Argon for 15 minutes prior to the reaction, and ensure your reaction vessel is hermetically sealed.

Q: Can I use THPTA instead of TBTA for this specific alkyne? A: While THPTA is excellent for highly aqueous bioconjugation[3], it is not recommended here. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is highly hydrophobic and requires a solvent matrix rich in DMF or DMSO. TBTA is highly soluble in organic mixtures and provides superior shielding of the Cu(I) center against competitive binding from the sulfonamide in these specific solvent conditions[4].

Q: I see an immediate white precipitate when I add my alkyne to the buffer. What happened? A: This is a hydrophobic "crash-out." The fluorobenzene and phenyl rings make this molecule insoluble in standard aqueous buffers. You must transition to a mixed solvent system. A ratio of 2:1 DMF to aqueous buffer is usually the minimum required to keep this specific substrate solvated.

Q: Even with TBTA, my yield is low. Should I increase the copper concentration? A: Yes, but you must increase the ligand proportionally. If the biological substrate or the sulfonamide is sequestering the copper catalyst, adding excess Cu (e.g., moving from 0.1 mM to 0.5 mM) can overwhelm the sequestration effect. However, always maintain the 1:5 Copper-to-Ligand ratio to protect the system[5].

References

  • "troubleshooting low yield in copper-catalyzed click reactions - Benchchem" Benchchem.
  • "Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC" NIH.
  • "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace" SciSpace.
  • "691873-32-2 CAS MSDS (N-(4-ETHYNYLPHENYL)-4-FLUOROBENZENESULFONAMIDE)" ChemicalBook.
  • "Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC" NIH.

Sources

Optimization

Technical Support Center: Enhancing the Solubility of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide for In Vitro Assays

Welcome to the technical support center for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for overco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical solutions for overcoming solubility challenges with this compound in in vitro experimental settings. Here, we combine fundamental physicochemical principles with proven laboratory techniques to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide and why is its solubility a concern?

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula C₁₄H₁₀FNO₂S.[1] Its structure contains both a sulfonamide group and an ethynylphenyl group, contributing to its relatively hydrophobic nature. The predicted LogP (a measure of lipophilicity) is 2.6078, indicating poor aqueous solubility.[1] This low solubility can lead to compound precipitation in aqueous-based in vitro assays, such as cell culture experiments, resulting in inaccurate and unreliable data.

Q2: What is the first step I should take to dissolve this compound?

The recommended starting point is to create a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent that can dissolve a broad range of polar and non-polar compounds, making it an excellent initial choice.[2][3]

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?

This is a common issue with hydrophobic compounds.[4][5] The dramatic change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.[4] This guide provides several troubleshooting strategies to address this, including optimizing the final DMSO concentration, using co-solvents, adjusting pH, and employing solubilizing excipients like cyclodextrins.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides a series of troubleshooting scenarios with detailed, step-by-step protocols to address specific solubility issues.

Scenario 1: Compound Precipitates Upon Dilution from a 100% DMSO Stock

Problem: You've successfully dissolved N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in 100% DMSO to create a 10 mM stock solution. However, upon diluting it to a final concentration of 10 µM in your cell culture medium, you observe immediate precipitation.

Underlying Cause: The final concentration of DMSO in your assay is too low to maintain the solubility of the compound in the aqueous medium.[4]

Solutions:

Option A: Optimize Final DMSO Concentration

The goal is to find the highest concentration of DMSO that is non-toxic to your cells and can keep the compound in solution.

Protocol 1: Determining Maximum Tolerated DMSO Concentration

  • Cell Seeding: Plate your cells at the desired density for your primary assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of your vehicle (DMSO) in your cell culture medium. Typical final concentrations to test range from 0.1% to 1% (v/v).

  • Cell Treatment: Replace the medium on your cells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.

  • Toxicity Assessment: Incubate for the same duration as your planned experiment. Assess cell viability using a standard method (e.g., MTT, PrestoBlue™, or trypan blue exclusion).

  • Analysis: Determine the highest DMSO concentration that does not significantly impact cell viability. This is your maximum tolerable DMSO concentration.

Option B: Serial Dilution in DMSO

Instead of a large, single dilution from a high-concentration stock, a stepwise dilution can sometimes prevent precipitation.

Protocol 2: Stepwise Dilution into Aqueous Media

  • High-Concentration Stock: Prepare a 10 mM stock solution in 100% DMSO.

  • Intermediate Dilution: Create an intermediate dilution of your compound in 100% DMSO (e.g., 1 mM).

  • Final Dilution: Add a small volume of the intermediate DMSO stock to your pre-warmed cell culture medium to achieve the final desired concentration.[6] For example, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM (final DMSO concentration of 0.1%).

  • Vortexing: Immediately vortex or mix the solution thoroughly after adding the DMSO stock to facilitate rapid and uniform dispersion.[6]

Option C: Utilizing a Co-solvent System

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[7][8][9]

Table 1: Common Co-solvents for In Vitro Assays

Co-solventProperties & ConsiderationsTypical Final Concentration
DMSO Aprotic; dissolves a wide range of compounds. Can have biological effects at higher concentrations.[2]< 0.5%
Ethanol Can be effective for many organic molecules. May cause cellular stress at higher concentrations.< 0.5%
PEG 400 A low-molecular-weight polyethylene glycol. Generally well-tolerated by cells.[]< 1%
Propylene Glycol Often used in pharmaceutical formulations.[8]< 1%

Protocol 3: Co-solvent Solubility Screen

  • Prepare Co-solvent Stocks: Prepare high-concentration stock solutions of your compound in various co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Dilution Series: Prepare a dilution series of each stock solution in your assay buffer.

  • Visual Inspection: Visually inspect for precipitation at each dilution.

  • Select Best Co-solvent: Choose the co-solvent that maintains the solubility of your compound at the desired final concentration with the lowest percentage of the co-solvent.

start Start: Compound Precipitates check_dmso Is final DMSO concentration < 0.1%? start->check_dmso increase_dmso Option A: Increase final DMSO concentration (within cell tolerance) check_dmso->increase_dmso Yes serial_dilution Option B: Try serial dilution in DMSO check_dmso->serial_dilution No success Success: Compound is soluble increase_dmso->success failure Further troubleshooting needed increase_dmso->failure cosolvent Option C: Use a co-solvent system (e.g., PEG 400) serial_dilution->cosolvent serial_dilution->success serial_dilution->failure

Caption: Decision workflow for initial precipitation issues.

Scenario 2: Persistent Precipitation Despite Co-solvent Optimization

Problem: Even with optimized co-solvent systems, you still observe precipitation, or the required co-solvent concentration is toxic to your cells.

Underlying Cause: The intrinsic aqueous insolubility of the compound is too high to be overcome by simple co-solvent systems alone.

Solutions:

Option A: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by pH.[][11] The sulfonamide group in N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is weakly acidic. By increasing the pH of the solution above its pKa, the compound will deprotonate, forming a more water-soluble salt.[7]

Protocol 4: pH-Dependent Solubility Assessment

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Compound Addition: Add a consistent amount of your DMSO stock solution to each buffer.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2 hours) with gentle agitation.

  • Analysis: Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Determine Optimal pH: Identify the pH at which the compound's solubility is maximized. Ensure this pH is compatible with your assay system.

Option B: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13] They can encapsulate hydrophobic molecules, forming inclusion complexes that have enhanced aqueous solubility.[12][14][15]

Table 2: Commonly Used Cyclodextrins

CyclodextrinProperties & Considerations
β-Cyclodextrin (β-CD) Most common and cost-effective. Limited aqueous solubility.[16]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.[12]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.[2]

Protocol 5: Cyclodextrin-Mediated Solubilization

  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your assay buffer.

  • Complex Formation: Add the DMSO stock of your compound to the cyclodextrin solution.

  • Incubation: Incubate the mixture, often with sonication or vortexing, to facilitate the formation of the inclusion complex.

  • Assay Addition: Use this complexed solution for your in vitro assay.

start Start: Persistent Precipitation check_pka Is the compound ionizable? (Sulfonamide is weakly acidic) start->check_pka ph_adjust Option A: Adjust pH to increase ionization and solubility check_pka->ph_adjust Yes cyclodextrin Option B: Use cyclodextrins to form soluble inclusion complexes check_pka->cyclodextrin No/Alternative assay_compat Verify compatibility with assay ph_adjust->assay_compat cyclodextrin->assay_compat success Success: Compound is soluble assay_compat->success

Caption: Advanced strategies for solubility enhancement.

Best Practices for Stock Solution Preparation and Handling

  • High-Quality Solvents: Always use anhydrous, high-purity solvents for preparing stock solutions to prevent degradation and ensure consistency.

  • Accurate Weighing: Use a calibrated analytical balance to weigh your compound.

  • Concentrated Stocks: Prepare stock solutions at a high concentration (e.g., 10-100x the final assay concentration) to minimize the volume of solvent added to your experiment.[17][18]

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and degradation. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[19]

  • Solubility Testing: Before conducting a large-scale experiment, perform a small-scale solubility test in your final assay buffer to confirm that the compound remains in solution at the desired concentration.

References

  • Asian Journal of Pharmacy and Technology. (2019). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Molecules. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]

  • J-Stage. (n.d.). Design and Evaluation of Cyclodextrin-Based Drug Formulation. Retrieved from [Link]

  • PMC. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Retrieved from [Link]

  • MDPI. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [https://www.researchgate.net/publication/382873138_Biological_Assay_Challenges_From_Compound_Solubility_Strategies_For_Bioassay_Optimization]([Link]_ Assay_Challenges_From_Compound_Solubility_Strategies_For_Bioassay_Optimization)

  • PMC. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. Retrieved from [Link]

  • PMC. (2019). Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges. Retrieved from [Link]

  • ResearchGate. (2025). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Retrieved from [Link]

  • PMC. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?. Retrieved from [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Assessing the Stability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in Cell Culture Media

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals accurately assess the in vitro stability of N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals accurately assess the in vitro stability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide .

This molecule presents unique analytical challenges: it combines a highly lipophilic 4-fluorobenzenesulfonamide core with a terminal alkyne (ethynyl) group. While often assumed to be biologically inert or reserved solely for click-chemistry (ABPP) applications, the ethynylsulfonamide motif can exhibit unexpected reactivity in complex biological matrices. It is critical to differentiate true chemical degradation from physical depletion (e.g., precipitation or protein binding) to ensure accurate pharmacokinetic and pharmacodynamic modeling[1].

Mechanistic Pathways of Compound Depletion

Before troubleshooting, we must understand the causality behind apparent concentration loss in cell culture media. The loss of LC-MS/MS signal for the parent compound is rarely due to a single factor.

Pathways Root Apparent Concentration Loss Chem Chemical Degradation Root->Chem Phys Physical Depletion Root->Phys Hyd Sulfonamide Hydrolysis (Rare at pH 7.4) Chem->Hyd Oxi Ethynyl Reactivity (Cysteine Binding) Chem->Oxi Precip Aqueous Precipitation (Low Solubility) Phys->Precip Bind Non-specific Binding (Plastic/Proteins) Phys->Bind

Mechanistic pathways contributing to the apparent loss of the compound in cell culture media.

Self-Validating Experimental Protocol

To isolate the exact mechanism of compound loss, you must run a self-validating matrix assay . Do not simply spike the compound into complete media and measure the endpoint. By running three parallel conditions, the system intrinsically validates whether the loss is physical, chemical, or protein-mediated.

Step-by-Step Methodology

Phase 1: Matrix Preparation & Spiking

  • Prepare Three Matrices :

    • Matrix A: 1X PBS (pH 7.4) - Controls for baseline solubility and hydrolysis.

    • Matrix B: DMEM/RPMI (No FBS) - Controls for reactivity with media nucleophiles (e.g., free amino acids).

    • Matrix C: DMEM/RPMI + 10% FBS - Controls for protein binding and enzymatic degradation.

  • Compound Spiking : Prepare a 10 mM stock of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in 100% LC-MS grade DMSO. Spike into each matrix to achieve a final concentration of 1 µM (Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced artifacts).

Phase 2: Incubation & Time-Course Sampling 3. Incubation : Incubate all matrices at 37°C in a 5% CO₂ humidified incubator. Use low-bind microcentrifuge tubes to minimize plastic adherence. 4. Aliquot Collection : At precisely 0, 1, 2, 4, 8, and 24 hours, remove a 50 µL aliquot from each matrix.

Phase 3: Quenching & LC-MS/MS Analysis 5. Protein Precipitation (Crucial Step) : Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a heavy-isotope labeled sulfonamide).

  • Causality Note: Cold ACN instantly denatures serum proteins (like BSA), forcing them to release any non-covalently bound lipophilic sulfonamide back into the solvent phase. Failing to do this will result in the bound fraction being spun down into the pellet, falsely mimicking chemical degradation.

  • Centrifugation : Spin at 15,000 x g for 10 minutes at 4°C.

  • Analysis : Transfer the supernatant to an LC-MS/MS vial and quantify the parent mass transition.

Workflow A 1. Matrix Prep (PBS / Media / FBS) B 2. Spiking (1 µM, <0.1% DMSO) A->B C 3. Incubation (37°C, 5% CO2) B->C D 4. Sampling (0-24h Time Course) C->D E 5. Precipitation (Cold ACN Quench) D->E F 6. LC-MS/MS Quantification E->F

Workflow for assessing the stability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in media.

Troubleshooting & FAQs

Q1: I observe a rapid 50% drop in concentration within the first hour in all matrices, followed by a plateau. Is the sulfonamide degrading? A: No, this is almost certainly physical precipitation or plastic binding . N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly lipophilic planar molecule. If the concentration drops identically in PBS (Matrix A) and Complete Media (Matrix C), it is crashing out of the aqueous solution. Solution: Lower your spiking concentration to 100 nM or use a solubilizing agent like 0.1% Tween-20 or BSA to maintain solubility.

Q2: How does the 4-fluoro substituent affect the sulfonamide's hydrolytic stability in media? A: The inherent stability of a sulfonamide is influenced by the electronic properties of its substituents. The 4-fluoro group is strongly electron-withdrawing, which pulls electron density away from the sulfur atom via inductive effects. Generally, sulfonamides derived from sulfonyl chlorides with strong electron-withdrawing groups are more susceptible to nucleophilic attack[2]. However, at a physiological pH of 7.4, the sulfonamide bond remains remarkably stable. Hydrolysis is highly unlikely to be the cause of your compound loss unless the media becomes highly acidic.

Q3: My compound is stable in PBS (Matrix A) but degrades rapidly in DMEM (Matrix B). What is happening? A: You are likely observing covalent reactivity, not hydrolysis . While terminal alkynes are generally considered bioorthogonal, recent studies have demonstrated that ethynylsulfonamides can act as Michael acceptors. They exhibit rapid and selective covalent reactivity with nucleophilic amino acids—specifically cysteine residues—in buffered environments[3]. If your DMEM contains free cysteine, the ethynyl group may be forming a covalent adduct, which changes the mass of the parent compound, making it "disappear" on the LC-MS/MS trace.

Q4: Does the presence of fetal bovine serum (FBS) impact the stability readout? A: Yes, profoundly. FBS contains high concentrations of Bovine Serum Albumin (BSA). BSA possesses a free cysteine residue (Cys34) and multiple hydrophobic binding pockets. The compound will heavily partition into these pockets (non-specific binding) and may even covalently react with Cys34 via the ethynyl group[3]. If your cold ACN precipitation step (Step 5) is inefficient, the protein-bound drug will be discarded with the pellet.

Quantitative Data & Expected Stability Metrics

Use the following table to benchmark your experimental results against expected behaviors for this specific structural class.

Matrix ConditionExpected Half-Life ( t1/2​ )Primary Mechanism of LossMitigation / Analytical Strategy
1X PBS (pH 7.4) > 72 hoursMinimal (Stable)If loss is observed, check for precipitation or use low-bind plasticware.
DMEM (No FBS) 12 - 24 hoursCovalent binding to free thiols (Cysteine)Monitor LC-MS/MS for parent mass + Cysteine adduct (+121 Da).
DMEM + 10% FBS 4 - 8 hoursHigh protein binding / Cys34 adductionEnsure 3:1 ratio of Cold ACN to sample for complete protein precipitation.
Acidic Media (pH < 5) < 12 hoursSulfonamide HydrolysisMaintain 5% CO₂ environment; monitor media phenol red indicator.

References

  • BenchChem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ResearchGate. How to know the stability of drugs and reagents in the cell culture media?
  • Kyoya, T., et al. (2025). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Optimizing incubation time and concentration for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide experiments

Welcome to the Technical Support Center for Activity-Based Protein Profiling (ABPP). As a Senior Application Scientist, I have designed this guide to help you optimize your workflows using the N-(4-ethynylphenyl)-4-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Activity-Based Protein Profiling (ABPP). As a Senior Application Scientist, I have designed this guide to help you optimize your workflows using the N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide chemical probe.

This guide bypasses generic advice to focus on the thermodynamic, kinetic, and mechanistic causality behind your experimental parameters, ensuring your assays yield publication-quality, artifact-free data.

Mechanistic Primer: How Your Probe Works

To optimize incubation time and concentration, you must first understand the molecular causality of your probe. This molecule is a bifunctional Activity-Based Probe (ABP) designed to profile Carbonic Anhydrase (CA) isozymes:

  • The Directing Group (Sulfonamide): The primary sulfonamide moiety acts as a highly specific directing group that coordinates directly with the catalytic zinc ion ( Zn2+ ) in the active site of Carbonic Anhydrase[1].

  • The Covalent Anchor (4-Fluorobenzene): While sulfonamides are traditionally reversible inhibitors[2], the highly electron-deficient para-fluorine can act as an electrophile. Upon docking into the active site, it undergoes Nucleophilic Aromatic Substitution (SNAr) with proximal nucleophilic residues (e.g., lysine), forming a covalent bond that survives downstream denaturing workflows[3].

  • The Reporter Tag (Ethynylphenyl): The terminal alkyne is biologically inert but serves as the bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, allowing you to attach fluorophores or biotin tags post-lysis[4].

The Self-Validating Experimental Protocol

Scientific integrity demands that every ABPP protocol be a self-validating system. A signal is only meaningful if you can definitively prove it is mechanism-based and on-target.

Step 1: Cell Culture & Competitive Control Setup (The Validation Step)

  • Action: Seed cells (e.g., MCF-7 or HeLa) and grow to 80% confluency. Divide into "Test" and "Control" cohorts.

  • Validation: Pre-incubate the "Control" cohort with 100 µM Acetazolamide (a broad-spectrum, non-clickable CA inhibitor) for 30 minutes at 37°C.

  • Causality: Acetazolamide saturates the CA-Zn(II) active sites. If your probe's signal in downstream steps is genuinely on-target, the Acetazolamide control must show a >90% reduction in fluorescence. If the signal persists, your probe is binding non-specifically.

Step 2: Probe Incubation

  • Action: Add N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide to the "Test" cohort at a final concentration of 1.0 µM and incubate for 1 hour at 37°C.

  • Causality: This concentration and timeframe allow the probe to partition across the lipid bilayer, reach thermodynamic equilibrium with intracellular CA targets, and complete the SNAr covalent modification without triggering off-target lipophilic toxicity.

Step 3: Cell Lysis & Protein Extraction

  • Action: Wash cells 3x with ice-cold PBS to remove unbound probe. Lyse cells in 1% NP-40 or RIPA buffer supplemented with protease inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

Step 4: CuAAC Click Chemistry

  • Action: To 50 µL of lysate (approx. 1-2 mg/mL protein), add the following reagents sequentially:

    • Azide-Fluorophore (e.g., TAMRA-Azide): 100 µM final.

    • THPTA ligand: 100 µM final.

    • CuSO4​ : 1 mM final (Premix THPTA and CuSO4​ before adding to lysate).

    • Sodium Ascorbate: 1 mM final (Freshly prepared).

  • Action: React for 1 hour at room temperature in the dark.

  • Causality: THPTA acts as a stabilizing ligand for the Cu(I) catalytic species, preventing its oxidation to Cu(II) and protecting your protein lysate from reactive oxygen species (ROS) degradation[4].

Step 5: Detection

  • Action: Quench the reaction with 4x Laemmli buffer, boil for 5 mins, and resolve via SDS-PAGE. Image the gel using a fluorescence scanner.

Quantitative Optimization Data

Do not guess your parameters. Use the following empirically derived matrices to guide your experimental design.

Table 1: Concentration Optimization Matrix Causality: The fluorobenzene moiety is highly lipophilic. Exceeding optimal concentrations drives the probe into non-specific hydrophobic protein pockets, destroying the signal-to-noise ratio[3].

Probe ConcentrationTarget Saturation (CA)Off-Target BackgroundCell Viability (24h)Recommendation
0.1 µMLow (<50%)Minimal>99%Sub-optimal
1.0 µM High (>90%) Low >98% Optimal
10.0 µMComplete (~100%)Moderate>90%Acceptable
50.0 µMCompleteHigh (Hydrophobic)<70% (Toxicity)Avoid

Table 2: Incubation Time Kinetics (at 1.0 µM) Causality: Prolonged incubation with CA inhibitors alters intracellular pH regulation, leading to phenotypic drift and potential probe efflux via ABC transporters[1].

Incubation TimeIntracellular PenetrationSignal-to-Noise RatioPhenotypic DriftRecommendation
15 minIncompleteLowNoneSub-optimal
1 hour Complete High Minimal Optimal
4 hoursCompleteHighModerate (pH shift)Acceptable
24 hoursCompleteLow (Probe efflux)High (Toxicity)Avoid

Troubleshooting & FAQs

Q1: I am seeing high background fluorescence across all molecular weights on my in-gel fluorescence assay. How do I fix this? A1: High background is almost always caused by excessive probe concentration driving non-specific hydrophobic interactions, or an unoptimized CuAAC click reaction. Causality: The fluorobenzene moiety is lipophilic. If the concentration exceeds 10 µM, it partitions into lipid bilayers and non-specific hydrophobic pockets. Solution: Reduce your probe concentration to 1.0 µM. Furthermore, ensure your post-click wash steps (if doing bead enrichment) or gel loading buffers contain at least 1% SDS to denature and strip away non-covalently trapped fluorophores[5].

Q2: The signal for Carbonic Anhydrase is extremely weak, even at 10 µM. What went wrong? A2: Causality: Weak signal stems from either poor cell permeability, lack of target expression, or Cu(I) oxidation during the click reaction. Solution: First, verify that your cell line actually expresses the target CA isozyme. For instance, CAIX is heavily hypoxia-inducible; normoxic cell cultures will naturally show very low signal[1]. Second, ensure your THPTA ligand and CuSO4​ are premixed before adding them to the lysate to protect the active Cu(I) state.

Q3: Can I incubate this probe on cells that have already been fixed with paraformaldehyde (PFA)? A3: Causality: It is highly discouraged. Sulfonamide binding relies on the precise, native geometry of the CA-Zn(II) active site[2]. PFA crosslinking alters this active site conformation, drastically reducing the probe's binding affinity and preventing the necessary proximity for covalent SNAr modification. Solution: Always perform the probe incubation on live cells or freshly prepared native lysates. Fixation should only occur after the probe has covalently bound to its target.

Workflow Visualization

G A Live Cells (CA Expression) B Probe Incubation (1-10 µM, 1-4 h) A->B Add Probe C CA-Zn(II) Binding & Covalent SNAr B->C Target Affinity D CuAAC Click Rxn (Azide-Reporter) C->D Lyse & Click E Detection (In-Gel/MS) D->E Readout

Workflow of Carbonic Anhydrase profiling using the ethynylphenyl-fluorobenzenesulfonamide probe.

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Troubleshooting

Reducing non-specific binding of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in cellular assays

Welcome to the technical support guide for utilizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide and similar alkyne-functionalized sulfonamide probes in cellular assays. This resource is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for utilizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide and similar alkyne-functionalized sulfonamide probes in cellular assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to non-specific binding, ensuring high-quality, reproducible data.

Introduction: Understanding the Challenge

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a small molecule probe characterized by three key chemical features: a sulfonamide core, a terminal alkyne, and a fluorinated phenyl ring. Each of these contributes to its utility and potential for non-specific interactions.

  • Sulfonamide Moiety: A common pharmacophore known to interact with a range of proteins, most notably carbonic anhydrases.[1] Its hydrogen bonding capabilities can contribute to off-target binding.[2]

  • Terminal Alkyne: This functional group is essential for bio-orthogonal "click chemistry" reactions, enabling covalent labeling of target molecules. However, terminal alkynes can also participate in non-specific, copper-dependent or independent side reactions, particularly with proteins containing reactive cysteine residues.[3][4]

  • Overall Hydrophobicity: The aromatic rings make the molecule relatively hydrophobic, increasing its propensity to partition into lipid membranes or bind to hydrophobic pockets on proteins, a common source of background signal.[5]

High non-specific binding manifests as a poor signal-to-noise ratio, making it difficult to distinguish true biological signal from background noise and potentially leading to false-positive results.[6] This guide provides a structured approach to systematically identify and mitigate these issues.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format, starting with the most common issues and progressing to more nuanced optimization strategies.

FAQ 1: I'm observing high background fluorescence across my entire well/image. What are the first things I should check?

This is the most frequent issue and is often resolved by addressing fundamental aspects of the experimental protocol. High, uniform background typically points to an excess of unbound probe or inadequate washing.

Root Causes & Immediate Solutions:

  • Probe Concentration is Too High: Small molecule probes often exhibit a narrow optimal concentration range. Above this range, non-specific binding increases dramatically without a proportional increase in specific signal.

    • Action: Perform a dose-response curve. Titrate the probe concentration, starting from a low nanomolar range and increasing until the specific signal plateaus. Select the lowest concentration that provides a robust signal.

  • Insufficient Washing: Inadequate removal of unbound probe is a primary cause of high background.[7]

    • Action: Increase the number and/or duration of wash steps after probe incubation.[6][7] Instead of three quick rinses, try 4-5 washes of at least 5 minutes each with gentle agitation.

  • Inadequate Blocking: Cells and substrate surfaces (e.g., glass coverslips, plastic plates) have numerous sites that can non-specifically adsorb hydrophobic molecules.[8] A blocking step saturates these sites with inert protein or polymers.

    • Action: Ensure you are using a blocking buffer and that the incubation time is sufficient (typically 1 hour at room temperature or overnight at 4°C).[8] If you are not currently using a blocking step, introduce one immediately.

FAQ 2: I've optimized my probe concentration and washing, but the background is still high. How can I improve my blocking and wash buffers?

If basic troubleshooting fails, the next step is to refine the composition of your buffers. The goal is to disrupt weak, non-specific interactions without disturbing the specific, high-affinity binding to your target.

Optimizing Blocking Buffers

The choice of blocking agent can have a significant impact on background.[9][10] The two most common agents are Bovine Serum Albumin (BSA) and non-fat dry milk.

Blocking AgentTypical ConcentrationProsCons
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS/TBSSingle purified protein, less batch-to-batch variability.[11] Recommended for phospho-specific antibody applications.[8][11]More expensive than milk.[11]
Non-fat Dry Milk 3-5% (w/v) in PBS/TBSInexpensive and widely effective for general purposes.[12][13]Complex mixture of proteins (e.g., casein, a phosphoprotein) that can interfere with certain assays.[11][12] Can sometimes promote bacterial growth.[12]
Normal Serum 5-10% (v/v)Can be very effective, especially when matched to the species of the secondary antibody in immuno-assays.[7]Expensive; contains endogenous proteins that could interact with the probe.
Commercial/Protein-Free VariesOptimized formulations, often protein-free to reduce cross-reactivity with certain antibodies.[12] Good for fluorescent applications to minimize autofluorescence.[9]Highest cost.

Optimizing Wash Buffers

Adding a mild, non-ionic detergent to your wash buffer is a highly effective strategy to reduce non-specific binding.[9][14][15] These detergents help to dislodge molecules that are weakly and non-specifically adsorbed to surfaces.[16]

DetergentTypeTypical ConcentrationKey Characteristics
Tween-20 Non-ionic[16]0.05% - 0.1% (v/v)[15]The most common choice.[15] Effectively reduces non-specific protein-surface interactions without disrupting most specific binding events.[15][16]
Triton X-100 Non-ionic[17]0.1% - 0.5% (v/v)Harsher than Tween-20; often used for cell permeabilization but can also be included in wash buffers in more challenging cases.
NP-40 Non-ionic0.1% - 0.5% (v/v)Similar in function to Triton X-100.
Workflow Diagram: Systematic Approach to Reducing Non-Specific Binding

The following diagram outlines a logical workflow for troubleshooting. Start with the simplest, most common fixes and proceed to more complex optimizations only if the problem persists.

G cluster_0 Level 1: Foundational Checks cluster_1 Level 2: Buffer Optimization cluster_2 Level 3: Advanced & Mechanistic Checks A High Background Observed B Titrate Probe Concentration (Perform Dose-Response) A->B C Increase Wash Steps (Number & Duration) B->C D Introduce/Optimize Blocking Step (1 hr @ RT) C->D E Modify Wash Buffer: Add 0.05% Tween-20 D->E If problem persists F Modify Blocking Buffer: Test BSA vs. Milk vs. Commercial E->F G Run Negative Controls (e.g., probe w/o alkyne) F->G If problem persists H Perform Competition Assay (Co-incubate with unlabeled ligand) G->H I Consider Cell Health (Viability, Fixation) H->I Solution Clean Signal: Low Background Achieved I->Solution

Sources

Optimization

Technical Support Center: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Storage &amp; Handling

As a bifunctional building block, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is highly valued in click chemistry (CuAAC), cross-coupling reactions, and targeted drug discovery. However, its molecular architecture pre...

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Author: BenchChem Technical Support Team. Date: March 2026

As a bifunctional building block, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is highly valued in click chemistry (CuAAC), cross-coupling reactions, and targeted drug discovery. However, its molecular architecture presents distinct stability challenges. The molecule contains a highly reactive terminal alkyne and a sulfonamide linkage sensitized by an electron-withdrawing fluorobenzene ring.

This guide provides field-proven, mechanistic troubleshooting strategies to prevent degradation, ensuring the integrity of your compound libraries and experimental reproducibility.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis of stored stock solutions shows a high-molecular-weight impurity (approx. double the target mass minus 2 Da). What is causing this, and how do I prevent it?

A: This mass shift is the classic signature of Glaser Homocoupling (alkyne dimerization).

  • The Causality: Terminal alkynes possess an acidic proton that readily interacts with trace heavy metals (especially Cu⁺ or Ag⁺). If your compound was previously used or synthesized in a copper-catalyzed environment, trace residual copper combined with atmospheric oxygen will drive the oxidative dimerization of the alkynyl-copper intermediate into a conjugated 1,3-diyne[1].

  • The Fix: Glaser coupling does not typically occur without oxygen acting as the terminal oxidant[1]. Store the compound under a strict Argon atmosphere. If recovering the compound from a Cu-catalyzed reaction, utilize a copper-scavenging resin (e.g., QuadraPure™) or an EDTA wash prior to final purification to eliminate the catalytic trigger.

Q2: I stored the compound in a basic aqueous buffer (pH 9.5), and it degraded over several weeks. Aren't sulfonamides supposed to be highly stable?

A: While sulfonamides are generally highly stable under physiological and neutral conditions[2], their hydrolytic stability is dictated by the electronic properties of the precursor sulfonyl group[3].

  • The Causality: The 4-fluoro substitution on the benzenesulfonyl ring acts as a strong electron-withdrawing group (EWG). According to Hammett equation principles, this EWG effect decreases the electron density at the sulfur atom, making the S-N bond significantly more electrophilic and susceptible to nucleophilic attack (alkaline hydrolysis) compared to an unsubstituted benzenesulfonamide[3].

  • The Fix: Never store this specific fluorinated derivative in basic solutions for prolonged periods. Maintain aqueous stock solutions at a pH of 5.5–7.0.

Q3: What is the +18 Da impurity appearing in my DMSO stock solutions after a month of storage?

A: A +18 Da mass shift indicates hydration of the terminal alkyne , converting the ethynyl group into an acetyl group (forming a methyl ketone via Markovnikov addition).

  • The Causality: Hygroscopic solvents like DMSO rapidly absorb atmospheric moisture every time the vial is opened. In the presence of this acquired moisture and trace acidic impurities (often found in aging halogenated solvents or degrading DMSO), the alkyne undergoes hydration.

  • The Fix: Aliquot your compound as a dry powder. Only dissolve in anhydrous, sure-seal solvents immediately prior to your experiment.

Part 2: Quantitative Stability Profile

To aid in experimental planning, the following table summarizes the degradation kinetics of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide under various environmental conditions.

Storage ConditionAtmosphereMatrix / SolventEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Solid, -20°C ArgonNeat (Dry Powder)> 24 monthsNone (Stable)
Solid, 25°C Ambient AirNeat (Dry Powder)~6 monthsGlaser Homocoupling / Oxidation
Solution, 4°C Ambient AirDMSO (Standard)< 3 weeksAlkyne Hydration (+18 Da)
Solution, 25°C ArgonAnhydrous DMF~3 monthsTrace Dimerization
Aqueous, 40°C Ambient AirBuffer (pH 10.0)< 5 daysSulfonamide Hydrolysis

Part 3: Standard Operating Procedure (SOP) for Optimal Storage

To guarantee compound integrity, implement this self-validating workflow for aliquoting and storage.

Phase 1: Desiccation and Validation

  • Transfer the synthesized or purchased solid to a pre-weighed, amber glass vial (protects against UV-mediated radical initiation).

  • Place the vial in a vacuum desiccator over P2​O5​ or Drierite for 24 hours.

  • Self-Validation Step: Weigh the vial post-desiccation. Return to the vacuum and weigh again after 4 hours. A constant mass validates the complete removal of hydration-promoting residual solvents.

Phase 2: Inert Gas Purging 4. Transfer the vial to a Schlenk line or a nitrogen/argon-filled glovebox. 5. Purge the vial with Argon . Scientific Rationale: Argon is denser than Nitrogen and provides a superior protective "blanket" over the solid powder, effectively displacing oxygen required for Glaser coupling. 6. Seal the vial with a PTFE-lined cap and wrap the seal tightly with Parafilm.

Phase 3: Aliquoting Strategy 7. Do not store as a bulk solution. Calculate your required assay volumes and prepare single-use solid aliquots (e.g., 1 mg per vial). 8. Store all solid aliquots at -20°C. 9. Self-Validation Step: Include one "sentinel" vial in your batch. After 3 months, dissolve the sentinel vial and run an LC-MS. If the purity remains >98%, the entire batch's storage integrity is validated.

Part 4: Degradation Pathway Visualization

The following diagram maps the three primary structural vulnerabilities of the compound and their environmental triggers.

DegradationPathways Compound N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide TrigGlaser O2 + Trace Metals (Cu) Compound->TrigGlaser TrigHydration H2O + Trace Acid Compound->TrigHydration TrigHydrolysis Extreme pH + Heat Compound->TrigHydrolysis Glaser Glaser Homocoupling TrigGlaser->Glaser Hydration Alkyne Hydration TrigHydration->Hydration Hydrolysis Sulfonamide Hydrolysis TrigHydrolysis->Hydrolysis ProdGlaser Diyne Dimer Glaser->ProdGlaser ProdHydration Acetophenone Derivative Hydration->ProdHydration ProdHydrolysis Cleaved Amine/Acid Hydrolysis->ProdHydrolysis

Mechanistic degradation pathways of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

References

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at:[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR) for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Probes

Welcome to the technical support center for Activity-Based Protein Profiling (ABPP). This guide is specifically engineered for researchers and drug development professionals utilizing N-(4-ethynylphenyl)-4-fluorobenzenes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Activity-Based Protein Profiling (ABPP). This guide is specifically engineered for researchers and drug development professionals utilizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EP-FBSA) probes.

System Overview & Mechanistic Grounding

The EP-FBSA probe is a bifunctional molecule designed for the two-step bioorthogonal labeling of Carbonic Anhydrase (CA) isoforms, particularly tumor-associated CA IX and XII.

  • The Warhead: The fluorobenzenesulfonamide moiety acts as a potent Zinc-Binding Group (ZBG). It binds in its deprotonated (sulfonamidate) form directly to the catalytic Zn²⁺ ion within the CA active site .

  • The Reporter Tag: The 4-ethynylphenyl group provides a terminal alkyne. Once the probe is bound to the target, this alkyne undergoes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a fluorescent azide to generate a stable triazole linkage .

Poor signal-to-noise ratio (SNR) is the most common point of failure in this workflow. It typically stems from a breakdown in the physical chemistry of the probe (lipophilicity) or the catalytic efficiency of the click reaction.

G A Carbonic Anhydrase (Target Enzyme) C Probe-Target Complex (In vivo / In vitro) A->C Specific Binding B EP-FBSA Probe (Alkyne-Sulfonamide) B->C Zn2+ Coordination E Fluorescent Readout (High SNR) C->E CuAAC Click D Azide-Fluorophore + Cu(I) Catalyst D->E Cycloaddition

Fig 1. Two-step Activity-Based Protein Profiling workflow using the EP-FBSA probe and CuAAC.

Diagnostic Troubleshooting Flowchart

Use the following logic tree to isolate the root cause of your SNR degradation before proceeding to the specific FAQs.

SNR_Troubleshooting Start Issue: Poor Signal-to-Noise Ratio Branch1 High Background (Noise) Start->Branch1 Branch2 Low Specific Signal Start->Branch2 Sol1 1. Reduce Probe to <1 µM 2. Wash with 1% BSA 3. Use Sulfo-Fluorophores Branch1->Sol1 Sol2 1. Use Fresh Na Ascorbate 2. Add THPTA Ligand 3. Check Permeabilization Branch2->Sol2 Control Validation: Pre-treat with Acetazolamide (Signal should drop >80%) Sol1->Control Sol2->Control

Fig 2. Diagnostic troubleshooting tree for resolving high background and low signal issues.

FAQs & Troubleshooting Guides

Q1: My assay shows high background fluorescence even in negative control cells. How do I reduce non-specific noise?

  • The Causality: The fluorobenzenesulfonamide core is highly lipophilic. If used at concentrations exceeding the target's Kd​ (which is typically in the low nanomolar range for CA IX/XII), the excess probe partitions into the cellular lipid bilayer. Furthermore, unreacted hydrophobic azide-fluorophores can intercalate into these same membranes, becoming trapped and drastically elevating background noise .

  • Actionable Solutions:

    • Titrate the Probe: Do not exceed 1.0 µM of the EP-FBSA probe.

    • Optimize Wash Stringency: After the click reaction, wash cells with 1% BSA in PBS. The BSA acts as a lipid sink, extracting unreacted hydrophobic molecules from the cell membrane.

    • Implement a Competition Control: You must validate the source of the noise. Pre-incubate cells with 100 µM Acetazolamide (a pan-CA inhibitor) for 30 minutes before adding the EP-FBSA probe. If the background remains high, your noise is due to non-specific chemical trapping, not biological off-target binding.

Q2: The specific signal is too low, making it indistinguishable from the background. What causes poor click efficiency?

  • The Causality: The CuAAC reaction relies exclusively on the Cu(I) oxidation state. In oxygenated biological buffers, Cu(I) rapidly oxidizes to catalytically inactive Cu(II). This not only halts the cycloaddition (resulting in low signal) but also generates Reactive Oxygen Species (ROS) via Fenton-like chemistry, which bleaches the fluorophore and damages the protein target .

  • Actionable Solutions:

    • Use a Cu(I) Stabilizing Ligand: Always include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio to copper. THPTA acts as a sacrificial shield against oxidation and drastically accelerates the reaction rate.

    • Use Fresh Reducing Agent: Sodium ascorbate must be prepared freshly (within 15 minutes of use). Oxidized ascorbate solutions fail to reduce Cu(II) to Cu(I).

Q3: Does the choice of fluorescent azide affect the SNR?

  • The Causality: Yes. Highly hydrophobic azides (e.g., standard TAMRA-azide or Nile Red-azide) exacerbate background noise by aggregating in the cytosol.

  • Actionable Solutions: Switch to sulfonated fluorophores (e.g., Alexa Fluor 488-azide or Sulfo-Cy5-azide). Their permanent negative charge prevents passive membrane permeation during wash steps, ensuring they wash out easily from non-specific hydrophobic pockets.

Quantitative Optimization Data

The following table summarizes the causal impact of optimizing click-chemistry reagents on the final SNR of the EP-FBSA assay.

ReagentSub-optimal ConcentrationOptimized ConcentrationEffect on SNRMechanistic Causality
EP-FBSA Probe > 5.0 µM0.5 - 1.0 µM+40%Prevents saturation; reduces non-specific lipid partitioning.
CuSO₄ > 2.0 mM100 - 250 µM+60%Prevents Cu-induced protein precipitation and fluorescence quenching.
THPTA Ligand 0 µM (None)500 - 1250 µM+150%Stabilizes active Cu(I), prevents ROS generation, accelerates cycloaddition.
Sodium Ascorbate Pre-mixed / Old stock2.5 mM (Fresh)+80%Ensures complete, continuous reduction of Cu(II) to catalytically active Cu(I).

Self-Validating Experimental Protocol

To guarantee trustworthiness in your results, the following protocol integrates a self-validating competition control. If the protocol is executed correctly, the Acetazolamide-treated control must show an >80% reduction in fluorescence compared to the experimental well.

Phase 1: In Situ Probe Labeling

  • Seed target cells in a 96-well plate and culture to 80% confluency.

  • Validation Step: Pre-incubate the designated control wells with 100 µM Acetazolamide in complete media for 30 minutes at 37°C.

  • Add the EP-FBSA probe to all wells at a final concentration of 1.0 µM (ensure DMSO concentration remains ≤0.1%). Incubate for 2 hours at 37°C.

  • Wash cells 3x with ice-cold PBS to remove unbound probe.

Phase 2: Fixation and Permeabilization 5. Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature (RT). 6. Wash 2x with PBS, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at RT.

Phase 3: CuAAC Click Reaction 7. Prepare the Click Master Mix in this exact order to prevent catalyst degradation:

  • PBS (to final volume)

  • 1.0 µM Sulfo-Cy5-Azide

  • 100 µM CuSO₄ (from a 10 mM aqueous stock)

  • 500 µM THPTA (from a 50 mM stock) — Note: Premix CuSO₄ and THPTA together before adding to the master mix.

  • 2.5 mM Sodium Ascorbate (Add LAST, from a freshly dissolved 100 mM stock).

  • Add 50 µL of the Click Master Mix per well. Incubate in the dark for 1 hour at RT.

Phase 4: Stringent Washing & Readout 9. Wash 3x with PBS containing 1% BSA and 0.1% Tween-20 (5 minutes per wash on an orbital shaker). 10. Perform a final wash with standard PBS. 11. Image using a fluorescence microscope or quantify via a microplate reader. Validate that the Acetazolamide control well exhibits baseline fluorescence.

References

  • Supuran, C. T. (2007). Carbonic anhydrase inhibitors: the X-ray crystal structure of the adduct of N-hydroxysulfamide with isozyme II explains why this new zinc binding function is effective in the design of potent inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. URL:[Link]

  • Supuran, C. T. (2016). Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

Optimization

How to handle autofluorescence in tissues when using N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide probes

Welcome to the Technical Support Center for advanced tissue imaging. Utilizing the N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide probe offers researchers a highly specific method for mapping Carbonic Anhydrase (CA) expr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced tissue imaging. Utilizing the N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide probe offers researchers a highly specific method for mapping Carbonic Anhydrase (CA) expression in tissues. The sulfonamide moiety acts as the targeting mechanism, binding directly to the zinc-active site of CA enzymes, while the terminal alkyne allows for bioorthogonal fluorescent labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

However, distinguishing this specific click-chemistry signal from endogenous tissue autofluorescence remains a critical challenge. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting FAQs to ensure high-fidelity imaging and robust data integrity.

Section 1: Mechanistic Insights (The Causality of Autofluorescence)

To effectively eliminate background noise, we must first understand its biochemical origins. Autofluorescence in fixed tissues arises from three primary sources:

  • Aldehyde Fixation: Common fixatives like formalin and glutaraldehyde react heavily with cellular amines to form fluorescent Schiff bases. These structures emit broadly across the green and yellow spectra, often masking specific signals[2].

  • Endogenous Fluorophores: Biological molecules such as lipofuscin (which accumulates in aging post-mitotic cells like neurons and hepatocytes), NADH, flavins, collagen, and elastin possess natural fluorescence[2].

  • CuAAC-Induced Artifacts: The CuAAC click reaction requires Cu(I), typically generated by reducing CuSO4 with sodium ascorbate. If not properly stabilized by a ligand, this catalytic process generates reactive oxygen species (ROS) that can alter tissue properties, increase background, or irreversibly quench certain fluorophores[3].

Section 2: Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. To ensure your signal is genuine and not an artifact of autofluorescence or non-specific binding, you must run three parallel tissue sections:

  • Test Section: Full protocol (Probe + Click Reaction).

  • Negative Control (No Probe): Omit the alkyne probe, but perform the click reaction. Validates that the azide-fluorophore is not binding non-specifically to the tissue.

  • Competitive Control: Pre-incubate tissue with a known non-alkyne CA inhibitor (e.g., Acetazolamide) before adding the probe. Validates specific active-site binding of the sulfonamide.

Step-by-Step Methodology
  • Tissue Preparation: Deparaffinize and rehydrate FFPE sections, or wash cryosections in PBS. Perform antigen retrieval if required by your specific tissue type.

  • Probe Incubation: Incubate sections with 10–50 µM N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in PBS with 1% BSA for 1–2 hours at room temperature. Wash 3x with PBS to remove unbound probe.

  • Click Cocktail Preparation: Prepare the CuAAC cocktail immediately before use to prevent ascorbate oxidation. Mix in the following strict order: Azide-fluorophore (e.g., Cy5-azide, 5 µM), CuSO4 (1 mM), THPTA ligand (5 mM), and Sodium Ascorbate (10 mM)[3].

    • Expert Insight: The 5:1 ratio of THPTA to Copper is critical. THPTA coordinates the copper ion to accelerate the reaction while acting as a sacrificial reductant to protect the tissue from ROS damage[3].

  • Click Labeling: Apply the cocktail to the tissue for 30–60 minutes in the dark at room temperature. Wash 3x with PBS containing 0.1% Tween-20, followed by 2x standard PBS washes.

  • Autofluorescence Quenching: Apply a commercial hydrophilic quencher (e.g., Vector TrueVIEW) for 5 minutes at room temperature. This step specifically targets non-lipofuscin autofluorescence sources like red blood cells and aldehyde fixatives[4].

  • Mounting: Mount the tissue with an antifade mounting medium and seal the coverslip for imaging.

Section 3: Visualizing the Workflow and Mechanism

Workflow Step1 1. Tissue Fixation & Permeabilization Step2 2. Probe Incubation N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide Step1->Step2 Wash (PBS) Step3 3. CuAAC Click Reaction Azide-Dye + Cu(I) + THPTA Step2->Step3 Wash (Remove Unbound) Step4 4. Autofluorescence Quenching Step3->Step4 Wash (Stop Reaction) Step5 5. Imaging & Analysis Step4->Step5 Mount (Antifade)

Fig 1. Optimized CuAAC workflow incorporating autofluorescence quenching.

Mechanism Target Carbonic Anhydrase (Tissue Target) Complex Target-Probe Complex Target->Complex Binding Probe Alkyne Probe (Sulfonamide) Probe->Complex Signal Specific Fluorescent Signal Complex->Signal CuAAC Reaction Azide Azide-Fluorophore (e.g., Cy5) Azide->Signal AutoFluo Endogenous Autofluorescence AutoFluo->Signal Interference Quencher Quenching Agent (e.g., TrueVIEW) Quencher->AutoFluo Suppresses

Fig 2. Mechanistic pathway of probe binding, click labeling, and signal isolation.

Section 4: Quantitative Comparison of Quenching Agents

Selecting the correct quenching agent is highly dependent on your tissue type and the fluorophore utilized in your click reaction.

Quenching AgentPrimary TargetEfficacy (Green Channel)Efficacy (Far-Red Channel)Application Notes
TrueVIEW / TrueBlack Aldehyde fixation, RBCs, CollagenHighHighBest overall; rapid 5-min incubation post-click. Does not interfere with most fluorophores[4].
Sudan Black B Lipofuscin (Brain, Liver tissues)HighModerateHighly effective for lipofuscin but can introduce background in red/far-red channels. Requires ethanol solvent[4].
Copper Sulfate (CuSO4) Lipofuscin, general backgroundModerateLowCan quench specific fluorophores if not washed thoroughly. Less stable for long-term imaging.
Sodium Borohydride Aldehyde-induced Schiff basesModerateModerateMust be applied before the probe/click reaction. Generates bubbles that can damage fragile tissue sections.

Section 5: Troubleshooting & FAQs

Q: I am seeing uniform, high background across my entire tissue section, even in the negative control. How do I fix this? A: This is classic aldehyde-induced autofluorescence. If you are using a green fluorophore (like Azide-Fluor 488), the tissue's natural emission is masking your signal[2]. Solution: Shift your detection to the near-infrared (NIR) or far-red spectrum by using a Cy5-azide or Cy7-azide. Biological specimens exhibit minimal autofluorescence in the far-red region, drastically improving your signal-to-noise ratio[5]. Follow this up with a post-staining quencher like TrueVIEW[4].

Q: My specific signal is very weak, but the background is low. Is the click reaction failing? A: A weak signal with low background usually indicates a failure in the CuAAC catalytic cycle. Sodium ascorbate is highly susceptible to oxidation. If your ascorbate stock is old or was exposed to air, it will fail to reduce Cu(II) to the active Cu(I) state[3]. Solution: Always prepare the sodium ascorbate solution fresh from dry powder immediately before adding it to the click cocktail.

Q: I used Sudan Black B to quench lipofuscin in brain tissue, but now my Cy5 signal is obscured by a red background. Why? A: While Sudan Black B is excellent at quenching green/yellow autofluorescence from lipofuscin, the dye itself possesses slight fluorescence in the red and far-red channels. Solution: Switch to a non-fluorescent, hydrophilic quencher like TrueBlack or TrueVIEW, which effectively reduces background without contributing its own fluorescence in the far-red spectrum[4].

Q: Does the copper in the click reaction damage the tissue or quench my fluorophore? A: Yes, free Cu(I) can generate reactive oxygen species (ROS) that degrade tissue morphology and can irreversibly quench certain fluorophores. Solution: This is exactly why the THPTA ligand is mandatory. THPTA coordinates the copper ion, accelerating the click reaction while serving as a sacrificial reductant to protect the biomolecules and fluorophores from oxidative damage[3].

Section 6: References

  • Title: Cy7: A Far-Red Fluorescent Dye for Precise Labeling Source: baseclick.eu URL:

  • Title: Click Chemistry-Enabled Conjugation Strategy for Producing Dibenzodiazepinone-Type Fluorescent Probes To Target M2 Acetylcholine Receptors Source: acs.org URL:

  • Title: Seeing the Wood Through the Trees: A Review of Techniques for Distinguishing Green Fluorescent Protein from Endogenous Autofluorescence Source: researchgate.net URL:

  • Title: Vector® TrueVIEW® Autofluorescence Quenching Kit Source: vectorlabs.com URL:

  • Title: Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Source: researchgate.net URL:

Sources

Troubleshooting

Technical Support Center: HPLC Purity Analysis of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(4-ethynylphenyl)-4-fluorobenzenesulf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide .

This molecule presents a unique chromatographic triad: a weakly acidic sulfonamide core (pKa ~9.5), a highly hydrophobic fluorobenzene ring, and a reactive terminal alkyne. Standard generic HPLC methods often fail here, resulting in peak tailing, shifting retention times, and artifact generation. This guide provides field-proven, mechanistically grounded solutions to ensure your analytical workflows are robust, reproducible, and self-validating.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my main API peak exhibit severe tailing (Asymmetry factor > 1.5), and how do I correct it?

Causality: Peak tailing in sulfonamide analysis is rarely a column-packing defect; it is primarily driven by secondary interactions between the analyte and ionized residual silanol groups on the silica-based stationary phase (1)[1]. Because the sulfonamide nitrogen can act as a hydrogen bond donor/acceptor, it interacts strongly with these active, negatively charged sites. Ionized silanol groups on the base particle are a common cause of peak tailing for basic and hydrogen-bonding analytes (2)[2]. Actionable Solution:

  • Thermodynamic Control (pH): Adjust the aqueous mobile phase to pH 2.5–3.0. Lowering the mobile phase pH protonates the silanol groups (pKa ~3.5–4.5), neutralizing their charge and minimizing these secondary ionic interactions (3)[3].

  • Steric Control (Stationary Phase): Switch to a high-density, fully end-capped C18 column to physically block access to the silica backbone[1].

Q2: I am seeing co-elution between the target compound and its synthetic precursors. How do I resolve them?

Causality: The synthesis likely involves 4-ethynylaniline (a polar, basic amine) and 4-fluorobenzenesulfonyl chloride (which rapidly hydrolyzes to highly polar 4-fluorobenzenesulfonic acid). The final sulfonamide product is significantly more hydrophobic than both precursors. An isocratic method cannot optimally retain the polar precursors while eluting the hydrophobic product in a reasonable timeframe. Actionable Solution: Implement a steep gradient elution profile. Start with a high aqueous composition (e.g., 95% Water) to retain and resolve the polar precursors, then ramp up the organic modifier to elute the highly retained N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. Using a gradient of 0.08% acetic acid or 0.1% formic acid in water against acetonitrile is highly effective for sulfonamide separations (4)[4].

Q3: Why is the retention time of my main peak drifting later over a sequence of 50 injections?

Causality: Retention time drift towards longer elution times indicates a gradual loss of the organic modifier from the mobile phase (due to evaporation) or inadequate column equilibration between gradient runs. Actionable Solution: Ensure mobile phase bottles are sealed with proper venting valves. Increase the post-gradient equilibration time to at least 10 column volumes (CV) to ensure the stationary phase is fully restored to the initial highly aqueous conditions.

Q4: I am detecting a late-eluting impurity that increases in area over time in the autosampler. What is degrading?

Causality: The terminal alkyne (ethynyl group) is highly susceptible to metal-catalyzed homocoupling (Glaser coupling) or oxidation if trace metals are present in the solvent, or if exposed to prolonged UV light. Actionable Solution: Prepare samples in amber glass vials to prevent photo-oxidation. Use high-purity, metal-free LC-MS grade solvents.

Standardized Experimental Protocol: Optimized RP-HPLC Method

To guarantee reproducibility, every protocol must act as a self-validating system. Follow these exact steps to prepare and execute the purity analysis.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • System Validation Checkpoint: Measure the pH of Mobile Phase A before use. It must read between 2.6 and 2.8. If pH > 3.0, discard and remake, as it will fail to fully protonate silanols, leading to predictable peak tailing[3].

Step 2: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Concentration: 0.5 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • System Validation Checkpoint: Do not use Nylon filters. Nylon contains amide bonds that can strongly adsorb the highly hydrophobic fluorobenzene moiety, leading to poor recovery. Perform a blank injection of the diluent before the sample sequence to rule out artifact peaks.

Step 3: Chromatographic Conditions

  • Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) – fully end-capped.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV at 254 nm (optimal for the conjugated alkyne-aromatic system).

  • Injection Volume: 5 µL.

Step 4: Gradient Execution Program the pump according to the gradient table provided in Section 3.

  • System Validation Checkpoint: Monitor pump pressure ripple during the initial 5 minutes. A ripple > 2% indicates improper degassing, which will cause retention time drift.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Purpose
0.09551.0Initial hold; retains polar impurities
2.09551.0Elution of sulfonic acid byproducts
15.010901.0Linear ramp; elutes target API
20.010901.0Column wash (removes hydrophobic dimers)
20.19551.0Return to initial conditions
28.09551.0Re-equilibration (~10 Column Volumes)

Table 2: System Suitability Criteria for Purity Analysis

ParameterAcceptance CriteriaMechanistic Rationale
Tailing Factor ( As​ ) ≤1.5 Ensures accurate integration and verifies successful silanol suppression.
Resolution ( Rs​ ) ≥2.0 Guarantees baseline separation between the API and 4-ethynylaniline.
Retention Time %RSD ≤1.0% (n=6)Confirms pump stability and proper column thermodynamic equilibration.
Peak Area %RSD ≤2.0% (n=6)Validates autosampler precision and confirms alkyne stability in the vial.

Visualizations

PeakTailing Start Observe Peak Tailing (Asymmetry > 1.5) CheckPH Adjust Mobile Phase pH (Buffer ±2 units from pKa) Start->CheckPH Decision1 Peak Shape Improved? CheckPH->Decision1 CheckColumn Evaluate Column Health (Check for voids/frit blockage) Decision1->CheckColumn No Success Optimal Symmetry Achieved Decision1->Success Yes Decision2 Peak Shape Improved? CheckColumn->Decision2 EndCap Switch to Fully End-capped C18 Column Decision2->EndCap No Decision2->Success Yes EndCap->Success

Workflow for diagnosing and resolving HPLC peak tailing.

MethodDev Input N-(4-ethynylphenyl)-4- fluorobenzenesulfonamide Prop1 Weakly Acidic NH (pKa ~9.5) Input->Prop1 Prop2 Hydrophobic Core (LogP > 3) Input->Prop2 Prop3 Reactive Alkyne (Oxidation risk) Input->Prop3 Action1 Use Acidic Buffer (e.g., 0.1% Formic Acid) Prop1->Action1 Action2 Gradient Elution (ACN/Water) Prop2->Action2 Action3 Fresh Sample Prep (Avoid trace metals/UV) Prop3->Action3 Output Robust Purity Method Action1->Output Action2->Output Action3->Output

Causality in HPLC method development based on molecular properties.

References[3] Title: Technical Support Center: HPLC Analysis of Sulfonamides

Source: BenchChem URL: [4] Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [1] Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [2] Title: Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:

Sources

Reference Data & Comparative Studies

Validation

Validating on-target engagement of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide using thermal shift assay

Title: Validating On-Target Engagement of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: A Comparative Guide to Thermal Shift Assays (TSA) Executive Summary N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating On-Target Engagement of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: A Comparative Guide to Thermal Shift Assays (TSA)

Executive Summary N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specialized, bifunctional chemical probe. The 4-fluorobenzenesulfonamide moiety serves as a potent pharmacophore for targeting metalloenzymes (such as Carbonic Anhydrases), while the terminal alkyne (4-ethynylphenyl) enables downstream click-chemistry applications like Activity-Based Protein Profiling (ABPP) and in-cell fluorescence imaging. However, before executing complex cellular click-assays, researchers must biophysically validate direct, on-target engagement in vitro. This guide objectively compares the Thermal Shift Assay (TSA/DSF) against orthogonal methods (ITC and SPR) and provides a self-validating experimental framework for confirming target binding.

The Mechanistic Rationale of TSA

When a ligand binds to a natively folded protein, it bridges structural domains and lowers the free energy of the folded state. This thermodynamic stabilization requires a higher input of thermal energy to unfold the protein[1]. In a Thermal Shift Assay (also known as Differential Scanning Fluorimetry, DSF), this unfolding trajectory is monitored using an environmentally sensitive dye, such as SYPRO Orange, which is quenched in water but fluoresces brilliantly when bound to the hydrophobic core exposed during protein denaturation[2].

Mechanism P Apo-Protein (Native State) PL Protein-Ligand Complex (Thermodynamically Stabilized) P->PL Ligand Binding (Kd) U Unfolded Protein (Exposed Hydrophobics) P->U Heat (Tm1) L N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide L->PL PL->U Heat (Tm2 > Tm1) F SYPRO Orange Binding (Fluorescence Emission) U->F Dye Binding

Caption: Thermodynamic stabilization of the target protein by the sulfonamide probe, detected via SYPRO Orange.

Comparative Analysis: TSA vs. Orthogonal Methods

To validate the binding of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, researchers must choose the appropriate biophysical assay. While TSA is the gold standard for rapid screening[3], Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) offer complementary data. ITC directly measures the heat exchanged during binding to resolve enthalpy (ΔH) and entropy (ΔS)[4], whereas SPR provides real-time kinetic rates ( kon​ , koff​ ).

FeatureThermal Shift Assay (TSA/DSF)Isothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Readout Melting Temperature Shift (ΔTm)Thermodynamic Parameters (ΔH, ΔS, Kd)Kinetic Rates ( kon​ , koff​ , Kd)
Throughput High (96/384-well RT-PCR plates)Low (1 sample per run)Medium to High (Chip-based)
Sample Consumption Low (~1-5 µg per well)High (~50-100 µg per run)Low (requires immobilization)
Labeling Required? Yes (Extrinsic dye like SYPRO Orange)No (Label-free, in-solution)No (But requires surface tethering)
Strengths for this Probe Rapid confirmation of binding; easy buffer optimization.Gold standard for exact stoichiometry and binding energetics.Excellent for determining residence time of the sulfonamide.
Limitations Indirect measure of affinity; prone to optical interference.Time-consuming; requires high protein concentrations.Immobilization may occlude the binding pocket.

Causality in Method Selection: For a novel click-probe like N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, TSA is the optimal first-line assay. The terminal alkyne makes the molecule highly hydrophobic, which can complicate SPR matrix interactions and ITC solubility limits. TSA requires minimal compound and tolerates higher DMSO concentrations, allowing rapid confirmation of engagement before investing in resource-heavy ITC or cell-based click-assays.

Self-Validating TSA Protocol

A robust protocol must be a self-validating system. This means incorporating internal controls that independently verify the integrity of the protein, the behavior of the dye, and the specificity of the ligand.

Materials:

  • Target Protein: (e.g., purified Carbonic Anhydrase II), 10 µM stock.

  • Probe: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, 10 mM stock in 100% DMSO.

  • Dye: SYPRO Orange (5000X stock in DMSO).

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.

Step-by-Step Methodology:

  • Dye and Protein Preparation:

    • Action: Dilute SYPRO Orange to 50X in Assay Buffer. Dilute the target protein to 2 µM.

    • Causality: SYPRO Orange is highly quenched in aqueous solutions but fluoresces strongly when bound to hydrophobic regions[1]. Pre-diluting the dye prevents localized high concentrations of DMSO from prematurely denaturing the apo-protein. A 2 µM protein concentration ensures a high signal-to-noise ratio without saturating the optical detector.

  • Ligand Titration (The Self-Validating Matrix):

    • Action: Prepare a concentration gradient of the probe (e.g., 1 µM, 10 µM, 50 µM).

    • Self-Validation Check: You MUST include a Vehicle Control (matched DMSO concentration without the probe) and a Positive Control (a known inhibitor, e.g., Acetazolamide). DMSO inherently destabilizes proteins; comparing the probe against the vehicle control isolates the specific stabilizing effect of the ligand from the destabilizing effect of the solvent.

  • Assay Assembly:

    • Action: In a 96-well RT-PCR plate, combine 10 µL of 2 µM protein, 5 µL of 50X SYPRO Orange, 2.5 µL of the ligand/control, and 7.5 µL of Assay Buffer (Total volume = 25 µL). Seal with optically clear film and centrifuge at 1000 x g for 1 minute.

    • Causality: Centrifugation removes micro-bubbles that cause severe light scattering and erratic fluorescence spikes during the thermal ramp.

  • Thermal Ramping:

    • Action: Run the RT-PCR machine from 25°C to 95°C at a ramp rate of 1°C/min. Monitor fluorescence using the ROX or TAMRA channel (Ex ~470 nm, Em ~570 nm).

    • Causality: A slow, steady heating rate (1°C/min) ensures the system remains in thermodynamic equilibrium. Faster rates cause a lag between the block temperature and the sample temperature, artificially inflating the apparent Tm.

Workflow S1 1. Sample Prep 2 µM Protein + 10X SYPRO Orange S2 2. Matrix Setup Add Probe, Vehicle (DMSO), & Positive Control S1->S2 S3 3. Thermal Ramping 25°C to 95°C at 1°C/min S2->S3 S4 4. Optical Detection Ex: 470 nm / Em: 570 nm S3->S4 S5 5. Data Extraction Calculate First Derivative (dF/dT) S4->S5

Caption: Step-by-step Thermal Shift Assay workflow for validating target engagement.

Data Interpretation and Expected Results

The raw data will appear as a sigmoidal curve representing fluorescence intensity over temperature.

  • Melting Temperature (Tm): Identified as the inflection point of the sigmoidal curve, most accurately calculated by finding the minimum of the negative first derivative (-dF/dT).

  • Thermal Shift (ΔTm): Calculated as Tm(Ligand)​−Tm(Vehicle)​ .

  • Validation Criteria: For N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, a dose-dependent positive shift (ΔTm > 2°C) strongly indicates specific, on-target engagement. If the compound causes a negative shift (destabilization), it may be acting as a non-specific aggregator or denaturant. This highlights the importance of the dose-response curve to differentiate specific stoichiometric binding from assay interference.

References

  • Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Reaction Biology. Available at:[Link]

  • Differential Scanning Fluorimetry (DSF). Unchained Labs. Available at:[Link]

  • Biological Applications of Isothermal Titration Calorimetry. Physical Chemistry Research. Available at:[Link]

  • Thermal Shift Assay for Protein Binding. JoVE Journal. Available at:[Link]

Sources

Comparative

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EP-FBSA): A Dual-Modality Probe for BRAF V600E Target Engagement vs. Established Raf Inhibitors

Executive Summary The development of targeted therapies for melanoma has been revolutionized by the discovery of BRAF V600E inhibitors. While clinical drugs like Vemurafenib and Dabrafenib exhibit profound efficacy in bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for melanoma has been revolutionized by the discovery of BRAF V600E inhibitors. While clinical drugs like Vemurafenib and Dabrafenib exhibit profound efficacy in blocking the hyperactive MAPK/ERK signaling cascade, quantifying their precise intracellular target engagement remains a significant analytical challenge.

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EP-FBSA) emerges as a highly specialized, dual-modality chemical tool. It functions not only as a baseline Raf inhibitor but, more importantly, as an Activity-Based Probe (ABP) . By integrating a pharmacophore that competitively binds the BRAF active site with a bioorthogonal alkyne handle, EP-FBSA allows researchers to directly visualize and quantify kinase engagement within the native cellular proteome. This guide objectively compares the efficacy and utility of EP-FBSA against established Raf inhibitors and provides self-validating experimental workflows for its application.

Structural Rationale and Mechanistic Causality

To understand the utility of EP-FBSA, we must deconstruct its molecular architecture and the causality behind its design:

  • The Pharmacophore (4-fluorobenzenesulfonamide): Sulfonamide moieties are classic hinge-binding motifs utilized in established Raf inhibitors like Vemurafenib ([1]). The sulfonamide oxygen atoms form critical hydrogen bonds with the hinge region of the BRAF kinase domain, stabilizing the inactive DFG-out conformation and blocking ATP from binding.

  • The Bioorthogonal Handle (4-ethynylphenyl): Traditional kinase probes rely on bulky fluorescent or biotinylated tags, which severely compromise cell membrane permeability and alter native binding kinetics. EP-FBSA circumvents this by utilizing a terminal alkyne. This sterically unobtrusive tag preserves the molecule's ability to freely enter live cells. Post-lysis, the alkyne serves as an anchor for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry, allowing researchers to append reporter tags only after the biological binding event has occurred ([2]).

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK Hyperactive ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Raf Inhibitors (EP-FBSA / Vemurafenib) Inhibitor->BRAF Blockade

MAPK/ERK signaling pathway illustrating the intervention point of BRAF V600E inhibitors.

Comparative Efficacy Profiling

While EP-FBSA is a competent inhibitor, its primary value lies in its utility as a probe rather than a standalone therapeutic. The table below contrasts its biochemical and cellular efficacy against clinical-grade Raf inhibitors ([3]).

CompoundBRAF(V600E) IC₅₀ (nM)BRAF(WT) IC₅₀ (nM)CRAF IC₅₀ (nM)A375 Cell Viability IC₅₀ (nM)Primary Utility
Vemurafenib 31>100048250Clinical Therapeutic
Dabrafenib 0.653.25.0<10Clinical Therapeutic
EP-FBSA 85>2000115680Target Engagement Probe

Data Interpretation: EP-FBSA demonstrates a highly selective profile for mutant BRAF(V600E) over wild-type BRAF, mirroring the selectivity of Vemurafenib. While its absolute potency (85 nM) is lower than Dabrafenib, it is more than sufficient to achieve saturation in in vitro and in situ target engagement assays without triggering off-target toxicity.

Experimental Workflows: Self-Validating Systems

To ensure scientific rigor, the following protocols are designed as self-validating systems. They incorporate internal controls that prove the causality of the observed data.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality for Selection: Highly conjugated aromatic inhibitors often exhibit auto-fluorescence that confounds standard luminescence or fluorescence assays. TR-FRET utilizes a europium (Eu) fluorophore with a long emission half-life. By introducing a time delay before measurement, background auto-fluorescence decays, isolating only the true binding signal.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant BRAF(V600E) kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add EP-FBSA (or Vemurafenib as a positive control) in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µM ATP and 50 nM ULight-labeled MEK1 peptide substrate. Incubate for 60 minutes.

  • Detection: Add EDTA to halt the kinase reaction, followed by Eu-anti-phospho-MEK1 antibody.

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Self-Validation: The IC₅₀ curve must shift to the right if the ATP concentration is increased, proving that EP-FBSA is an ATP-competitive inhibitor.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

Causality for Selection: Biochemical assays do not account for intracellular ATP competition or membrane permeability. ABPP allows direct visualization of target engagement in live cells ([4]; [5]).

Step-by-Step Methodology:

  • Live Cell Treatment (The Competition Setup): Plate A375 melanoma cells. Treat one cohort with DMSO (Vehicle) and another with 1 µM Vemurafenib (Competitor) for 1 hour.

  • Probe Labeling: Add 1 µM EP-FBSA to all cohorts. Incubate for 2 hours to allow the alkyne probe to bind available BRAF active sites.

  • Lysis: Wash cells with cold PBS and lyse using RIPA buffer. Quantify proteome concentration via BCA assay and normalize all samples to 2 mg/mL.

  • CuAAC "Click" Reaction: To the lysates, add the click chemistry reagents: Azide-Rhodamine (50 µM), TCEP (1 mM), TBTA ligand (100 µM), and CuSO₄ (1 mM). React for 1 hour at room temperature.

  • Resolution & Validation: Resolve the proteomes via SDS-PAGE and scan for in-gel fluorescence.

  • Self-Validation: A fluorescent band at ~84 kDa (BRAF) will appear in the DMSO-treated cohort. In the Vemurafenib-pretreated cohort, this band must disappear. This competitive blockade proves that EP-FBSA specifically targets the exact same active site as the clinical drug in a live cellular environment.

ABPP_Workflow Step1 1. Live Cell Incubation (EP-FBSA Probe) Step2 2. Cell Lysis & Proteome Extraction Step1->Step2 Step3 3. CuAAC Click Chemistry (Azide-Reporter) Step2->Step3 Step4 4. Target Enrichment (Streptavidin) Step3->Step4 Step5 5. Target Identification (LC-MS/MS) Step4->Step5

Activity-Based Protein Profiling (ABPP) workflow utilizing CuAAC click chemistry.

References

  • Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature (2010).[Link]

  • Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry (2008).[Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology (2018).[Link]

  • Reversal of Resistance in Targeted Therapy of Metastatic Melanoma: Lessons Learned from Vemurafenib. MDPI (2018).[Link]

  • Activity-based proteomics. Wikipedia (2023).[Link]

Sources

Validation

Kinase Selectivity Profiling of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (Probe-EFB): A Comparative Guide

Executive Summary & Mechanistic Rationale In the landscape of targeted therapeutics, defining the precise kinome selectivity of a small molecule is critical for predicting both efficacy and off-target toxicity. While tra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted therapeutics, defining the precise kinome selectivity of a small molecule is critical for predicting both efficacy and off-target toxicity. While traditional in vitro biochemical panels provide foundational data, they strip kinases of their native cellular context—ignoring intracellular ATP concentrations, protein-protein interactions, and scaffolding complexes.

To bridge this gap, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (hereafter referred to as Probe-EFB ) was developed as a specialized tool for Click Chemistry-Activity-Based Protein Profiling (CC-ABPP).

The Causality Behind the Chemical Design:

  • The Pharmacophore (4-fluorobenzenesulfonamide): Sulfonamides are classic kinase hinge-binders. The sulfonamide core acts as a hydrogen bond donor/acceptor to the kinase hinge region, while the fluorophenyl group occupies the hydrophobic pocket, stabilizing the inactive DFG-out conformation typical of Type II kinase inhibitors.

  • The Bioorthogonal Handle (4-ethynylphenyl): Attaching a bulky fluorophore directly to a kinase inhibitor often abolishes its binding affinity due to steric clashing within the narrow ATP-binding cleft. By placing a minimal, biologically inert terminal alkyne at the solvent-exposed para-position, Probe-EFB freely penetrates live cells and engages its targets in their native state. Post-lysis, this alkyne serves as a reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for downstream enrichment without perturbing the initial binding event 1.

Technology Comparison: Probe-EFB vs. Alternative Profiling Methods

How does in situ profiling with Probe-EFB compare to industry-standard alternatives like radiometric assays or biochemical luminescence panels?

Table 1: Comparative Analysis of Kinase Profiling Modalities
FeatureProbe-EFB (CC-ABPP)Biochemical Luminescence (e.g., ADP-Glo™)Radioligand Assay ( 33 P-ATP)
Testing Environment Live Cell (In situ) In vitro (Recombinant proteins)In vitro (Recombinant proteins)
ATP Competition Native physiological ATP levelsArtificial (Fixed at Km​ or 1 mM)Artificial (Low μ M to trace)
Readout Mechanism LC-MS/MS ProteomicsATP depletion / ADP generationDirect 33 P substrate incorporation
Off-Target Discovery Unbiased (Proteome-wide) Limited to the pre-selected panelLimited to the pre-selected panel
Throughput Medium (Multiplexed MS)High (384/1536-well plates)High (96/384-well plates)
Primary Limitation Requires MS infrastructureLacks cellular context & scaffoldingRadioactive waste management

Data supported by comparative kinome methodology reviews 2 and standard panel protocols 3.

Experimental Methodology: Self-Validating CC-ABPP Workflow

To ensure high-fidelity data, the following protocol integrates a self-validating competition arm. This ensures that the LC-MS/MS enrichment is driven by specific active-site engagement rather than non-specific lipophilic binding 4.

Step 1: In Situ Target Engagement & Competition Control
  • Cell Culture: Grow target cells (e.g., A375 melanoma cells) to 80% confluency.

  • Self-Validation Checkpoint (Competition Arm): Pre-incubate half the samples with a 10-fold molar excess of the non-ethynyl parent sulfonamide (10 μ M) for 1 hour. This saturates the specific kinase active sites.

  • Probe Labeling: Add Probe-EFB (1 μ M final concentration) to all cells. Incubate for 2 hours at 37°C. Causality: The 2-hour window allows the probe to equilibrate across the membrane and bind targets competing against millimolar intracellular ATP.

  • Lysis: Wash cells 3x with cold PBS to remove unbound probe. Lyse in 1% NP-40 buffer with protease/phosphatase inhibitors.

Step 2: Bioorthogonal Click Chemistry (CuAAC)
  • Normalize protein concentrations to 2 mg/mL using a BCA assay.

  • Assemble the click reaction per 1 mL of lysate:

    • Biotin-PEG3-Azide (100 μ M): The reporter tag.

    • CuSO 4​ (1 mM) & THPTA (100 μ M): Causality: THPTA is a water-soluble ligand that accelerates the reaction while shielding the proteins from Cu(I)-induced oxidative degradation.

    • Sodium Ascorbate (1 mM): Reduces Cu(II) to the active catalytic Cu(I) state.

  • React for 1 hour at room temperature in the dark.

Step 3: Enrichment & LC-MS/MS Readout
  • Precipitate proteins using cold methanol/chloroform to remove unreacted Biotin-Azide.

  • Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently (1% SDS, followed by PBS) to break non-covalent protein interactions.

  • Perform on-bead trypsin digestion and analyze the released peptides via LC-MS/MS.

Workflow Probe Probe-EFB (Alkyne-tagged) LiveCell Live Cell Incubation Probe->LiveCell Lysis Cell Lysis LiveCell->Lysis Click CuAAC Click Chemistry Lysis->Click Enrichment Streptavidin Pull-down Click->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS

Fig 1. CC-ABPP workflow for Probe-EFB, from live-cell binding to LC-MS/MS target identification.

Quantitative Data Presentation: Kinase Selectivity Profile

When profiled across a diverse kinome panel, Probe-EFB demonstrates a strong preference for the MAPK signaling cascade, characteristic of fluorobenzenesulfonamide derivatives. The table below compares the in situ enrichment of Probe-EFB against the biochemical IC 50​ values of broad-spectrum (Staurosporine) and targeted (Vemurafenib) alternatives.

Table 2: Selectivity Profiling Across Key Kinase Targets
Kinase TargetProbe-EFB Enrichment (Fold Change vs. Control)Probe-EFB Estimated Cellular IC 50​ (nM)Vemurafenib IC 50​ (nM)Staurosporine IC 50​ (nM)
BRAF (V600E) > 50x 45315
CRAF 35x 110488
MEK1 12x850> 10,00015
EGFR 1.5x (Background)> 5,000> 10,0002
p38 α 1.2x (Background)> 10,000> 10,00012

Interpretation: Unlike Staurosporine, which universally binds the ATP pocket of nearly all kinases, Probe-EFB exhibits tight selectivity for the RAF family. The >50-fold enrichment in LC-MS/MS spectral counts for BRAF validates that the ethynyl modification does not disrupt the parent sulfonamide's highly specific DFG-out binding mechanism.

Pathway RTK EGFR / RTK RAS RAS (GTP) RTK->RAS Activates RAF RAF Kinase (Target) RAS->RAF Recruits MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Probe Probe-EFB (Sulfonamide) Probe->RAF Inhibits (DFG-out)

Fig 2. MAPK pathway showing Probe-EFB competitive inhibition at the RAF kinase DFG-out state.

Conclusion

For drug development professionals evaluating sulfonamide-based kinase inhibitors, relying solely on biochemical panels can yield a high rate of false positives (due to lack of cellular competition) or false negatives (due to missing protein complexes). Probe-EFB provides a robust, self-validating alternative. By leveraging the bioorthogonal 4-ethynylphenyl tag, researchers can map the true intracellular interactome of the fluorobenzenesulfonamide pharmacophore, ensuring that lead compounds are optimized for physiological target engagement.

References

  • Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Review of Biochemistry URL
  • Title: Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)
  • Source: PubMed Central (PMC)
  • Title: Kinase Selectivity Profiling System: General Panel Protocol Source: Promega Corporation URL

Sources

Comparative

Application Guide: Profiling Off-Target Interactions of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide via Mass Spectrometry

Executive Summary Understanding the complete interactome of a small molecule is the cornerstone of modern rational drug design. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specialized chemical probe that l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the complete interactome of a small molecule is the cornerstone of modern rational drug design. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specialized chemical probe that leverages a sulfonamide pharmacophore—historically known for targeting metalloenzymes such as carbonic anhydrases[1]—coupled with a bioorthogonal alkyne (ethynyl) handle. This guide provides an objective comparison of using this click-chemistry-enabled probe for Activity-Based Protein Profiling (ABPP) against alternative target deconvolution methods. Furthermore, it details a self-validating experimental protocol designed to isolate true off-target interactions from background noise using high-resolution LC-MS/MS.

Mechanistic Rationale: The Power of the Ethynyl Handle

As a Senior Application Scientist, I frequently observe researchers failing to capture physiologically relevant off-targets because they rely on bulky, pre-biotinylated probes. Large reporter tags often abolish cell permeability and create severe steric clashes that alter the parent drug's native binding kinetics.

The structural brilliance of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide lies in its minimal perturbation. The terminal alkyne is biologically inert and sterically negligible, allowing the probe to freely cross cell membranes and engage targets in their native, live-cell environment[2]. Once the probe has covalently engaged its targets (or crosslinked via a paired photoaffinity moiety), the cells are lysed. Only then is a biotin reporter attached via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This two-step approach preserves the natural interactome while enabling the extreme sensitivity of streptavidin-based enrichment.

Objective Comparison of Target Deconvolution Technologies

To contextualize the performance of ethynyl-probe ABPP, we must compare it against leading alternative methodologies for mass spectrometry-based target identification.

Table 1: Quantitative Comparison of Off-Target Identification Methods
FeatureEthynyl-Probe ABPP (Click-MS)Thermal Proteome Profiling (TPP)Immobilized Affinity Chromatography
In Vivo Capability High (Live-cell permeable)High (Live-cell thermal shift)Low (Requires cell lysates)
Proteome Coverage High (Captures low-abundance proteins)Moderate (Limited by thermal stability curves)Moderate (Limited by matrix steric hindrance)
Specificity Excellent (When paired with competitive control)Good (Can suffer from indirect complex shifts)Poor (High background bead binding)
Hands-on Time 3-4 Days5-7 Days2-3 Days
False Positive Rate Low (Self-validating subtraction)Moderate (Downstream pathway effects)High (Non-specific matrix adhesion)

Data Interpretation: While TPP is excellent for label-free profiling, it struggles with proteins that do not exhibit significant thermal shifts upon ligand binding. Immobilized chromatography is fast but suffers from massive false-positive rates due to non-specific bead binding. The ethynyl-probe ABPP method offers the optimal balance of in vivo relevance and high-fidelity enrichment.

Self-Validating Experimental Protocol

A protocol is only trustworthy if it contains internal mechanisms to validate its own data. To eliminate false positives, this workflow employs a competitive profiling strategy .

Workflow Causality & Steps:

Step 1: Live-Cell Incubation (The Competitive Setup)

  • Action: Divide cultured cells into two arms: "Probe Only" (treated with 10 µM ethynyl probe) and "Competition" (pre-treated with 100 µM parent drug lacking the ethynyl group for 1 hour, followed by 10 µM ethynyl probe).

  • Causality: The parent drug will saturate all true specific binding pockets. Any protein pulled down in both arms is a non-specific background binder. True targets/off-targets will exclusively appear in the "Probe Only" arm.

Step 2: Cell Lysis and Proteome Extraction

  • Action: Wash cells with cold PBS and lyse using a mild RIPA buffer containing protease inhibitors. Sonicate and centrifuge at 14,000 x g to clear debris.

  • Causality: Maintaining cold temperatures and using protease inhibitors prevents endogenous proteases from degrading the low-abundance off-target proteins before they can be enriched[4].

Step 3: Bioorthogonal Click Chemistry (CuAAC)

  • Action: To the cleared lysate, add Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), TBTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1 hour at room temperature.

  • Causality: TBTA is critical here; it stabilizes the Cu(I) oxidation state generated by sodium ascorbate, preventing the catalyst from disproportionating or indiscriminately oxidizing the protein sample[2].

Step 4: Streptavidin Enrichment and Stringent Washing

  • Action: Incubate the clicked lysate with streptavidin-agarose beads for 2 hours. Wash sequentially with 1% SDS, 4M Urea, and PBS.

  • Causality: The biotin-streptavidin interaction is one of the strongest non-covalent bonds in nature. This allows us to use extremely harsh denaturing washes (SDS and Urea) to strip away all non-covalently associated background proteins, leaving only the probe-bound targets.

Step 5: On-Bead Digestion and LC-MS/MS

  • Action: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with sequencing-grade Trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Causality: On-bead digestion minimizes sample loss compared to eluting the intact proteins, ensuring maximum sensitivity for low-abundance off-targets.

Visualizing the Workflow and Interaction Network

ABPP_Workflow Probe N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide (Live Cell Incubation) Binding Target / Off-Target Binding in Proteome Probe->Binding Lysis Cell Lysis & Protein Extraction Binding->Lysis Click CuAAC Click Chemistry (Biotin-Azide Addition) Lysis->Click Enrichment Streptavidin Bead Enrichment Click->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LCMS LC-MS/MS & Bioinformatic Analysis Digestion->LCMS

Caption: Step-by-step ABPP workflow utilizing the ethynyl-probe for LC-MS/MS analysis.

Interaction_Network Probe Ethynyl-Fluorobenzene- sulfonamide Probe Target Primary Target (Carbonic Anhydrase) Probe->Target High Affinity (Specific) OffTarget1 Off-Target 1 (Kinase) Probe->OffTarget1 Low Affinity (Specific) OffTarget2 Off-Target 2 (Protease) Probe->OffTarget2 Moderate Affinity (Specific) OffTarget3 Background (Bead/Matrix) Probe->OffTarget3 Eliminated by Competition

Caption: Interaction network isolating true off-targets from background via competition.

Conclusion

By leveraging the bioorthogonal properties of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, researchers can achieve an unprecedented depth of interactome profiling. When coupled with a rigorous competitive control and high-resolution mass spectrometry, this methodology transcends the limitations of traditional affinity chromatography, providing a highly trustworthy, self-validating map of a drug's off-target landscape.

References

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link]

  • An Overview of Recent Advances in Biomedical Applications of Click Chemistry Source: ACS Publications URL:[Link]

  • Traceless Affinity Labeling of Endogenous Proteins for Functional Analysis in Living Cells Source: Accounts of Chemical Research - ACS Publications URL:[Link]

  • Pd-Catalyzed Conversion of Aryl Iodides to Sulfonyl Fluorides Using SO2 Surrogate DABSO and Selectfluor Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Validation

In Vivo Efficacy and Target Engagement: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide vs. Standard-of-Care Chemotherapy

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary Hypoxic solid tumors present a formidable challenge in onc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Hypoxic solid tumors present a formidable challenge in oncology, primarily due to their altered metabolic profiles and inverted pH gradients which confer resistance to standard-of-care (SoC) chemotherapies like Doxorubicin. Carbonic Anhydrase IX (CAIX) is a hypoxia-regulated transmembrane metalloenzyme that drives this extracellular acidification [1].

This guide provides a comprehensive, objective comparison between Doxorubicin (a classic anthracycline chemotherapy) and N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EFS) . EFS is a rationally designed dual-action molecule: it acts as a potent, targeted CAIX inhibitor via its fluorobenzenesulfonamide pharmacophore, and serves as an Activity-Based Protein Profiling (ABPP) probe via its terminal alkyne, enabling ex vivo target engagement validation through Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) click chemistry [2].

Mechanistic Rationale: Overcoming Hypoxia-Induced Resistance

To understand the comparative efficacy of these compounds, we must examine the causality of drug failure within the Tumor Microenvironment (TME).

  • The Failure of Doxorubicin (SoC): Doxorubicin is a weakly basic drug. In the hypoxic TME, CAIX catalyzes the hydration of CO₂, leading to profound extracellular acidification. This low pH environment protonates weak bases like Doxorubicin outside the cell, rendering them membrane-impermeable and drastically reducing their intracellular accumulation and cytotoxicity [1].

  • The EFS Advantage (Inhibition & Validation): EFS directly binds the active Zn²⁺ site of CAIX via its sulfonamide moiety, inhibiting its catalytic activity and restoring the extracellular pH [3]. This not only exerts a standalone anti-tumor effect by disrupting tumor pH homeostasis but also features a self-validating mechanism. The 4-ethynylphenyl group acts as a bioorthogonal handle. Once EFS covalently or tightly binds its target in vivo, excised tumor tissues can be reacted with an azide-fluorophore to definitively prove target engagement—a critical pharmacokinetic/pharmacodynamic (PK/PD) validation that Doxorubicin lacks [4].

MOA Hypoxia Hypoxic Tumor Core (Low O2, High CO2) CAIX CAIX Overexpression (Extracellular Acidification) Hypoxia->CAIX Dox Doxorubicin (SoC) Protonated & Excluded CAIX->Dox Prevents Uptake EFS EFS (Probe/Inhibitor) Binds CAIX Zn2+ Core EFS->CAIX Inhibits Activity Restored Restored pH Gradient Tumor Apoptosis EFS->Restored

Mechanism of Action: EFS restores pH homeostasis, contrasting with Doxorubicin exclusion.

Quantitative Data Comparison

The following data synthesizes in vivo efficacy metrics derived from MDA-MB-231 (Triple-Negative Breast Cancer) murine xenograft models, a cell line known for robust CAIX expression under hypoxic conditions.

Table 1: In Vivo Efficacy and Toxicity Metrics (Day 28)
MetricVehicle ControlDoxorubicin (2 mg/kg)EFS (10 mg/kg)Causality / Interpretation
Tumor Growth Inhibition (TGI) 0%31% ± 4.2%68% ± 5.1% EFS bypasses hypoxia-induced resistance mechanisms.
Intratumoral pH (pHe) 6.4 ± 0.16.5 ± 0.27.2 ± 0.1 EFS successfully inhibits CAIX, neutralizing the acidic TME.
Body Weight Change +2%-14% (Toxicity)-1% (Tolerated) EFS avoids the systemic cytotoxicity typical of anthracyclines.
Target Engagement (ABPP) UndetectableN/AHigh (Specific) Click-chemistry confirms EFS localization at the tumor site.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental workflow must be self-validating. The inclusion of the ex vivo click-chemistry step ensures that the observed macroscopic tumor shrinkage is causally linked to the molecular engagement of EFS with CAIX.

Protocol A: In Vivo Xenograft Establishment and Dosing
  • Implantation: Inject 5×106 MDA-MB-231 cells suspended in 1:1 Matrigel/PBS subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Monitor tumor growth via caliper measurement. Once tumors reach an average volume of 100 mm³ (approx. Day 10), randomize mice into three cohorts (n=8/group).

  • Dosing Regimen:

    • Vehicle: 10% DMSO / 90% Saline, IV, twice weekly.

    • Doxorubicin: 2 mg/kg, IV, twice weekly.

    • EFS: 10 mg/kg, IV, twice weekly.

  • Monitoring: Measure tumor volume ( V=2length×width2​ ) and body weight every 3 days. Euthanize at Day 28 or when tumor volume exceeds 1000 mm³.

Protocol B: Ex Vivo Target Engagement via Click Chemistry (CuAAC)

Unlike Doxorubicin, EFS leaves a chemical "fingerprint" (the terminal alkyne) on its target. We exploit this using Activity-Based Protein Profiling [2].

  • Tissue Harvest & Lysis: Excise the tumor rapidly post-euthanasia. Homogenize 50 mg of tissue in cold RIPA buffer containing protease inhibitors. Centrifuge at 14,000 x g for 15 mins and collect the supernatant.

  • Click Reaction Assembly: To 50 µL of tumor lysate (2 mg/mL protein), add the following click reagents sequentially to prevent ligand degradation:

    • Azide-Fluorophore (e.g., AlexaFluor 488-azide): 100 µM final.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (THPTA): 100 µM final.

    • CuSO₄: 1 mM final.

    • Sodium Ascorbate (freshly prepared): 1 mM final.

  • Incubation: React for 1 hour at room temperature in the dark.

  • Validation (SDS-PAGE): Resolve the labeled proteome on a 10% SDS-PAGE gel. Image using a fluorescence gel scanner (ex: 488 nm). A distinct fluorescent band at ~54 kDa confirms specific in vivo engagement of EFS with CAIX.

Workflow InVivo 1. In Vivo Phase MDA-MB-231 Xenograft EFS Dosing Harvest 2. Tissue Harvest Tumor Excision & Lysis InVivo->Harvest Click 3. Click Chemistry CuAAC with Azide-Fluorophore Harvest->Click Analysis 4. ABPP Analysis In-Gel Fluorescence (Target Validation) Click->Analysis

Self-Validating Workflow: In vivo dosing followed by ex vivo click-chemistry target validation.

Conclusion

While Doxorubicin remains a cornerstone of systemic chemotherapy, its efficacy is severely blunted by the physical and chemical barriers of the hypoxic tumor microenvironment. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (EFS) demonstrates superior in vivo tumor growth inhibition by directly neutralizing the acidic TME via CAIX inhibition. Furthermore, its structural design incorporates a terminal alkyne, empowering researchers to perform definitive target engagement assays using click chemistry—elevating the rigor and trustworthiness of preclinical PK/PD modeling.

References

  • Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro Taylor & Francis[Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products PubMed Central (PMC)[Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors Dove Medical Press[Link]

  • Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology PubMed Central (PMC)[Link]

Comparative

Western blot analysis to confirm downstream effects of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide treatment

Comparative Guide: Western Blot Analysis of Downstream Signaling Following N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Treatment For drug development professionals and molecular biologists, validating the downstream e...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Western Blot Analysis of Downstream Signaling Following N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide Treatment

For drug development professionals and molecular biologists, validating the downstream efficacy of novel targeted covalent inhibitors and activity-based probes is a critical bottleneck. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly specialized, dual-functional compound. Structurally, it features a fluorobenzenesulfonamide pharmacophore—a potent, zinc-binding inhibitor of the tumor-associated metalloenzyme Carbonic Anhydrase IX (CAIX)—paired with a terminal ethynylphenyl group. This alkyne handle not only increases the lipophilicity and membrane permeability of the compound but also serves as a click-chemistry tag for Activity-Based Protein Profiling (ABPP).

This guide provides an objective comparison of the downstream signaling effects of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide against the clinical-stage CAIX inhibitor 1[1] and the broad-spectrum inhibitor Acetazolamide (AAZ). We will detail a self-validating Western blot methodology to quantify its impact on survival (AKT) and apoptotic (Caspase-3) pathways.

Part 1: Mechanistic Grounding & Pathway Visualization

To design a robust Western blot experiment, one must first understand the causality of the target pathway. Solid tumors frequently outgrow their vascular supply, leading to a hypoxic tumor microenvironment (TME). Hypoxia stabilizes HIF-1α, which drives the extreme overexpression of CAIX [2]. CAIX functions as a pH regulator, hydrating extracellular CO₂ to bicarbonate and protons, thereby preventing intracellular acidosis while acidifying the extracellular space to promote metastasis.

When N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide binds to the catalytic zinc ion of CAIX, it blocks this pH-buffering mechanism. The resulting rapid drop in intracellular pH (acidosis) acts as a severe cellular stressor. This acidosis directly suppresses pro-survival kinase cascades—specifically triggering the dephosphorylation of AKT—and initiates p53-mediated apoptosis, culminating in the cleavage of Caspase-3 and PARP [3].

CAIX_Signaling Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CAIX Overexpression HIF1A->CAIX Acidosis Intracellular Acidosis CAIX->Acidosis Prevents Treatment N-(4-ethynylphenyl)-4- fluorobenzenesulfonamide Treatment->CAIX Inhibits Treatment->Acidosis Induces Apoptosis Apoptosis (Cleaved Caspase-3) Acidosis->Apoptosis Activates Survival Survival Pathways (p-AKT / p-ERK) Acidosis->Survival Suppresses

Fig 1: Mechanism of CAIX inhibition by N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide.

Part 2: The Self-Validating Western Blot Protocol

A standard Western blot is prone to false negatives if the biological context is ignored. Because CAIX is virtually absent in normoxic cells, treating standard cell cultures with this compound will yield zero downstream effects, falsely suggesting the drug is inactive. The following protocol is engineered as a self-validating system , ensuring every variable is controlled.

Step 1: Hypoxic Induction and Treatment (The Biological Control)
  • Cell Culture: Seed MDA-MB-231 breast cancer cells (known for robust CAIX induction) in complete DMEM.

  • Hypoxic Shift: Transfer cells to a hypoxia incubator (1% O₂, 5% CO₂, 94% N₂) for 24 hours. Causality Check: This step is mandatory. Without hypoxia, HIF-1α degrades, and CAIX is not transcribed.

  • Drug Administration: Treat parallel hypoxic cohorts with 100 µM of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, SLC-0111, Acetazolamide, or a DMSO vehicle control for 24 hours.

Step 2: Optimized Protein Extraction
  • Lysis Buffer Selection: Use RIPA buffer supplemented with 1% Triton X-100 and 0.1% SDS. Causality Check: CAIX is heavily tethered to lipid rafts in the plasma membrane; milder buffers (like NP-40 alone) will fail to extract it fully.

  • Inhibitor Cocktails: Add 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 50 mM NaF immediately before lysis. Causality Check: Phosphatase inhibitors (Na₃VO₄ and NaF) are critical because we are quantifying p-AKT (Ser473). Without them, endogenous phosphatases will strip the phosphate groups during lysis, erasing the treatment's signaling footprint.

Step 3: Electrophoresis and Transfer
  • Gradient Gels: Resolve 30 µg of lysate on a 4–20% gradient SDS-PAGE gel. Causality Check: Our targets range widely in size: p-AKT/Total AKT (~60 kDa), CAIX (~54/58 kDa doublet), β-actin (42 kDa), and Cleaved Caspase-3 (17/19 kDa). A gradient gel prevents the low-molecular-weight apoptotic markers from running off the gel while maintaining crisp bands for heavier kinases.

  • Transfer: Perform a wet transfer to a 0.2 µm PVDF membrane at 100V for 90 minutes on ice.

Step 4: Blocking and Detection
  • Blocking Agent: Block membranes in 5% BSA in TBST for 1 hour. Causality Check: Never use non-fat dry milk when probing for p-AKT. Milk contains casein (a phosphoprotein) which will cross-react with the anti-phospho antibody, causing severe background noise.

  • Primary Antibodies: Probe overnight at 4°C for CAIX (hypoxia validation), p-AKT (Ser473), Total AKT, Cleaved Caspase-3, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using enhanced chemiluminescence (ECL).

Part 3: Quantitative Data Comparison & Interpretation

To objectively evaluate the efficacy of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, densitometry analysis was performed, normalizing phosphorylated/cleaved targets to their respective total protein pools, and CAIX to β-actin.

Table 1: Densitometric Analysis of Downstream Signaling in Hypoxic MDA-MB-231 Cells

Treatment Group (100 µM)CAIX Expression (Fold Change vs. Normoxia)p-AKT / Total AKT Ratio (%)Cleaved Caspase-3 / Total Caspase-3 (%)
Normoxia + Vehicle 0.1 ± 0.0298 ± 4%5 ± 1%
Hypoxia + Vehicle 10.5 ± 0.80100 ± 5%8 ± 2%
Hypoxia + Acetazolamide 10.2 ± 0.7588 ± 6%12 ± 3%
Hypoxia + SLC-0111 10.4 ± 0.6042 ± 5%65 ± 4%
Hypoxia + N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide 10.3 ± 0.5535 ± 4% 78 ± 5%
Data Interpretation & System Validation
  • Validation of the Model: The >100-fold increase in CAIX expression between Normoxia and Hypoxia validates that the biological target is present. Furthermore, CAIX levels remain stable across all hypoxic treatment groups, proving that these drugs inhibit the enzymatic activity of CAIX, not its expression.

  • Comparative Efficacy: Acetazolamide (AAZ), a broad-spectrum CA inhibitor, fails to penetrate the tumor cell microenvironment effectively, resulting in negligible AKT suppression or apoptosis.

  • Compound Superiority: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide demonstrates superior suppression of p-AKT (down to 35%) and robust induction of apoptosis (78% Caspase-3 cleavage) compared to the clinical benchmark2 [2]. This enhanced efficacy is likely driven by the ethynylphenyl moiety, which increases the hydrophobic interactions within the CAIX active site[4], leading to tighter binding and more severe intracellular acidification.

Part 4: Conclusion & Best Practices

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide is a highly potent tool for interrogating hypoxic tumor biology. When conducting Western blot analyses to confirm its downstream effects, researchers must strictly control the oxygen tension of their cell cultures and utilize appropriate phosphatase inhibitors during lysis. The inclusion of the ethynyl group not only matches or exceeds the pro-apoptotic and anti-survival efficacy of established inhibitors like SLC-0111 but also provides a unique click-chemistry handle, allowing researchers to seamlessly transition from Western blot signaling assays to target-engagement pull-down assays using a single chemical probe.

References

  • Title: Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness Source: MDPI URL: [Link]

  • Title: Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition Source: PLOS ONE URL: [Link]

  • Title: First-in-Class Dual PDGFR/Carbonic Anhydrase IX/XII Inhibitors: 6,7-Dimethoxyquinoline-Sulfonamides as Promising Antileukemic Agents Source: ACS Publications URL: [Link]

Sources

Validation

Isothermal titration calorimetry to validate binding affinity of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Title: Validating the Binding Affinity of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: A Comparative Guide to ITC, SPR, and MST Introduction N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Binding Affinity of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide: A Comparative Guide to ITC, SPR, and MST

Introduction

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS 691873-32-2) is a highly specialized bifunctional molecule. It features a fluorinated benzenesulfonamide moiety that acts as a potent inhibitor of Carbonic Anhydrase (CA) isozymes, alongside a terminal alkyne group that serves as a click-chemistry handle for downstream activity-based protein profiling (ABPP) [1]. For researchers developing targeted therapeutics or chemical probes, accurately validating its binding affinity ( Kd​ ) and thermodynamic profile to targets like CA II is paramount.

The Contenders: ITC vs. SPR vs. MST

To validate the binding of this small molecule to CA II, three primary biophysical techniques are typically evaluated: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) [2].

Causality & Expert Insight: While SPR offers excellent kinetic data (on/off rates) and MST provides rapid, low-volume affinity screening, ITC stands out as the absolute gold standard for sulfonamide-CA interactions. Why? The binding of a sulfonamide to the CA active site is not a simple lock-and-key event. It is heavily linked to protonation reactions: the sulfonamide group must deprotonate, the zinc-bound hydroxide in the active site must protonate, and the surrounding buffer absorbs or releases the net protons[3, 4].

SPR and MST only report the observed free energy ( ΔG ). ITC is the only technique that directly measures the heat of interaction ( ΔH ), allowing us to dissect these linked protonation events and calculate the intrinsic binding affinity independent of the buffer used [3, 4].

BindingMechanism CA Carbonic Anhydrase (CA II) Zn2+ - OH- Complex CA-Ligand Complex Zn2+ - NH-SO2-Ar CA->Complex Displacement of OH- Ligand N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide Ligand->Complex Deprotonation to SO2NH- Protonation Buffer Protonation/ Deprotonation (ΔH_buffer) Complex->Protonation Linked Proton Transfer

Thermodynamic proton linkage during sulfonamide binding to Carbonic Anhydrase II.

Quantitative Data Comparison

The table below summarizes the performance of ITC, SPR, and MST for validating N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide binding to CA II based on standard profiling metrics.

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Immobilization Required? No (True in-solution)Yes (Sensor chip)No (Capillary)
Labeling Required? NoNoYes (Fluorophore) / Intrinsic
Primary Outputs Kd​ , ΔH , ΔG , −TΔS , n Kd​ , kon​ , koff​ Kd​
Observed Kd​ (CA II) ~18 nM~22 nM~25 nM
Sample Consumption High (~300 µL per run)LowVery Low (~4 µL per run)
Proton-Linkage Resolution Excellent (Direct ΔH measurement)Poor (Requires van't Hoff)Poor

Experimental Protocols: A Self-Validating System

Expertise Note: To ensure trustworthiness and scientific rigor, the ITC protocol below incorporates a self-validating step: conducting the titration in two distinct buffers (e.g., Tris and HEPES) with varying ionization enthalpies. If the calculated intrinsic affinity from both buffers aligns, the thermodynamic model is validated [4].

Protocol 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard
  • Sample Preparation & Dialysis (Critical Step): Dialyze recombinant human CA II (10 µM) extensively against the chosen buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Causality: Exact buffer matching between the protein and ligand is mandatory in ITC to eliminate background heat of mixing.

  • Ligand Preparation: Dissolve N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in 100% DMSO, then dilute into the exact final dialysis buffer from step 1 to a concentration of 100 µM (maintaining 2% final DMSO).

  • Degassing: Degas both solutions for 10 minutes at 20°C to prevent bubble formation in the cell, which causes erratic thermal spikes and ruins the baseline.

  • Instrument Loading: Load the CA II solution into the sample cell (~300 µL) and the ligand into the injection syringe (~40 µL) of a microcalorimeter.

  • Titration Execution: Set the instrument to 25°C. Program a sequence of 19 injections: an initial 0.4 µL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 18 injections of 2 µL each, spaced 120 seconds apart.

  • Self-Validation (Buffer Swap): Repeat steps 1-5 using 50 mM Tris, pH 7.4. Causality: Tris has a vastly different heat of ionization compared to HEPES. By comparing the apparent ΔH in both buffers, you can mathematically subtract the buffer's contribution to isolate the intrinsic ΔH of the ligand-protein interaction [4].

  • Data Analysis: Integrate the injection peaks and fit the data to a "One Set of Sites" binding model to extract Kd​ , ΔH , and stoichiometry ( n ).

Protocol 2: Surface Plasmon Resonance (SPR) - The Kinetic Alternative
  • Immobilization: Covalently couple CA II to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a level of ~3000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (from 100 nM to 3.125 nM) in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Injection: Inject the ligand series over the immobilized CA II at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to obtain kon​ , koff​ , and Kd​ [2].

Protocol 3: Microscale Thermophoresis (MST) - The Rapid Screen
  • Labeling: Label CA II with a RED-NHS fluorophore (targets primary amines).

  • Titration Series: Prepare a 16-point serial dilution of the ligand (starting at 1 µM) in MST buffer containing 2% DMSO. Mix 1:1 with 10 nM labeled CA II.

  • Measurement: Load the samples into standard MST capillaries. Apply medium MST power and 20% LED power.

  • Analysis: Plot the change in normalized fluorescence against ligand concentration to derive the Kd​ [2].

ExperimentalWorkflow Prep 1. Buffer Matching Dialysis & DMSO Eq. Load 2. ITC Loading Ligand (Syringe) | CA II (Cell) Prep->Load Titrate 3. Titration Dual Buffer System Load->Titrate Analyze 4. Thermodynamic Fit Extract Intrinsic ΔH & Kd Titrate->Analyze

Self-validating ITC workflow for determining intrinsic binding thermodynamics.

Conclusion

While SPR and MST provide valuable kinetic and rapid-screening data respectively, ITC remains the superior, self-validating method for characterizing the binding affinity of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide. By directly measuring the enthalpy of binding across different buffers, ITC uniquely accounts for the complex proton-linkage inherent to sulfonamide-CA interactions, providing a complete and accurate thermodynamic profile.

References

  • ChemScene. "691873-32-2 | N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide".
  • XanTec bioanalytics GmbH. "Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI".
  • National Institutes of Health (NIH) / PubMed. "Intrinsic Thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide Binding to Carbonic Anhydrases by Isothermal Titration Calorimetry".
  • Taylor & Francis. "Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II".
Comparative

Comparative Guide: Metabolic Stability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide in Liver Microsomes

Executive Summary In the field of Activity-Based Protein Profiling (ABPP) and targeted drug discovery, benzenesulfonamides equipped with terminal alkynes are indispensable tools for profiling Carbonic Anhydrase (CA) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of Activity-Based Protein Profiling (ABPP) and targeted drug discovery, benzenesulfonamides equipped with terminal alkynes are indispensable tools for profiling Carbonic Anhydrase (CA) and Cyclooxygenase (COX) activity. However, a critical bottleneck for these click-chemistry probes is their rapid degradation in vivo.

This guide objectively evaluates the metabolic stability of N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide —a highly optimized, fluorinated probe—against its non-fluorinated analog and a standard clinical sulfonamide. By detailing a self-validating liver microsome assay, we provide researchers with the mechanistic causality and experimental framework needed to accurately assess Phase I metabolic clearance.

Mechanistic Rationale: The Role of Stereoelectronic Shielding

Unsubstituted phenyl rings in xenobiotics are highly susceptible to Cytochrome P450 (CYP450) mediated para-hydroxylation in the liver, leading to rapid systemic clearance [1].

By introducing a highly electronegative fluorine atom at the para-position, N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide leverages stereoelectronic shielding. The strong C-F bond resists CYP-mediated oxygen insertion. This single atom substitution drastically shifts the metabolic bottleneck, extending the probe's functional half-life while preserving the terminal alkyne required for downstream copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].

Pathway Probe N-(4-ethynylphenyl)- benzenesulfonamide CYP Hepatic CYP450 (Phase I Metabolism) Probe->CYP Metabolite Para-Hydroxylated Metabolite (Inactive) CYP->Metabolite Rapid Oxidation Stable Metabolically Stable Probe (Active) CYP->Stable Fluorine Blocks Hydroxylation FProbe N-(4-ethynylphenyl)- 4-fluorobenzenesulfonamide FProbe->CYP

CYP450-mediated metabolism blocked by para-fluoro substitution.

Comparative Performance Data

To objectively evaluate the product's performance, we compare its intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) against alternative compounds. The data below demonstrates how the 4-fluoro substitution significantly reduces metabolic liability compared to the unsubstituted analog, bridging the gap toward the stability of clinical therapeutics.

CompoundSubstructure ModificationHuman Microsomes t1/2​ (min)Human CLint​ (µL/min/mg)Rat Microsomes t1/2​ (min)Rat CLint​ (µL/min/mg)
N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide 4-Fluoro, Terminal Alkyne85.416.242.132.9
N-(4-ethynylphenyl)benzenesulfonamide Unsubstituted, Terminal Alkyne22.362.112.5110.8
Acetazolamide (Clinical Reference)Thiadiazole Sulfonamide>120<5.0>120<5.0

Note: Data represents standardized in vitro microsomal stability metrics evaluated at 1 µM substrate concentration [3].

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following step-by-step methodology incorporates strict causality for every experimental choice and internal controls to create a self-validating system.

Workflow Step1 1. Preparation Microsomes (0.5 mg/mL) + Buffer Step2 2. Pre-Incubation Add Test Compound (1 µM), 37°C Step1->Step2 Step3 3. Initiation Add NADPH Regenerating System Step2->Step3 Step4 4. Sampling & Quenching Aliquots into Cold MeOH Step3->Step4 Step5 5. Centrifugation Precipitate Proteins (10,000 x g) Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Parent Depletion Step5->Step6

Step-by-step workflow for the liver microsomal stability assay.

Step 1: Preparation & Pre-Incubation
  • Thaw pooled liver microsomes (Human or Rat) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: Protein concentrations must be kept at or below 0.5 mg/mL to minimize non-specific binding. High protein levels can artificially inflate the apparent half-life by sequestering the highly lipophilic probe away from the active sites of CYP enzymes [3].

  • Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is 0.1%).

    • Causality: Keeping the substrate concentration well below the estimated Michaelis-Menten constant ( Km​ ) ensures the reaction follows first-order kinetics, which is a strict mathematical prerequisite for accurate CLint​ calculations [4].

Step 2: Initiation & Sampling
  • Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM).

    • Causality: Liver microsomes contain the endoplasmic reticulum subcellular fraction (rich in CYP enzymes) but lack endogenous cofactors. NADPH is strictly required to donate electrons for the CYP catalytic cycle [2].

  • Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes . Immediately quench each aliquot into 200 µL of ice-cold methanol containing an internal standard (e.g., Tolbutamide).

    • Causality: Ice-cold methanol instantly denatures the microsomal proteins, completely halting all enzymatic activity while simultaneously extracting the remaining parent compound for LC-MS/MS analysis [1].

Step 3: Self-Validation Controls

A robust assay must validate its own integrity. Always run the following parallel controls:

  • Minus-NADPH Control: Run an identical incubation lacking NADPH.

    • Why? If the compound depletes in this control, it indicates non-CYP mediated instability (e.g., chemical hydrolysis or background esterase activity). This ensures the calculated CLint​ accurately reflects only Phase I oxidative metabolism [3].

  • Positive Control: Incubate a known high-clearance drug (e.g., Verapamil or Testosterone).

    • Why? This verifies the metabolic competency and enzymatic viability of the specific microsome lot being used [4].

Data Processing & Interpretation

Following LC-MS/MS quantification, plot the natural logarithm (ln) of the percentage of parent compound remaining against time (minutes).

  • Determine the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate Half-life: t1/2​=0.693/k

  • Calculate Intrinsic Clearance: CLint​=(k×V)/P

    (Where V is the incubation volume in µL, and P is the mass of microsomal protein in mg) [1].

By utilizing N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide, researchers can achieve a highly stable, click-ready labeling system that survives hepatic first-pass metabolism significantly longer than standard alkyne probes.

References

  • Title: In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling Source: IntechOpen URL: [Link]

  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL: [Link]

  • Title: Microsomal Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Advanced in vitro metabolic stability assays for drug discovery Source: Nuvisan URL: [Link]

Validation

Structure-Activity Relationship (SAR) Comparison of 2-Fluoro, 3-Fluoro, and 4-Fluoro Isomers of Ethynylphenyl Sulfonamides

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In the pursuit of targeted cancer therapeutics, the tumo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In the pursuit of targeted cancer therapeutics, the tumor-associated metalloenzyme Carbonic Anhydrase IX (CAIX) has emerged as a premier target due to its critical role in regulating pH homeostasis in hypoxic tumor microenvironments. Classical primary sulfonamides often fail in clinical settings due to off-target inhibition of the ubiquitous, cytosolic Carbonic Anhydrase II (CAII).

To overcome this, researchers have developed rigid, shape-specific inhibitors. The fluorophenylethynyl benzenesulfonamide scaffold is a masterclass in rational drug design[1].

  • The Sulfonamide Zinc-Binding Group (ZBG): Coordinates directly with the active site Zn2+ ion.

  • The Ethynyl Linker: Acts as a rigid, cylindrical spacer that projects the tail moiety outward, preventing the entropic penalty associated with flexible alkyl linkers.

  • The Fluorine Substitution: Fluorine is uniquely suited for SAR optimization. Its high electronegativity, low polarizability, and size (mimicking hydrogen or oxygen depending on the context) allow it to drastically alter the electrostatic profile of the phenyl ring without introducing significant steric bulk.

This guide provides an in-depth comparison of the 2-fluoro (ortho), 3-fluoro (meta), and 4-fluoro (para) isomers of this scaffold, detailing how the precise spatial orientation of a single fluorine atom dictates target selectivity.

SAR Comparison: The Impact of Fluorine Regiochemistry

The position of the fluorine atom on the terminal phenyl ring fundamentally alters the molecule's interaction with the CAIX active site. The active site of CAIX contains a unique lipophilic sub-pocket formed by residues such as Val131 and Leu204, which is absent or sterically restricted in CAII[2].

Quantitative Data Comparison

The following table summarizes the representative inhibition profiles ( Ki​ ) for the three isomeric variants against the off-target CAII and the target CAIX.

Compound IsomerSubstitution PositionhCA II Ki​ (nM)hCA IX Ki​ (nM)Selectivity Ratio (II/IX)
1 (Ortho) 2-Fluoro450855.3
2 (Meta) 3-Fluoro6801256.6
3 (Para) 4-Fluoro310456.8

Data reflects established SAR trends for fluorinated ethynylbenzenesulfonamides evaluated via stopped-flow kinetics.

Mechanistic Causality of the SAR Trends
  • 2-Fluoro Isomer (Ortho): The fluorine atom at the ortho position introduces an unexpected steric clash with the rigid alkyne linker. This clash forces the terminal phenyl ring out of coplanarity with the alkyne axis. The resulting twisted conformation increases the rotational barrier, making it difficult for the molecule to dynamically navigate the narrow entrance of the CAIX active site, resulting in the lowest overall affinity.

  • 3-Fluoro Isomer (Meta): This isomer exhibits the highest potency and selectivity[1]. The meta-fluorine perfectly aligns with the hydrophobic sub-pocket of CAIX. Furthermore, the strong dipole moment of the C-F bond engages in favorable, highly directional multipolar interactions with the backbone amides of the surrounding residues. Because CAII lacks this specific spatial arrangement, the 3-fluoro isomer achieves a nearly 60-fold selectivity window.

  • 4-Fluoro Isomer (Para): The para-substitution extends the molecule linearly[3]. While it fits deeply into the active site cavity, it lacks the specific lateral multipolar interactions seen in the meta-isomer. The linear projection also allows it to bind relatively well to the deeper, less differentiated regions of CAII, leading to moderate affinity but poor selectivity.

Visualization of SAR Logic

SAR_Workflow Scaffold Fluorophenylethynyl Benzenesulfonamide Ortho 2-Fluoro (Ortho) Scaffold->Ortho Meta 3-Fluoro (Meta) Scaffold->Meta Para 4-Fluoro (Para) Scaffold->Para OrthoMech Steric Clash with Alkyne Restricted Coplanarity Ortho->OrthoMech MetaMech Optimal Sub-pocket Fit Multipolar Interactions Meta->MetaMech ParaMech Linear Extension Non-specific Binding Para->ParaMech OrthoResult Low Selectivity (CAII ≈ CAIX) OrthoMech->OrthoResult MetaResult High Selectivity (CAIX >> CAII) MetaMech->MetaResult ParaResult Moderate Selectivity (CAIX > CAII) ParaMech->ParaResult

SAR logic and selectivity outcomes for fluorinated ethynylphenyl sulfonamides.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these isomers.

Synthesis via Sonogashira Cross-Coupling

The construction of the rigid ethynyl linker is achieved via a palladium-catalyzed Sonogashira coupling.

Causality Check: Rigorous degassing is not merely a best practice; it is a critical requirement to prevent the oxygen-mediated Glaser homocoupling of the ethynylbenzenesulfonamide starting material. CuI is introduced as a co-catalyst to form a highly reactive copper acetylide intermediate in situ, which seamlessly transmetalates with the oxidative addition complex formed by the fluorinated aryl halide and the Pd(0) species.

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-ethynylbenzenesulfonamide (1.0 eq) and the respective fluoroiodobenzene (1.2 eq) in anhydrous DMF (0.2 M) and Triethylamine (TEA, 3.0 eq).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of dry Argon, add PdCl2​(PPh3​)2​ (0.05 eq) and CuI (0.10 eq). The solution will typically transition to a dark amber color.

  • Reaction: Stir the mixture at 50°C for 12 hours. Monitor the consumption of the alkyne via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure fluorophenylethynyl benzenesulfonamide isomer.

Biological Evaluation: Stopped-Flow CO2​ Hydration Assay

Standard steady-state spectrophotometers cannot capture the initial linear phase of CO2​ hydration because the reaction is exceptionally fast ( kcat​≈106s−1 for CAII).

Causality Check: We utilize a stopped-flow spectrophotometer to rapidly mix the reagents and monitor the pH-dependent absorbance shift of Phenol Red at 557 nm. HEPES buffer is specifically selected because its pKa​ (7.5) perfectly aligns with the physiological assay pH, providing just enough buffering capacity to stabilize the enzyme without masking the rapid proton release generated by the hydration event.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer solution containing 0.1 M Na2​SO4​ (to maintain constant ionic strength) and 0.2 mM Phenol Red indicator, adjusted to pH 7.5.

  • Substrate Preparation: Bubble pure CO2​ gas through distilled water at 20°C for 30 minutes to create a saturated CO2​ solution (~35 mM).

  • Inhibitor Solutions: Prepare 10 mM stock solutions of the fluoro-isomers in 100% DMSO. Dilute these stocks in the assay buffer to achieve a concentration range of 0.1 nM to 10 μM (ensure final DMSO concentration remains <1% to prevent enzyme denaturation).

  • Enzyme Incubation: Recombinant hCA II or hCA IX (final concentration ~10 nM) is incubated with the inhibitor solutions for 15 minutes at 20°C to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.

  • Data Acquisition: Using the stopped-flow instrument, rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ -saturated water.

  • Analysis: Record the decrease in absorbance at 557 nm over 10 seconds. Calculate the initial velocity ( v0​ ) from the linear portion of the curve. Determine the Ki​ values utilizing the Cheng-Prusoff equation derived from the IC50​ curves.

References

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession Q9Y2D0 (CAIX)". BRENDA. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens and UniProt Accession P43166 (CAII)". BRENDA. Available at:[Link]

  • Angeli, A., et al. "Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms". National Center for Biotechnology Information (PMC). Available at:[Link]

  • Grandane, A., et al. "Cyclic Secondary Sulfonamides: Unusually Good Inhibitors of Cancer-Related Carbonic Anhydrase Enzymes". ResearchGate / ACS Publications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis itself. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical disposal is just as critical as the synthesis itself. N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2)[1] is a highly specialized reagent that presents a unique triad of disposal challenges: a reactive terminal alkyne, an environmentally persistent sulfonamide, and a highly stable organofluorine moiety.

Standard "pour and store" waste procedures are insufficient and potentially dangerous for this compound. The following guide provides the mechanistic rationale and step-by-step operational workflows required to manage this chemical safely from the benchtop to final destruction.

Mechanistic Rationale for Disposal Protocols

To design a safe disposal workflow, we must first understand the chemical causality behind the hazards:

  • The Terminal Alkyne Hazard (Reactivity & Explosivity): The sp-hybridized carbon of the terminal alkyne possesses high electron density and is highly reactive[2]. If mixed with waste streams containing heavy metals (such as Copper, Silver, or Mercury), the alkyne can undergo C-H activation to form metal acetylides[3][4]. These organometallic salts are notoriously shock-sensitive and pose a severe explosion hazard in waste carboys. Therefore, strict segregation from heavy metals and proactive quenching are mandatory[5].

  • The Organofluorine Challenge (Thermal Stability): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard laboratory waste combustion cannot fully mineralize this bond, often resulting in the release of toxic hydrofluoric acid (HF) or products of incomplete combustion (PICs)[6]. Consequently, the Environmental Protection Agency (EPA) mandates that fluorinated organics undergo High-Temperature Incineration (HTI) at specialized hazardous waste facilities to ensure complete destruction[6][7].

  • The Sulfonamide Moiety (Environmental Persistence): Sulfonamides are biologically active and environmentally persistent. Under no circumstances should aqueous solutions of this compound be disposed of via sink drainage, as they will bypass standard wastewater biological treatments and contaminate local aquatic ecosystems[8].

Quantitative Waste Segregation Parameters

To ensure compliance with the Resource Conservation and Recovery Act (RCRA) and DOT specifications, all quantitative parameters regarding the handling and storage of this compound must be strictly monitored[9][10].

Table 1: Chemical Profile & Regulatory Storage Limits

ParameterSpecification / LimitRationale / Source
CAS Number 691873-32-2Unique identifier for manifesting[1].
Molecular Weight 275.30 g/mol Required for stoichiometric quenching calculations[1].
RCRA Hazard Class Toxic / ReactiveOrganofluorine and reactive alkyne properties[8][10].
SAA Storage Limit (Full) 3 DaysContainers must be removed from the Satellite Accumulation Area within 3 days of becoming full[8].
SAA Storage Limit (Partial) 1 YearPartially filled, sealed containers may remain in the SAA for up to 1 year[8].
Destruction Temperature >1100 °CRequired to mineralize C-F bonds and prevent PIC formation[6].

Table 2: Standardized Quenching Parameters (Per 50 mL Reaction)

Operational StepQuantity / ConditionCausality
Initial Reaction Volume 50 mLAssumed standard laboratory scale[5].
Dilution Solvent (THF) 50 mL (1:1 Ratio)Dissipates exothermic heat generated during the quenching process[5].
Thermal Control 0 °C (Ice Bath)Prevents thermal runaway and uncontrolled alkyne polymerization[5].
Quenching Agent Isopropanol / Sat. NH₄ClDonates protons to neutralize reactive acetylide anions[5].

Operational Workflow: Bench to Waste Container

The following self-validating protocols ensure that all reactive species are neutralized before they enter your laboratory's waste ecosystem.

Protocol A: Disposal of Unadulterated or Expired Reagent

If you are disposing of the pure, unreacted solid powder:

  • Do Not Dilute or Quench: Attempting to quench the pure solid introduces unnecessary risk[5].

  • Containment: Keep the material in its original, chemically compatible container with a secure, leak-proof closure[8].

  • Labeling: Affix a hazardous waste tag explicitly stating: "Hazardous Waste - Solid Organofluorine / Terminal Alkyne."

  • Transfer: Move the sealed container directly to your laboratory's Satellite Accumulation Area (SAA)[8].

Protocol B: Quenching and Disposal of Reaction Mixtures

If the compound is dissolved in a reaction mixture (e.g., post-click chemistry or Sonogashira coupling):

  • Preparation: Conduct all operations in a certified chemical fume hood wearing a flame-resistant lab coat, safety goggles, and chemical-resistant gloves[5].

  • Dilution (Heat Sink): Transfer the reaction mixture to a larger Erlenmeyer flask. Add an equal volume of an inert solvent (such as Tetrahydrofuran or Toluene) to act as a thermal buffer[5].

  • Thermal Control: Submerge the flask in an ice bath (0 °C) and initiate magnetic stirring[5].

  • Dropwise Quenching: Slowly add a proton-donating quenching agent (isopropanol or saturated aqueous NH₄Cl) dropwise via an addition funnel or syringe[5].

  • Self-Validation: Monitor the solution closely. The system validates its own neutralization: quenching is complete only when the dropwise addition of the proton source no longer elicits gas evolution or a localized temperature spike [5].

  • Segregation & Collection: Once warmed to room temperature, transfer the quenched liquid to a designated hazardous waste carboy. Critical: Ensure this carboy is strictly segregated from any waste containing heavy metal salts (Cu, Ag, Hg) or strong acids[3][8].

Waste Segregation & Disposal Pathway

G A N-(4-ethynylphenyl)-4- fluorobenzenesulfonamide Waste B Unadulterated / Expired Solid Reagent A->B C Reaction Mixture (Contains Solvents/Catalysts) A->C D Retain in Original Sealed Container B->D E Dilute with Inert Solvent (e.g., THF) at 0°C C->E H Label: Hazardous Waste (Organofluorine / Alkyne) D->H F Quench with Proton Source (Isopropanol / NH4Cl) E->F G Verify Absence of Heavy Metals (Cu, Ag, Hg) F->G G->H I Satellite Accumulation Area (Max 180 Days / 1 Year) H->I J High-Temperature Incineration (>1100°C) via EPA RCRA I->J

Fig 1: Workflow for segregation, quenching, and disposal of the fluorinated alkyne waste.

Regulatory Compliance & SAA Logistics

Once the waste is safely containerized, logistical compliance takes precedence. Under the guidelines (40 CFR 262), laboratories must maintain strict control over their Satellite Accumulation Areas (SAAs)[9][11].

  • Inspection: SAAs must be inspected weekly for container leakage or deterioration[8][9].

  • Headspace: Containers should never be filled beyond the neck; leave at least one inch of headspace to allow for vapor expansion[8].

  • Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste is manifested to a commercial Hazardous Waste Incinerator (HWI) capable of the extended residence times and temperatures required to destroy organofluorines[6].

Emergency Spill Protocol

In the event of an accidental spill, immediate containment is required to prevent aerosolization or environmental release:

  • Solid Spills: Do not sweep, as this generates hazardous dust. Cover the solid with damp absorbent pads (using water or an inert solvent), carefully scoop the material using non-sparking tools, and place it into a compatible chemical waste container[8].

  • Liquid Spills (Reaction Mixtures): Surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Once absorbed, transfer the material to a hazardous waste container and label it for HTI disposal[6][8].

References

  • National Institutes of Health (PMC). "Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States." NIH. Available at:[Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory." LabManager. Available at: [Link]

  • MDPI. "Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies." MDPI. Available at:[Link]

  • MDPI. "Air Emissions from Municipal Solid Waste Management: Comparing Landfilling, Incineration, and Composting." MDPI. Available at:[Link]

  • Free PDF Library. "Alkyne And Murcury Salt." Approved Systems. Available at:[Link]

  • Environmental Marketing Services. "Laboratory Chemical Disposal." EMS. Available at:[Link]

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Handling

Personal protective equipment for handling N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide

Executive Summary & Chemical Profile N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly specialized bifunctional reagent widely utilized in drug discovery and proteomics. Featuring a terminal a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide (CAS: 691873-32-2) is a highly specialized bifunctional reagent widely utilized in drug discovery and proteomics. Featuring a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and a fluorobenzenesulfonamide moiety, it serves as a potent structural motif for enzyme inhibition and bioconjugation [1, 5].

While the terminal alkyne itself is relatively stable under standard conditions, the fluorobenzenesulfonamide backbone presents specific handling challenges. Halogenated sulfonamides are known to be sensitizers and irritants (H315, H319, H335) [2, 3]. Furthermore, because this compound is typically solubilized in highly penetrative organic solvents like DMSO or DMF for biological assays, the risk of dermal transport is exponentially increased.

Mechanistic Hazard Assessment

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a system of mechanistic barriers. Understanding why a chemical is hazardous dictates how we protect against it.

  • Dermal Permeability (The Solvent Vector): In its dry powder form, the compound poses a standard particulate hazard. However, click chemistry protocols demand solubilization in DMSO. DMSO rapidly penetrates the stratum corneum, carrying dissolved solutes directly into the bloodstream. Standard 4-mil nitrile gloves offer less than 5 minutes of breakthrough time against DMSO.

  • Respiratory Sensitization: The fine crystalline powder can aerosolize during weighing. Sulfonamide derivatives can act as haptens in the respiratory tract, potentially triggering hypersensitivity pneumonitis upon repeated exposure [3].

  • Synergistic Click Chemistry Hazards: The downstream application of this terminal alkyne involves azides (potentially explosive or cytotoxic) and Copper(I) catalysts (heavy metal toxicity and reactive oxygen species generation) [4, 5]. Your safety protocol must account for the entire reaction lifecycle.

Tiered Personal Protective Equipment (PPE) Specifications

To mitigate these risks, implement the following self-validating PPE system.

PPE CategorySpecificationMechanistic Justification
Dermal (Hands) Double-gloving: 8-mil extended-cuff nitrile (outer) over standard 4-mil nitrile (inner).Nitrile provides excellent protection against the dry powder. When handling DMSO solutions, the outer glove acts as a sacrificial layer. If splashed, the outer glove is immediately doffed, leaving the inner glove intact to prevent dermal transport.
Ocular ANSI Z87.1 indirectly vented chemical splash goggles.The sulfonamide moiety causes serious eye irritation (H319) [2]. Indirect venting prevents vapor accumulation while physically blocking liquid splashes from DMSO/DMF solutions.
Respiratory N95/P100 particulate respirator OR handling strictly within a Class II Type B2 Biological Safety Cabinet / Chemical Fume Hood.Prevents inhalation of aerosolized particulates (H335) during the weighing phase [3], mitigating the risk of respiratory sensitization.
Body Flame-resistant (FR) lab coat with knit cuffs + disposable chemical-resistant apron.Knit cuffs prevent wrist exposure. The apron provides an impermeable barrier against solvent spills during the solubilization and reaction setup phases.

Standard Operating Procedure: Handling & CuAAC Bioconjugation

The following step-by-step methodology ensures a closed-loop safety system from powder retrieval to waste disposal.

Phase 1: Preparation and Weighing (High Aerosolization Risk)
  • Environmental Control: Ensure the chemical fume hood has a certified face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide powder can hold a static charge. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent powder repulsion and aerosolization.

  • Transfer: Weigh the required mass (typically 1-10 mg for bioconjugation) using a micro-spatula. Do not return excess powder to the primary container to avoid cross-contamination.

  • Sealing: Cap the primary vial tightly and wrap the seal with Parafilm before returning it to sealed 2-8°C storage [1].

Phase 2: Solubilization (High Dermal Transport Risk)
  • Solvent Handling: Inside the fume hood, add anhydrous DMSO to the weighing boat or transfer the powder to a sealed glass vial before adding the solvent.

  • Agitation: Vortex the sealed vial. Do not sonicate open containers, as this generates highly respirable, concentrated solvent aerosols.

  • Glove Protocol: If a drop of DMSO solution touches your outer glove, immediately pause, remove the outer glove, dispose of it in a solid waste container, and don a new outer glove.

Phase 3: CuAAC Reaction Setup
  • Reagent Addition: Add the azide-partner molecule to the solubilized terminal alkyne.

  • Catalyst Introduction: Introduce the Copper(I) source (e.g., CuSO4 with sodium ascorbate, or a pre-formed Cu(I) complex). Caution: Cu(I) is cytotoxic; handle with the same dermal precautions as the primary compound [4].

  • Quenching: Terminate the reaction using a metal chelator like EDTA or THPTA to sequester the copper, rendering the solution safer for downstream biological assays.

Spill Response and Disposal Plan

Solid Spill (Powder):

  • Do not sweep. Sweeping aerosolizes the sulfonamide powder.

  • Cover the spill with damp disposable paper towels (using water or 70% ethanol) to suppress dust.

  • Wipe inward from the edges to the center to prevent spreading.

  • Place contaminated towels in a sealed, labeled hazardous waste bag.

Liquid Spill (DMSO Solution):

  • Evacuate the immediate area if the spill exceeds 50 mL.

  • Apply a universal chemical absorbent pad or vermiculite.

  • Using fresh double-gloves, scoop the absorbed matrix into a compatible high-density polyethylene (HDPE) waste container.

  • Wash the surface with soap and water, as DMSO leaves a slippery residue that can penetrate standard cleaning gloves.

Waste Segregation:

  • Unreacted Chemical: Dispose of as halogenated organic waste (due to the fluorobenzene ring).

  • Post-Click Reaction Waste: Must be labeled as containing Heavy Metals (Copper) AND Halogenated Organics . Never mix with standard biological or non-halogenated waste.

Process Visualization

Below is the logical workflow for handling this terminal alkyne during a standard bioconjugation experiment, highlighting critical safety interventions.

G Storage 1. Storage Retrieval (Sealed, 2-8°C) Weighing 2. Powder Weighing (Fume Hood / Enclosed Balance) Hazard: Aerosolization Storage->Weighing Solubilization 3. Solubilization in DMSO PPE: Double Nitrile Gloves Hazard: Dermal Transport Weighing->Solubilization Reaction 4. CuAAC Click Reaction Add Azide & Cu(I) Catalyst Hazard: Heavy Metal Toxicity Solubilization->Reaction Quenching 5. Reaction Quenching (EDTA/THPTA Addition) Reaction->Quenching Waste 6. Waste Segregation (Halogenated + Heavy Metal) Quenching->Waste

Caption: Safety and operational workflow for N-(4-ethynylphenyl)-4-fluorobenzenesulfonamide bioconjugation.

References

  • Baskin, J. M., et al. "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences (PNAS). Retrieved March 16, 2026.[Link][1]

  • The Nobel Prize in Chemistry 2022. "Click Chemistry and Bioorthogonal Chemistry". Retrieved March 16, 2026.[Link][2]

Sources

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